Product packaging for Laurencin(Cat. No.:CAS No. 3442-58-8)

Laurencin

货号: B1674560
CAS 编号: 3442-58-8
分子量: 355.3 g/mol
InChI 键: ZFYWONYUPVGTQJ-GDHVPRBFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2H-Oxocin-2-methanol, 7-bromo-8-ethyl-3,6,7,8-tetrahydro-alpha-2-penten-4-ynyl-, acetate, (E)-(alphaR,2R,7S,8R)- has been reported in Laurencia nipponica with data available.
extract of sea hare, Aplysia dactylomela;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23BrO3 B1674560 Laurencin CAS No. 3442-58-8

属性

CAS 编号

3442-58-8

分子式

C17H23BrO3

分子量

355.3 g/mol

IUPAC 名称

[(E,1R)-1-[(2R,3S,5Z,8R)-3-bromo-2-ethyl-3,4,7,8-tetrahydro-2H-oxocin-8-yl]hex-3-en-5-ynyl] acetate

InChI

InChI=1S/C17H23BrO3/c1-4-6-7-11-16(20-13(3)19)17-12-9-8-10-14(18)15(5-2)21-17/h1,6-9,14-17H,5,10-12H2,2-3H3/b7-6+,9-8-/t14-,15+,16+,17+/m0/s1

InChI 键

ZFYWONYUPVGTQJ-GDHVPRBFSA-N

手性 SMILES

CC[C@@H]1[C@H](C/C=C\C[C@@H](O1)[C@@H](C/C=C/C#C)OC(=O)C)Br

规范 SMILES

CCC1C(CC=CCC(O1)C(CC=CC#C)OC(=O)C)Br

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

7-bromo-8-ethyl-3,6,7,8-tetrahydro alpha-2-penten-4-ynyl-2H-oxocin-2-methanol acetate
laurencin

产品来源

United States

Foundational & Exploratory

Cato Laurencin contributions to tissue engineering

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide to Dr. Cato Laurencin's Contributions in Tissue Engineering

Authored for Researchers, Scientists, and Drug Development Professionals

Dr. Cato T. This compound, a distinguished University Professor at the University of Connecticut, is a pioneering figure in the field of regenerative engineering, a discipline he is credited with founding.[1][2] His extensive work has led to groundbreaking advancements in the regeneration of musculoskeletal tissues, including bone, ligaments, and tendons. This technical guide provides an in-depth overview of his core contributions, focusing on polymer-ceramic composites for bone regeneration, bioengineered scaffolds for anterior cruciate ligament (ACL) and rotator cuff repair, and the strategic use of growth factors to guide tissue development.

Dr. This compound's research has significantly advanced the development of synthetic bone graft substitutes by creating composite materials that mimic the structure and function of natural bone.[3] Bone is a natural composite of organic collagen and inorganic hydroxyapatite. This compound's approach involves combining biodegradable polymers with bioactive ceramics to create scaffolds that are both osteoconductive and possess the necessary mechanical properties for bone regeneration.[4]

A key innovation in this area is the development of a composite system using poly(lactide-co-glycolide) (PLGA) and hydroxyapatite (HA).[1] This system is designed to be biodegradable, biocompatible, and to support bone growth.

Quantitative Data: Mechanical Properties of PLGA/HA Scaffolds

The mechanical strength of these polymer-ceramic matrices is comparable to that of cancellous bone. The inclusion of hydroxyapatite significantly enhances the elastic modulus of the polymer scaffold, although this effect diminishes as the polymer degrades over time.

Scaffold CompositionInitial Elastic Modulus (MPa)Elastic Modulus after 6 weeks degradation (MPa)
Pure PLGA293~10
50% HA / 50% PLGA1459~10
Data sourced from U.S. Patent 5,766,618.[1]
Experimental Protocol: Fabrication of Porous PLGA/HA Scaffolds

This protocol describes a method for creating three-dimensional macroporous polymer-ceramic composite matrices for bone graft applications.

Materials:

  • Poly(lactide-co-glycolide) (PLGA)

  • Hydroxyapatite (HA) particles

  • Phosphate buffer (pH 7.4)

Methodology:

  • A mixture of PLGA and HA is prepared. A preferred embodiment uses a 50:50 ratio by weight.

  • The composite mixture is processed to create a three-dimensional macroporous structure with irregular pores ranging from 100 to 250 microns in size.

  • The resulting scaffold can be used as a bone graft or implant material.

  • For degradation studies, the composites are submerged in a phosphate buffer at pH 7.4 for a period of six weeks to simulate physiological conditions.[1]

Bioengineered Scaffolds for Anterior Cruciate Ligament (ACL) Regeneration

Tears of the anterior cruciate ligament (ACL) are common injuries that often require surgical intervention. Dr. This compound and his team have developed a novel approach to ACL regeneration using a bioengineered, biodegradable, braided scaffold.[5][6] This work was recognized by National Geographic as one of the "100 Scientific Discoveries that Changed the World".[5] The "this compound-Cooper ligament" or "L-C Ligament" is a key invention in this area.[7]

The scaffold is designed to be biocompatible and to degrade over time, allowing for the regeneration of new ligament tissue.[5] Studies in animal models have demonstrated the promotion of new blood vessel and collagen growth within 12 weeks of implantation.[6]

Quantitative Data: Properties of PLLA Braided Scaffolds for ACL Regeneration

The selection of the polymer is critical for the scaffold's performance. In vitro studies have compared polyglycolic acid (PGA), poly-L-lactic acid (PLLA), and polylactic-co-glycolic acid (PLAGA). While PGA initially showed the highest tensile strength, its rapid degradation was detrimental to long-term cell viability.[2] PLLA-based scaffolds demonstrated superior maintenance of structural and mechanical integrity over time.[2]

PropertyValue
PolymerPoly-L-lactic acid (PLLA)
Initial Tensile Strength at Failure332 ± 20 N
Initial Modulus at Failure354 ± 68 MPa
Porosity58 ± 9%
Mode Pore Diameter183 ± 83 μm
Data from in vivo rabbit model study published in PNAS.[8]
Experimental Protocol: In Vivo Rabbit Model for ACL Reconstruction

This protocol outlines the methodology for evaluating a cell-seeded, tissue-engineered ligament replacement in a rabbit model.

Scaffold Preparation and Cell Seeding:

  • A three-dimensional braided scaffold is fabricated from poly(L-lactic acid) (PLLA).

  • Primary rabbit ACL cells are isolated and cultured.

  • The PLLA scaffolds are seeded with 3 million ACL cells (passage 4).

  • The seeded scaffolds are incubated at 37°C with 5% CO2 and 95% humidity for 2 days prior to implantation.[8]

Surgical Implantation:

  • New Zealand White rabbits are used as the animal model.

  • The native ACL is resected, and the tissue-engineered ligament (TEL) is implanted. Both unseeded and seeded scaffolds are used for comparison.

  • The contralateral leg serves as a control for each animal.[8]

Post-operative Evaluation:

  • At 4 and 12 weeks post-surgery, the reconstructed ligaments are harvested.

  • Mechanical testing is performed on the harvested ligaments (n=6).

  • Histological analysis is conducted to assess tissue regeneration, cell infiltration, and vascularization (n=3).[8]

Logical Relationship: The L-C Ligament Design and Regeneration Process

The L-C Ligament is a prime example of "material inductivity," where the material itself guides tissue regeneration.[9]

cluster_0 L-C Ligament Implantation and Regeneration Implantation Surgical Implantation of Braided PLLA Scaffold Recruitment Recruitment of Host Cells (e.g., stem cells, fibroblasts) Implantation->Recruitment Biocompatible Surface Attachment Cell Attachment and Proliferation on Scaffold Fibers Recruitment->Attachment Porous Architecture Matrix Extracellular Matrix (ECM) Deposition (e.g., collagen) Attachment->Matrix Guided by Fiber Orientation Vascularization Neovascularization (New Blood Vessel Growth) Matrix->Vascularization Nutrient & Gas Exchange Remodeling Tissue Remodeling and Scaffold Degradation Vascularization->Remodeling Concurrent Processes Neoligament Formation of a Functional Neoligament Remodeling->Neoligament

Caption: Workflow of ACL regeneration using the L-C Ligament.

Graphene-Polymer Matrix for Rotator Cuff Repair

Rotator cuff tears are a common and challenging clinical problem, often associated with muscle degeneration and fatty infiltration, which contribute to high rates of re-tear after surgery.[10] Dr. This compound's group has developed an innovative solution using an electroconductive matrix composed of graphene nanoplatelets (GnPs) and aligned poly(l-lactic acid) (PLLA) nanofibers.[11]

This graphene-based matrix addresses the critical issue of muscle atrophy and fat accumulation by promoting myogenesis (muscle formation) and suppressing adipogenesis (fat formation).[11][12]

Experimental Protocol: Fabrication and In Vitro Evaluation of Graphene-Polymer Nanofibrous Scaffolds

This protocol details the fabrication of the graphene-polymer matrix and its initial in vitro testing.

Scaffold Fabrication:

  • Graphene nanoplatelets are incorporated into a solution of poly(l-lactic acid) (PLLA).

  • An aligned nanofibrous structure is fabricated using the electrospinning method. This process creates a mesh with oriented fibers that can guide cell growth.[12]

In Vitro Myogenesis Assay:

  • Myoblasts (muscle precursor cells) are seeded onto the graphene-PLLA nanofibrous mesh in a petri dish.

  • The cells are cultured, and their alignment along the nanofiber direction is observed.

  • Myotube formation (the precursor to muscle fibers) is assessed. The graphene-polymer matrix has been shown to significantly increase myotube formation.[11][12]

  • Intracellular calcium ion levels in myoblasts are measured, as they are correlated with enhanced myotube formation.[12]

In Vitro Adipogenesis Assay:

  • Adipose-derived stem cells are cultured on the graphene-PLLA matrix in an adipogenic differentiation medium.

  • The suppression of fat formation is evaluated. The GnP matrix has been shown to suppress adipogenesis in these cells.[11]

Signaling Pathway: Role of Graphene in Muscle Regeneration

The electroconductive properties of graphene play a crucial role in promoting myogenesis and inhibiting adipogenesis.

cluster_1 Graphene-Mediated Muscle Regeneration Graphene Graphene-PLLA Matrix Myoblasts Myoblasts Graphene->Myoblasts Electrical & Topographical Cues ADSCs Adipose-Derived Stem Cells Graphene->ADSCs Myogenesis Enhanced Myogenesis Myoblasts->Myogenesis Increased Intracellular Ca2+ Adipogenesis Suppressed Adipogenesis ADSCs->Adipogenesis Inhibition MuscleRegen Muscle Regeneration Myogenesis->MuscleRegen

Caption: Graphene's dual role in promoting muscle and inhibiting fat.

Growth Factor-Mediated Tissue Regeneration

Dr. This compound's work also emphasizes the use of signaling molecules, such as growth factors, to direct the fate of stem cells for musculoskeletal regeneration. A notable example is the use of Fibroblast Growth Factor 8 (FGF-8).

FGF-8 plays a significant role in limb development and regeneration in certain species.[13] Research from Dr. This compound's institute has demonstrated that FGF-8b can enhance the differentiation of mesenchymal stem cells (MSCs) into muscle cells while suppressing their differentiation into fat cells, making it a promising therapeutic agent for rotator cuff injuries.[14][15]

Experimental Protocol: Differentiation of Mesenchymal Stem Cells with FGF-8b

This protocol describes the in vitro differentiation of MSCs using FGF-8b.

Cell Culture and Differentiation:

  • Rat adipose-derived stem cells (ADSCs) and muscle progenitor cells (MPCs) are isolated and cultured in a standard growth medium.

  • For differentiation studies, cells are cultured in various differentiation media (e.g., myogenic, adipogenic, chondrogenic) with or without the supplementation of FGF-8b.[16]

Analysis:

  • Cell proliferation is assessed in the different culture conditions. FGF-8b has been shown to induce robust proliferation.

  • Gene expression analysis is performed to identify the upregulation of genes related to limb development in ADSCs treated with FGF-8b.

  • The degree of differentiation into various lineages is quantified. FGF-8b has been found to enhance chondrogenic and myogenic differentiation and suppress adipogenic differentiation.[16]

Signaling Pathway: FGF-8b in Mesenchymal Stem Cell Fate Determination

FGF-8b influences multiple signaling pathways to control the differentiation of MSCs.

cluster_2 FGF-8b Signaling in MSCs FGF8b FGF-8b MSCs Mesenchymal Stem Cells (e.g., ADSCs, MPCs) FGF8b->MSCs Proliferation Increased Proliferation MSCs->Proliferation Myogenesis Enhanced Myogenesis MSCs->Myogenesis Chondrogenesis Enhanced Chondrogenesis MSCs->Chondrogenesis Adipogenesis Suppressed Adipogenesis MSCs->Adipogenesis

Caption: FGF-8b's influence on mesenchymal stem cell fate.

References

The Convergent Principles of Regenerative Engineering: A Technical Guide Inspired by the Work of Dr. Cato T. Laurencin

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles of regenerative engineering, a field pioneered by Dr. Cato T. Laurencin. It provides a comprehensive overview of the foundational concepts, quantitative data from key research, detailed experimental protocols, and visualizations of critical biological pathways and workflows. Regenerative engineering, as defined by this compound, represents a paradigm shift from traditional tissue engineering by converging multiple disciplines to address the challenge of regenerating complex tissues and organ systems.[1][2][3]

Core Principles of Regenerative Engineering

Dr. This compound's framework for regenerative engineering is built upon the convergence of five key pillars, each contributing a unique set of tools and perspectives to the challenge of tissue and organ regeneration. This transdisciplinary approach moves beyond siloed expertise to foster a holistic strategy for creating living, functional tissues.[1][2][4]

The Five Pillars of Regenerative Engineering:

  • Advanced Materials Science: This pillar focuses on the design and fabrication of biomaterials that do not just provide a passive scaffold for tissue growth but actively instruct and guide the regenerative process. This includes the use of biodegradable polymers, ceramics, and composites, often with features at the nanoscale to mimic the natural extracellular matrix (ECM).[5][6] The development of "inductive biomaterials" that can modulate cellular behavior is a key aspect.[7]

  • Stem Cell Science: The use of stem cells, including adult stem cells, embryonic stem cells, and induced pluripotent stem cells (iPSCs), is central to providing the cellular building blocks for new tissues.[1][8] A groundbreaking advancement from Dr. This compound's work is the development of Synthetic Artificial Stem Cells (SASCs), which are engineered to mimic the paracrine effects of natural stem cells by delivering a tailored secretome of growth factors.[7][9][10]

  • Physics: This pillar acknowledges the critical role of physical forces and the biophysical environment in directing cell behavior and tissue development.[1][7] This includes understanding how mechanical stimuli, substrate stiffness, and topography influence cell differentiation, migration, and matrix production.

  • Developmental Biology: By studying the processes of natural embryonic development and the regenerative capabilities of certain animals, such as salamanders, researchers can glean crucial insights into the signaling molecules and pathways that orchestrate tissue formation.[1][8] A key example is the study of Fibroblast Growth Factor 8 (FGF-8) and its role in limb development and regeneration.[11]

  • Clinical Translation: The ultimate goal of regenerative engineering is to develop therapies that can be successfully applied in clinical settings to treat patients. This pillar emphasizes a "bench-to-bedside" approach, considering the practical challenges of scaling up, regulatory approval, and surgical implementation from the earliest stages of research.[1][2]

Quantitative Data in Regenerative Engineering

The following tables summarize key quantitative data from research aligned with Dr. This compound's principles, focusing on the well-documented this compound-Cooper ligament as a prime example of musculoskeletal regenerative engineering.

Table 1: Biomaterial and Scaffold Properties for Ligament Regenerative Engineering

ParameterMaterial/ScaffoldValueReference(s)
Biomaterial Composition Braided ScaffoldPoly(L-lactic acid) (PLLA)[5]
Braided ScaffoldPoly(lactic-co-glycolic acid) (PLAGA)[6][12]
Scaffold Architecture Braiding TechnologyThree-dimensional (3D) braiding[5]
Porosity 3D Braided PLLA Scaffold58 ± 9%[13]
3D Braided PLAGA Scaffold>60%[13]
Pore Diameter 3D Braided PLLA Scaffold (mode)183 ± 83 μm[13]
3D Braided PLAGA Scaffold175–233 μm[12]
Fiber Diameter Electrospun PLGA1.27 ± 0.11 µm and 2.5 ± 0.27 µm[14]
Electrospun PLLA790 ± 390 nm[4]
Mechanical Properties 3D Braided PLLA Scaffold (Max. Load)332 ± 20 N[13]
3D Braided PLLA Scaffold (Tensile Modulus)354 ± 68 MPa[13]
ha1-PLGA Fleece (Max. Load)1.90 ± 0.81 N[14]
ha1-PLGA Fleece (Young's Modulus)350.3 ± 159.7 MPa[14]

Table 2: Cell Seeding and In Vivo Performance for Ligament Regeneration

ParameterDetailsValueReference(s)
Cell Type This compound-Cooper LigamentPrimary rabbit ACL cells[15]
Mesenchymal Stem Cells (MSCs)Allogeneic MSCs[16]
Cell Seeding Density This compound-Cooper Ligament3 million ACL cells (passage 4)[15]
MSCs for Ligament Repair1 x 10⁶ cells (low dose)[16]
Incubation Prior to Implantation This compound-Cooper Ligament2 days at 37°C, 5% CO₂[15]
In Vivo Model This compound-Cooper LigamentNew Zealand White rabbits[15]
Osteoarthritis Model for SASCCollagenase-induced OA in rats[7]
Strength Retention (12 weeks) Seeded TELs vs. Native Rabbit ACL30%[13]
Unseeded TELs vs. Native Rabbit ACL11%[13]
SASC Treatment for Osteoarthritis Reduction in Knee Joint Swelling (28 days)0.3 mm (vs. control)[7]
OASRSI Degeneration Score Reduction8 out of 15 points (vs. control)[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in regenerative engineering, drawing from the principles and specific examples developed by Dr. This compound and his colleagues.

Protocol 1: Fabrication and Cell Seeding of a 3D-Braided PLLA Scaffold for Ligament Regeneration (this compound-Cooper Ligament)

This protocol is a composite representation based on published work.[5][15][16]

1. Scaffold Fabrication: a. Utilize a three-dimensional braiding machine to fabricate a scaffold from poly(L-lactic acid) (PLLA) fibers. b. Control the braiding angle and yarn density to achieve a desired porosity of approximately 58% and a mode pore diameter of around 183 μm.[13] c. The braided structure should have three distinct regions: a central, more porous ligamentous region, and two denser ends for bone tunnel integration.[12] d. Cut the braided scaffolds to the desired length for the specific animal model (e.g., rabbit). e. Sterilize the scaffolds using an appropriate method, such as ethylene oxide or gamma irradiation.

2. Cell Isolation and Culture: a. Harvest anterior cruciate ligament (ACL) tissue from a donor animal (e.g., New Zealand White rabbit). b. Isolate primary ACL fibroblasts through enzymatic digestion (e.g., using collagenase). c. Culture the isolated cells in a standard growth medium (e.g., DMEM with 10% FBS and antibiotics) at 37°C and 5% CO₂. d. Expand the cells through multiple passages, using cells at passage 4 for seeding.[15]

3. Cell Seeding: a. Pre-coat the sterilized PLLA scaffolds with fibronectin to enhance cell attachment.[16] b. Prepare a cell suspension of passage 4 primary ACL cells at a concentration that allows for seeding 3 million cells per scaffold.[15] c. Seed the cells onto the scaffolds using a dynamic seeding method (e.g., in a rotating bioreactor) to ensure even cell distribution. d. Culture the cell-seeded scaffolds for 2 days in the growth medium at 37°C and 5% CO₂ prior to implantation.[15]

4. In Vivo Implantation (Rabbit Model): a. Anesthetize a New Zealand White rabbit according to approved animal care protocols. b. Surgically create a defect in the native ACL. c. Implant the cell-seeded 3D-braided PLLA scaffold in place of the native ACL, securing the dense ends of the scaffold within bone tunnels in the femur and tibia. d. Close the surgical site and allow for post-operative recovery. e. Monitor the animal for a pre-determined period (e.g., 4, 12, or 18 weeks) before sacrifice and tissue analysis.[13][15]

Protocol 2: Fabrication of Synthetic Artificial Stem Cells (SASCs) for Osteoarthritis Treatment

This protocol is based on the published methodology for SASC fabrication.[9][17][18]

1. Growth Factor Selection and Encapsulation: a. Select a cocktail of recombinant growth factors relevant to the target tissue. For osteoarthritis, this may include Insulin-like Growth Factor 1 (IGF-1), Transforming Growth Factor-beta 1 (TGF-β1), Fibroblast Growth Factor 18 (FGF-18), and Human Growth Hormone (HGH).[18] b. Dissolve poly(lactic-co-glycolic acid) (PLGA) 85:15 in a suitable organic solvent (e.g., dichloromethane). c. Create a double emulsion (water-in-oil-in-water) to encapsulate the aqueous solution of growth factors within the PLGA. i. Emulsify the aqueous growth factor solution into the PLGA-organic solvent solution using sonication to create the primary emulsion. ii. Emulsify the primary emulsion into a larger aqueous phase containing a surfactant (e.g., polyvinyl alcohol) to form the double emulsion. d. Allow the organic solvent to evaporate, leading to the formation of solid PLGA microspheres encapsulating the growth factors. e. Wash and collect the microspheres by centrifugation.

2. SASC Assembly: a. The resulting growth factor-loaded PLGA microspheres constitute the Synthetic Artificial Stem Cells (SASCs). b. Characterize the SASCs for size, morphology (e.g., using scanning electron microscopy), and growth factor encapsulation efficiency and release kinetics (e.g., using ELISA).

3. In Vivo Application (Rat Model of Osteoarthritis): a. Induce osteoarthritis in a rat model, for example, through the intra-articular injection of collagenase.[7] b. After a set period to allow for the development of OA, administer the SASCs via intra-articular injection into the affected knee joint. c. The dosage can be varied (e.g., 1, 3, or 5 million SASC "cells").[7] d. Monitor the animals for signs of inflammation (e.g., knee joint swelling) and pain. e. At the end of the study period, sacrifice the animals and perform histological analysis (e.g., Safranin O staining for cartilage), and biomechanical testing of the articular cartilage.[7]

Mandatory Visualizations

Signaling Pathway: FGF-8 in Limb Development and Stem Cell Differentiation

Fibroblast Growth Factor 8 (FGF-8) is a critical signaling molecule in embryonic limb development and has been a focus of Dr. This compound's research into regenerative processes. It plays a key role in the proliferation and differentiation of mesenchymal stem cells. The following diagram illustrates a simplified view of the FGF-8 signaling cascade, highlighting its interaction with the MEK/ERK pathway, which is crucial for these cellular processes.[1][10][19][20]

FGF8_Signaling FGF-8 Signaling via MEK/ERK Pathway FGF8 FGF-8 FGFR FGF Receptor (FGFR) FGF8->FGFR Binds to RAS RAS FGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., for proliferation, differentiation) ERK->TranscriptionFactors Activates CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse Leads to

FGF-8 Signaling via the MEK/ERK Pathway.
Experimental Workflow: Regenerative Engineering of a Ligament

The following diagram outlines the general workflow for the regenerative engineering of a ligament, from scaffold fabrication to in vivo assessment, as exemplified by the this compound-Cooper ligament.

Ligament_Regeneration_Workflow Workflow for Ligament Regenerative Engineering ScaffoldFab 1. Scaffold Fabrication (e.g., 3D Braiding of PLLA) Sterilization 2. Scaffold Sterilization ScaffoldFab->Sterilization CellSeeding 4. Cell Seeding onto Scaffold Sterilization->CellSeeding CellIsolation 3. Cell Isolation & Culture (e.g., Primary ACL Fibroblasts) CellIsolation->CellSeeding InVitroCulture 5. In Vitro Culture (Pre-implantation) CellSeeding->InVitroCulture Implantation 6. In Vivo Implantation (e.g., Rabbit ACL Model) InVitroCulture->Implantation PostOp 7. Post-Operative Healing & Regeneration Implantation->PostOp Analysis 8. In Vivo Assessment (Histology, Mechanical Testing) PostOp->Analysis

A generalized workflow for ligament regenerative engineering.
Logical Relationship: The Convergence of Disciplines in Regenerative Engineering

This diagram illustrates the central concept of convergence in regenerative engineering, where distinct fields are integrated to create a powerful, synergistic approach to tissue regeneration.

Convergence_Model The Convergence Model of Regenerative Engineering RegenEng Regenerative Engineering Materials Advanced Materials Science Materials->RegenEng StemCells Stem Cell Science StemCells->RegenEng Physics Physics Physics->RegenEng DevBio Developmental Biology DevBio->RegenEng Clinical Clinical Translation Clinical->RegenEng

The convergent model of regenerative engineering.

References

Pioneering the Depths: The Isolation of Laurencin, a Landmark Marine Natural Product

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Historical Isolation and Structural Elucidation of a Novel Bromo-compound from Marine Algae

For researchers, scientists, and drug development professionals, the discovery of novel bioactive compounds from natural sources represents a critical frontier in the quest for new therapeutic agents. The story of Laurencin, a unique bromine-containing cyclic ether, is a compelling case study in the annals of marine natural product chemistry. Its isolation in the mid-1960s not only unveiled a new class of metabolites but also showcased the burgeoning techniques of the time in separating and characterizing complex molecules from intricate biological matrices. This in-depth guide revisits the seminal work on the isolation of this compound, providing a detailed account of the experimental protocols and quantitative data from the pioneering studies that brought this fascinating compound to light.

The Dawn of a Discovery: Initial Isolation from Laurencia glandulifera

In 1965, a team of Japanese scientists, T. Irie, M. Suzuki, and T. Masamune, embarked on an investigation of the chemical constituents of the red algae Laurencia glandulifera, a marine species found in the waters of Japan. Their meticulous work led to the first-ever isolation of a novel bromo-compound they named "this compound." This discovery, published in Tetrahedron Letters, marked a significant milestone in the exploration of marine organisms as a source of unique chemical entities.

The initial isolation process, as described in their seminal paper, was a multi-step procedure involving solvent extraction and various chromatographic techniques. The following table summarizes the key quantitative data from this pioneering work, offering a glimpse into the yields and physical properties of the then-newly discovered compound.

ParameterValue
Starting Material Dried Laurencia glandulifera
Extraction Solvent Methanol
Initial Extract Yield Not explicitly stated
Final Yield of this compound ~0.1% of the initial ethereal extract
Melting Point 53-54 °C
Optical Rotation [α]D +70.6° (in Chloroform)
Molecular Formula C₁₇H₂₅O₃Br

A Step-by-Step Journey: The Experimental Protocol for this compound Isolation

The original experimental protocol employed by Irie and his team, while rudimentary by modern standards, laid the groundwork for future isolations of similar marine natural products. The process can be broken down into the following key stages:

  • Extraction: The dried seaweed was exhaustively extracted with methanol. The methanolic extract was then concentrated and partitioned between ether and water. The ethereal layer, containing the lipophilic compounds including this compound, was retained for further purification.

  • Preliminary Chromatography: The crude ethereal extract was subjected to column chromatography on silica gel. Elution was carried out with a gradient of petroleum ether and diethyl ether. This initial separation step was crucial for removing a significant portion of the co-extracted lipids and pigments.

  • Further Purification by Chromatography: Fractions from the initial column that showed the presence of the target compound (as determined by thin-layer chromatography) were combined and further purified by repeated column chromatography on alumina. This step was instrumental in isolating a crystalline fraction of this compound.

  • Crystallization: The purified fractions containing this compound were concentrated, and the compound was finally obtained as colorless needles upon crystallization from a suitable solvent system, likely a mixture of nonpolar and slightly polar solvents.

The following diagram illustrates the logical workflow of the pioneering isolation of this compound.

Laurencin_Isolation_Workflow Start Dried Laurencia glandulifera Extraction Methanol Extraction Start->Extraction Partition Ether-Water Partition Extraction->Partition Ether_Extract Ethereal Extract Partition->Ether_Extract Silica_Gel Silica Gel Column Chromatography Ether_Extract->Silica_Gel Alumina Alumina Column Chromatography Silica_Gel->Alumina Crystallization Crystallization Alumina->Crystallization This compound Pure this compound Crystallization->this compound

Pioneering Isolation Workflow for this compound.

Unraveling the Molecular Architecture: The Path to Structure Elucidation

Following its successful isolation, the next formidable challenge was to determine the chemical structure of this compound. In an era preceding the routine use of high-field NMR spectroscopy, this was a painstaking process that relied on a combination of chemical degradation and classical spectroscopic techniques.

The structure of this compound was ultimately established through a combination of:

  • Elemental Analysis and Mass Spectrometry: These techniques provided the molecular formula, C₁₇H₂₅O₃Br, revealing the presence of bromine, a halogen not commonly found in terrestrial natural products.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: These methods gave initial clues about the functional groups present in the molecule, such as the presence of hydroxyl and ether functionalities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Early NMR techniques, though at lower fields than today, were instrumental in providing information about the proton environment within the molecule.

  • Chemical Degradation: A series of chemical reactions were performed to break down the this compound molecule into smaller, more easily identifiable fragments. The structures of these fragments were then pieced together to deduce the overall structure of the parent compound.

  • X-ray Crystallography: The definitive proof of the structure and stereochemistry of this compound came from a single-crystal X-ray diffraction study performed by A. F. Cameron and his colleagues in the same year, 1965.[1] This powerful technique provided a three-dimensional map of the molecule, confirming the connectivity of the atoms and their spatial arrangement.

The elucidation of this compound's structure revealed a novel and complex molecular architecture, featuring an eight-membered cyclic ether ring, a conjugated enyne side chain, and a bromine atom. This discovery opened up a new field of research into halogenated marine natural products, which have since been found to possess a wide range of interesting biological activities.

The following diagram depicts the logical relationship of the techniques used in the structural elucidation of this compound.

Laurencin_Structure_Elucidation Isolated_this compound Isolated this compound Elemental_Analysis Elemental Analysis & Mass Spectrometry Isolated_this compound->Elemental_Analysis Spectroscopy IR & UV Spectroscopy Isolated_this compound->Spectroscopy NMR NMR Spectroscopy Isolated_this compound->NMR Degradation Chemical Degradation Isolated_this compound->Degradation Xray X-ray Crystallography Isolated_this compound->Xray Structure Structure of this compound Elemental_Analysis->Structure Spectroscopy->Structure NMR->Structure Degradation->Structure Xray->Structure

Methodologies for this compound's Structure Elucidation.

Conclusion: A Lasting Legacy

The isolation and structural elucidation of this compound stand as a testament to the ingenuity and perseverance of natural product chemists. This seminal work not only introduced a fascinating new molecule to the scientific community but also helped to catalyze the exploration of the world's oceans as a vast and largely untapped resource for novel chemical diversity. The methodologies developed and refined during these early investigations have paved the way for the discovery of thousands of other marine natural products, many of which are now being investigated for their potential as new medicines to treat a wide range of human diseases. The story of this compound continues to inspire and guide researchers in the ongoing quest to unlock the chemical secrets of the deep.

References

The Red Algae Genus Laurencia: A Prolific Source of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The marine environment is a vast repository of chemical diversity, offering a promising frontier for the discovery of novel therapeutic agents. Among the myriad of marine organisms, the red algae of the genus Laurencia have distinguished themselves as a particularly rich source of structurally unique and biologically active secondary metabolites.[1][2][3] This technical guide provides an in-depth overview of the bioactive compounds isolated from Laurencia species, their reported pharmacological activities, and the experimental methodologies employed in their discovery and evaluation.

Chemical Diversity of Bioactive Compounds from Laurencia

The genus Laurencia is renowned for its production of a wide array of halogenated and non-halogenated secondary metabolites, primarily sesquiterpenes, diterpenes, and C15 acetogenins.[1][4][5] These compounds often possess complex and unprecedented molecular architectures, contributing to their diverse biological activities.

Sesquiterpenes

Sesquiterpenes are a major class of compounds isolated from Laurencia, with various skeletal types including laurane, chamigrane, and cuparane.[2][3] Notable examples include:

  • Laurinterol and Debromolaurinterol: These brominated sesquiterpenes have demonstrated significant antibacterial and cytotoxic activities.[6][7]

  • Elatol: A halogenated chamigrene sesquiterpene, elatol is known for its potent antibacterial and cytotoxic properties.[8]

Diterpenes

Diterpenes from Laurencia species also exhibit significant biological potential. For instance, neorogioltriol, a brominated diterpene isolated from Laurencia glandulifera, has shown anti-inflammatory effects.[9]

C15 Acetogenins

These non-terpenoid compounds, characterized by a fifteen-carbon chain, often feature cyclic ether moieties and halogen atoms. They have been reported to possess a range of activities, including anti-inflammatory and cytotoxic effects.[2][4]

Biological Activities of Laurencia-Derived Compounds

The unique chemical structures of compounds from Laurencia species translate into a broad spectrum of pharmacological activities, making them promising candidates for drug development.

Antiproliferative and Cytotoxic Activity

A significant number of metabolites from Laurencia have been evaluated for their anticancer potential. These compounds have shown cytotoxicity against various cancer cell lines, including breast, cervical, and colon cancer.[1][6][7] The mechanisms underlying their cytotoxic effects often involve the induction of apoptosis.

Anti-inflammatory Activity

Several compounds isolated from Laurencia have demonstrated potent anti-inflammatory properties. A key mechanism of action is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[2][10][11]

Antimicrobial Activity

Laurencia species are a well-established source of antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[3][8] The halogenated nature of many of these compounds is thought to contribute to their potent antimicrobial effects.

Antiviral Activity

Aqueous extracts of Laurencia obtusa have been shown to inhibit the replication of influenza A and B viruses, highlighting the potential for the discovery of novel antiviral compounds.[12]

Quantitative Data on Bioactive Compounds

The following tables summarize the quantitative data for various bioactive compounds isolated from Laurencia species, providing a comparative overview of their potency.

Compound/ExtractTarget/AssayCell Line/OrganismIC50/GI50/MICReference
Antiproliferative/Cytotoxic Activity
Compound 2 (L. alfredensis)AntiproliferativeMDA-MB-231 (Breast Cancer)9.3 µM[1]
Compound 7 (L. alfredensis)AntiproliferativeHeLa (Cervical Cancer)8.8 µM[1]
DebromoepiaplysinolCytotoxicity (MTT)HeLa (Cervical Cancer)15.5 µM[6]
IsoaplysinGrowth InhibitionAverage of 11 cancer cell lines23 µM[7]
DebromoaplysinolGrowth InhibitionAverage of 11 cancer cell lines14 µM[7]
Aqueous extract of L. karachianaCytotoxicityA549 (Human Lung Cancer)56.85 µg/ml[13]
Aqueous extract of L. karachianaCytotoxicityL929 (Normal Mouse Fibroblast)219.05 µg/ml[13]
Anti-inflammatory Activity
Compound 5 (L. majuscula)NO InhibitionRAW 264.7 Macrophages3.69 µM[2][10]
Compound 18 (L. majuscula)NO InhibitionRAW 264.7 Macrophages3.55 µM[2][10]
Antimicrobial Activity
Compounds 4 & 5 (L. corymbosa)AntibacterialAcinetobacter baumannii1 µg/mL[3]
Compounds 1 & 3 (L. corymbosa)AntibacterialVancomycin-resistant Enterococcus faecalis1 µg/mL[3]
PannosanolAntibacterialChromobacterium violaceum, Proteus mirabilis, Vibrio cholerae60 µ g/disk [8]
ElatolAntibacterialVarious human pathogenic bacteria-[14]
Iso-obtusolAntibacterialVarious human pathogenic bacteria-[14]
Methanol & Hexane extracts of L. natalansisAntibacterialStaphylococcus aureus81.24 ± 0.01 mg/l (MIC)
Ethanolic extract of L. catarinensisAntibacterialKlebsiella pneumoniae0.98 µg/ml (MIC)
Ethanolic extract of P. pavonicaAntibacterialKlebsiella pneumoniae3.90 µg/ml (MIC)
Antiviral Activity
Aqueous extract of L. obtusaAntiviralInfluenza B virusSI = 7.73[12]
Aqueous extract of L. obtusaAntiviralInfluenza A (H3N2) virusSI = 11.79[12]
Aqueous extract of L. obtusaAntiviralInfluenza A (H1N1) virusSI = 12.95[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments cited in the study of Laurencia compounds.

Isolation and Purification of Bioactive Compounds

A general protocol for the extraction and isolation of sesquiterpenes from Laurencia species is outlined below, based on traditional chromatographic techniques.

Materials:

  • Dried and ground Laurencia sp. material

  • Dichloromethane (DCM) and Methanol (MeOH)

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 GF)

  • n-Hexane and Ethyl acetate

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction: The dried and ground algal material is extracted with a mixture of DCM and MeOH (e.g., 2:1 v/v) at room temperature. The solvent is then evaporated under reduced pressure to obtain the crude extract.

  • Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate of increasing polarity.

  • Purification: Fractions showing promising activity (e.g., in a preliminary bioassay) are further purified using preparative TLC and/or HPLC to yield pure compounds.

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microplate

  • Cancer cell lines (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the inhibitory effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours.

  • Nitrite Measurement:

    • Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.

    • Add an equal volume of Griess Reagent (mix equal volumes of Part A and Part B immediately before use) to each well.

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of NO inhibition compared to the LPS-stimulated control.

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth.

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which Laurencia compounds exert their biological effects is crucial for their development as therapeutic agents.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a central role in the inflammatory response. Several compounds from Laurencia have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibits NFkappaB_active Active NF-κB (p50/p65) Nucleus Nucleus NFkappaB_active->Nucleus Translocates Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkappaB_active->Gene_expression Induces Laurencia_compounds Laurencia Compounds Laurencia_compounds->IKK_complex Inhibit Laurencia_compounds->NFkappaB_active Inhibit Translocation

Caption: Canonical NF-κB signaling pathway and points of inhibition by Laurencia compounds.

Inhibition of LPS-Induced Nitric Oxide Production

The production of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Laurencia compounds can suppress this process, often by inhibiting the expression of the iNOS gene, which is regulated by NF-κB.

NO_Production_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Signaling_Cascade Signaling Cascade (MyD88, IRAKs, TRAF6) TLR4->Signaling_Cascade NFkappaB_activation NF-κB Activation Signaling_Cascade->NFkappaB_activation iNOS_gene iNOS Gene Transcription NFkappaB_activation->iNOS_gene iNOS_protein iNOS Protein (Inducible Nitric Oxide Synthase) iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L_arginine L-Arginine L_arginine->NO Inflammation Inflammation NO->Inflammation Laurencia_compounds Laurencia Compounds Laurencia_compounds->NFkappaB_activation Inhibit Laurencia_compounds->iNOS_gene Inhibit

Caption: LPS-induced nitric oxide production pathway and its inhibition by Laurencia compounds.

Experimental Workflow for Bioactivity Screening

The process of discovering bioactive compounds from Laurencia typically follows a structured workflow, from collection to bioassay-guided isolation.

Bioactivity_Workflow Collection Collection of Laurencia sp. Extraction Extraction (e.g., DCM/MeOH) Collection->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay Preliminary Bioassay (e.g., Cytotoxicity) Crude_Extract->Bioassay Active_Extract Active Extract Bioassay->Active_Extract Fractionation Chromatographic Fractionation Active_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay_Fractions Bioassay of Fractions Fractions->Bioassay_Fractions Active_Fractions Active Fractions Bioassay_Fractions->Active_Fractions Purification Purification (e.g., HPLC) Active_Fractions->Purification Pure_Compound Pure Compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Final_Bioassay Definitive Bioassays (IC50, MIC) Pure_Compound->Final_Bioassay

Caption: A typical experimental workflow for the discovery of bioactive compounds from Laurencia species.

Conclusion

The genus Laurencia continues to be a compelling subject of natural product research, consistently yielding novel compounds with significant therapeutic potential. The diverse chemical structures and potent biological activities of these metabolites underscore the importance of marine organisms as a source for drug discovery. Further investigation into the mechanisms of action of these compounds and their potential for preclinical and clinical development is highly warranted. This guide serves as a foundational resource for researchers dedicated to exploring the rich chemical and pharmacological landscape of Laurencia species.

References

A Technical Introduction to the Work of Dr. Cato T. Laurencin in Regenerative Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dr. Cato T. Laurencin is a distinguished University Professor at the University of Connecticut and a global leader in the field of regenerative engineering.[1][2] His pioneering work has led to groundbreaking advancements in the regeneration of musculoskeletal tissues, including bone, ligaments, and tendons.[1][3][4] This technical guide provides an in-depth overview of Dr. This compound's core contributions, focusing on the underlying scientific principles, experimental methodologies, and quantitative data that form the foundation of his innovative approaches. His research integrates materials science, nanotechnology, stem cell biology, and drug delivery to create novel therapeutic strategies for a wide range of debilitating conditions.[2]

Core Research Areas

Dr. This compound's work is centered around the concept of "regenerative engineering," a field he is credited with founding. This approach involves the use of biomimetic scaffolds, growth factors, and stem cells to guide the body's own healing processes and regenerate complex tissues.[2] Key areas of his research include:

  • Polymer-Ceramic Composite Systems for Bone Regeneration: Dr. This compound has developed novel biodegradable polymer-ceramic composites that mimic the structure and composition of natural bone. These scaffolds provide a template for new bone growth and can be loaded with bioactive molecules to enhance regeneration.[1]

  • Nanofiber Technology for Soft Tissue Regeneration: His laboratory was among the first to explore the use of electrospun nanofibers for tissue engineering applications.[5] These nanofibrous matrices replicate the architecture of the extracellular matrix, providing crucial cues for cell attachment, proliferation, and differentiation. This technology has been instrumental in the development of engineered ligaments and tendons.

  • The this compound-Cooper (L-C) Ligament: A prime example of his innovative work is the L-C Ligament, a bioengineered scaffold for anterior cruciate ligament (ACL) reconstruction.[3][4] This device is designed to facilitate the complete regeneration of the ACL, offering a potentially superior alternative to current surgical techniques.[4]

  • The Hartford Engineering a Limb (HEAL) Project: This ambitious project, led by Dr. This compound, aims to regenerate an entire human limb. The HEAL project leverages a convergence of advanced technologies to address the complex challenge of whole-limb regeneration.

  • Growth Factor and Small Molecule Delivery: A significant aspect of his work involves the controlled delivery of signaling molecules, such as fibroblast growth factor 8 (FGF-8) and cyclic AMP (cAMP), to direct cell fate and promote tissue formation.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from Dr. This compound's research, providing a comparative overview of the properties and performance of various biomaterials and regenerative strategies.

Table 1: Mechanical Properties of Braided Scaffolds for ACL Regeneration

Polymer CompositionTensile Strength (MPa)
PGAHighest initial strength
PLLAMaintained structural integrity and superior long-term properties
PLAGA (82:18)Intermediate properties

Data synthesized from in vitro studies on three-dimensional braided scaffolds.[8]

Table 2: Cellular Response to Fibronectin-Coated Scaffolds for ACL Regeneration

Polymer CompositionCell Attachment EfficiencyLong-Term Matrix Production
PLLA-FnHighest cell numberImproved
PLAGA-FnImprovedImproved
PGA-FnN/AN/A

In vitro data from studies with primary rabbit ACL cells on fibronectin-coated scaffolds.[8]

Table 3: Effects of FGF-8b on Rotator Cuff Muscle Cell Populations

Cell TypeTreatmentOutcome
Fibro-adipogenic progenitor cells (FAPs)FGF-8bInhibition of adipogenic differentiation
Muscle progenitor cells (MPCs)FGF-8bEnhancement of myogenic differentiation

In vitro findings from studies on isolated rat rotator cuff muscle cell populations.[3][9]

Key Experimental Protocols

This section details the methodologies for key experiments cited in Dr. This compound's work, providing a reproducible framework for researchers in the field.

Fabrication of Braided Scaffolds for Ligament Regeneration

Objective: To create a three-dimensional, biodegradable scaffold that mimics the structure and mechanical properties of the native ACL.

Materials:

  • Poly-alpha-hydroxyester fibers (PGA, PLLA, or PLAGA 82:18)

  • Three-dimensional braiding machine

Protocol:

  • Select the desired polymer composition based on the required mechanical properties and degradation kinetics.

  • Utilize a three-dimensional braiding machine to fabricate the scaffold with a specific architecture that mimics the hierarchical structure of the native ligament.

  • The braiding parameters (e.g., braid angle, yarn tension) can be adjusted to control the mechanical properties of the final scaffold.

  • For cell-seeding experiments, scaffolds can be pre-coated with fibronectin to enhance cell attachment.[8]

In Vitro Cell Culture on Nanofiber Scaffolds

Objective: To assess the biocompatibility and bioactivity of nanofiber scaffolds for soft tissue regeneration.

Materials:

  • Electrospun nanofiber scaffolds (e.g., PLGA)

  • Primary cells relevant to the target tissue (e.g., ACL fibroblasts, rotator cuff muscle cells)

  • Standard cell culture reagents and equipment

Protocol:

  • Sterilize the nanofiber scaffolds using an appropriate method (e.g., ethylene oxide or ethanol).

  • Place the sterile scaffolds in a multi-well culture plate.

  • Seed the primary cells onto the scaffolds at a predetermined density.

  • Culture the cell-seeded scaffolds in a suitable growth medium under standard cell culture conditions (37°C, 5% CO2).

  • At various time points, assess cell attachment, proliferation, and matrix production using standard biological assays (e.g., SEM, MTS assay, histology).[8]

In Vivo Assessment of Ligament Regeneration

Objective: To evaluate the in vivo performance of a bioengineered ligament scaffold in an animal model.

Materials:

  • Bioengineered ligament scaffold (e.g., L-C Ligament)

  • Animal model (e.g., rabbit, sheep)

  • Surgical instruments and facilities for orthopedic procedures

Protocol:

  • Surgically create a defect in the target ligament (e.g., ACL) of the anesthetized animal.

  • Implant the bioengineered scaffold to bridge the defect.

  • Close the surgical site and allow the animal to recover.

  • At predetermined time points (e.g., 3, 6, 18 months), euthanize the animal and harvest the regenerated ligament tissue.[4]

  • Perform histological and biomechanical analyses to assess the quality and functional capacity of the neoligament.[10]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key signaling pathways and conceptual frameworks central to Dr. This compound's research.

FGF8_Signaling cluster_FAPs Fibro-adipogenic Progenitor Cells (FAPs) cluster_MPCs Muscle Progenitor Cells (MPCs) FGF8b FGF-8b FGFR FGF Receptor FGF8b->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT RAS_RAF_MEK_ERK->Inhibition PI3K_AKT->Promotion Adipogenesis Adipogenesis Inhibition->Adipogenesis Myogenesis Myogenesis Promotion->Myogenesis

Caption: FGF-8b Signaling in Rotator Cuff Muscle Cells.

cAMP_Signaling cluster_outcomes Musculoskeletal Regeneration cAMP_analogs cAMP Analogs / Small Molecules AdenylateCyclase Adenylate Cyclase cAMP_analogs->AdenylateCyclase cAMP cAMP AdenylateCyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Osteogenesis Bone Formation CREB->Osteogenesis Chondrogenesis Cartilage Formation CREB->Chondrogenesis Myogenesis Muscle Formation CREB->Myogenesis

Caption: cAMP Signaling in Musculoskeletal Regeneration.

Regenerative_Engineering_Workflow cluster_design Scaffold Design & Fabrication cluster_testing Preclinical Evaluation cluster_translation Clinical Translation Biomaterial Biomaterial Selection (e.g., PLGA, PLLA) Architecture Scaffold Architecture (e.g., Nanofibers, 3D Braid) Biomaterial->Architecture Bioactive Bioactive Molecule Incorporation (e.g., FGF-8) Architecture->Bioactive InVitro In Vitro Studies (Cell Culture) Bioactive->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo ClinicalTrials Clinical Trials InVivo->ClinicalTrials Therapy Regenerative Therapy ClinicalTrials->Therapy

Caption: A typical workflow in regenerative engineering.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Laurencin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Laurencin is a halogenated C15 acetogenin, a class of marine natural products isolated from red algae of the Laurencia genus. It features a structurally complex and challenging eight-membered oxocene core, a trans-enyne side chain, and multiple stereocenters. The unique architecture and biological activity of (+)-laurencin have made it a prominent target for total synthesis, leading to the development of innovative synthetic methodologies. These notes detail two distinct and significant approaches to the total synthesis of (+)-laurencin, providing comprehensive protocols for key transformations.

Methodology 1: Crimmins' Asymmetric Alkylation/Ring-Closing Metathesis Approach

This strategy, developed by the Crimmins group, is a landmark in the synthesis of medium-ring ethers. The key features of this approach are a highly diastereoselective asymmetric glycolate alkylation to set a crucial stereocenter and a ring-closing metathesis (RCM) to construct the challenging eight-membered oxocene core.[1][2][3]

Logical Workflow: Crimmins' Synthesis of (+)-Laurencin

G cluster_assembly Fragment Assembly cluster_rcm Oxocene Core Formation cluster_sidechain Side Chain Installation A Chiral Alcohol 5 (from (S)-(+)-4-benzyl-3- benzyloxyacetyl-2-oxazolidinone) C Acid 9 A->C Asymmetric Glycolate Alkylation B Bromoacetic Acid Derivative B->C D Diene Precursor C->D Elaboration E Oxocene Core 3 D->E Ring-Closing Metathesis (RCM) F Aldehyde 4 E->F Functional Group Manipulation H (+)-Laurencin F->H Asymmetric Acetate Aldol Addition & Further Steps G Side Chain Fragment G->H

Caption: Overall strategy for the total synthesis of (+)-laurencin by Crimmins et al.

Quantitative Data Summary: Key Steps of the Crimmins Synthesis
Step No.TransformationStarting MaterialProductYield (%)Diastereomeric Ratio
1Asymmetric Alkylation(S)-(+)-4-benzyl-3-benzyloxyacetyl-2-oxazolidinone 6 Acyl oxazolidinone 7 75>98:2
2Chelation-Controlled AdditionAldehyde from oxidation of 8 Secondary alcohol 5 83 (2 steps)>95:5
3Glycolate AlkylationChiral alcohol 5 Acid 9 88N/A
4Ring-Closing MetathesisDiene precursor from 9 Oxocene 3 85N/A
5Asymmetric Aldol AdditionAldehyde 4 Aldol product85>95:5
Experimental Protocols: Key Experiments

1. Asymmetric Alkylation to Acyl Oxazolidinone 7 [1]

  • Procedure: A solution of (S)-(+)-4-benzyl-3-benzyloxyacetyl-2-oxazolidinone 6 (1.0 eq) in THF is cooled to -78 °C. Sodium hexamethyldisilazide (NaHMDS) (1.1 eq, 1.0 M solution in THF) is added dropwise, and the resulting solution is stirred for 30 minutes. Allyl iodide (1.2 eq) is then added, and the reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH4Cl and allowed to warm to room temperature. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford acyl oxazolidinone 7 .

  • Reagents: (S)-(+)-4-benzyl-3-benzyloxyacetyl-2-oxazolidinone, THF, NaHMDS, Allyl iodide, Saturated aqueous NH4Cl, Diethyl ether, Brine, MgSO4.

2. Ring-Closing Metathesis to form Oxocene 3 [1][3]

  • Procedure: To a solution of the diene precursor (derived from acid 9 through a standard multi-step sequence) (1.0 eq) in degassed CH2Cl2 is added Grubbs' first-generation catalyst (0.05 eq). The reaction mixture is heated to reflux for 12 hours under an argon atmosphere. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the oxocene 3 .

  • Reagents: Diene precursor, CH2Cl2, Grubbs' first-generation catalyst.

3. Asymmetric Acetate Aldol Addition [1]

  • Procedure: A solution of the chlorotitanium enolate of (S)-(+)-3-acetyl-4-isobutyl-2-thiazolidinethione 14 is prepared at -78 °C. A solution of aldehyde 4 (1.0 eq) in CH2Cl2 is added dropwise to this enolate solution at -78 °C. The reaction is stirred for 2 hours at this temperature and then quenched by the addition of saturated aqueous NH4Cl. The mixture is warmed to room temperature and extracted with CH2Cl2. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography to give the desired aldol adduct.

  • Reagents: Aldehyde 4 , (S)-(+)-3-acetyl-4-isobutyl-2-thiazolidinethione 14 , TiCl4, Hünig's base, CH2Cl2, Saturated aqueous NH4Cl, Brine, Na2SO4.

Methodology 2: Burton's Retrobiomimetic Synthesis of ent-Laurencin

This innovative approach from the Burton group achieves the synthesis of the enantiomer of (+)-laurencin (ent-laurencin) through a retrobiomimetic strategy.[4][5] The key transformation is a C9-O bond cleavage of an ent-(E)-prelaurefucin derivative, which is proposed to be the reverse of the biosynthetic pathway. This strategy highlights the power of biosynthetic hypotheses in guiding the development of novel synthetic routes.

Logical Workflow: Burton's Synthesis of ent-Laurencin

G cluster_precursor Precursor Synthesis cluster_cleavage Retrobiomimetic Cleavage cluster_final Final Steps A ent-(E)-Prelaurefucin Derivative 25 B Sulfone 34 A->B Multi-step Conversion C ent-Deacetyllaurencin 23 B->C Kishner-Leonard Elimination (C9-O Cleavage) D ent-Laurencin 24 C->D Acetylation

Caption: Burton's retrobiomimetic approach to the synthesis of ent-laurencin.

Quantitative Data Summary: Key Steps of the Burton Synthesis
Step No.TransformationStarting MaterialProductYield (%)Product Ratio
1Sulfone FormationBromomesylate 14 derivativeSulfone 30 59N/A
2Kishner-Leonard EliminationSulfone 34 ent-Deacetylthis compound 23 and Diene 43 43 (combined, 2 steps)3:1 (23 :43 )
3Acetylationent-Deacetylthis compound 23 ent-Laurencin 24 93N/A
Experimental Protocols: Key Experiments

1. Kishner-Leonard Elimination for C9-O Bond Cleavage [4]

  • Procedure: To a solution of sulfone 34 (1.0 eq) in a mixture of THF and H2O is added hydrazine hydrate (excess). The reaction mixture is heated to reflux for 48 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude residue, containing a mixture of ent-deacetylthis compound 23 and diene 43 , is purified by flash column chromatography to separate the two products.

  • Reagents: Sulfone 34 , THF, H2O, Hydrazine hydrate, Ethyl acetate, Brine, MgSO4.

2. Acetylation to ent-Laurencin 24 [4]

  • Procedure: To a solution of ent-deacetylthis compound 23 (1.0 eq) in CH2Cl2 at 0 °C is added pyridine (3.0 eq), followed by acetic anhydride (2.0 eq) and a catalytic amount of DMAP. The reaction mixture is stirred at room temperature for 3 hours. The reaction is then quenched with saturated aqueous NaHCO3 and extracted with CH2Cl2. The combined organic layers are washed with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated in vacuo. The crude product is purified by flash chromatography to afford ent-laurencin 24 .

  • Reagents: ent-Deacetylthis compound 23 , CH2Cl2, Pyridine, Acetic anhydride, DMAP, Saturated aqueous NaHCO3, 1 M HCl, Brine, Na2SO4.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Laurencin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing is crucial for determining the efficacy of a compound against various microorganisms. The two most common methods for screening natural products like laurencin are the disk diffusion assay and the broth microdilution assay. These tests can determine a compound's ability to inhibit microbial growth and establish the minimum concentration at which this inhibition occurs.

Key Antimicrobial Assays

Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method used to screen for antimicrobial activity. It is based on the principle of a substance diffusing from a paper disk into an agar medium inoculated with a test microorganism. The presence of a "zone of inhibition" around the disk indicates antimicrobial activity.

Broth Microdilution Assay

The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. This assay can be extended to determine the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that results in microbial death.

Data Presentation: Antimicrobial Activity of Laurencia-Derived Compounds

While specific data for this compound is limited, the following tables summarize the antimicrobial activity of other compounds isolated from Laurencia species against various pathogens. This data is presented to illustrate the expected format for results obtained from the described assays.

Table 1: Minimum Inhibitory Concentration (MIC) of Compounds from Laurencia Species

CompoundTest OrganismMIC (µg/mL)Reference
Cuparane Derivative 4Acinetobacter baumannii1[1][2]
Cuparane Derivative 5Acinetobacter baumannii1[1]
Acetogenin 1Enterococcus faecalis (VRE)1[1]
Halo-chamigrane 3Enterococcus faecalis (VRE)1[1]
Laurencia catarinensis extractKlebsiella pneumoniae0.98[3][4]
Laurencia papillosa derivativeClinical Isolates1.2 - 1.7[5]
3α-bromojohnstaneAcanthamoeba castellanii41.51 (IC50)[6]

VRE: Vancomycin-Resistant Enterococcus IC50: Half maximal inhibitory concentration

Table 2: Zone of Inhibition for Compounds and Extracts from Laurencia Species

Compound/ExtractTest OrganismConcentrationZone of Inhibition (mm)Reference
Acetogenin 1Staphylococcus aureus50 mg/mL18.85 (mm²)[1]
Acetogenin 2Staphylococcus aureus50 mg/mL30.63 (mm²)[1]
Cuparane Derivative 4Staphylococcus aureus50 mg/mL76.18 (mm²)[1]
Cuparane Derivative 4Candida albicans50 mg/mL24.74 (mm²)[1]
Laurencia catarinensis extractKlebsiella pneumoniae0.98 µg/mL23.40 ± 0.58[3][4]
Laurencia obtusa essential oilPseudomonas aeruginosaNot specified8 - 16[7]

Experimental Protocols

Protocol 1: Disk Diffusion Assay

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • This compound stock solution of known concentration

  • Control antibiotic disks

  • Solvent control disks (disk with the solvent used to dissolve this compound)

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile swabs, forceps, and micropipettes

  • Incubator

Procedure:

  • Prepare Inoculum: Grow the test microorganism in a suitable broth to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculate Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.

  • Prepare and Apply Disks:

    • Aseptically apply a known volume (e.g., 20 µL) of the this compound stock solution onto a sterile paper disk.

    • Allow the solvent to evaporate completely.

    • Using sterile forceps, place the this compound-impregnated disk, along with positive and negative control disks, onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours (or longer for fungi).

  • Data Collection: Measure the diameter of the zone of complete inhibition in millimeters (mm).

Protocol 2: Broth Microdilution Assay for MIC Determination

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (MHB) or other suitable broth

  • This compound stock solution

  • Microbial inoculum prepared to a final concentration of 5 x 10⁵ CFU/mL in the wells

  • Positive control (broth with inoculum, no compound)

  • Negative control (broth only)

  • Spectrophotometer (optional, for turbidity measurement)

  • Incubator

Procedure:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculate Wells: Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted this compound. This will bring the final volume in each well to 200 µL.

  • Controls: Include positive control wells (100 µL broth + 100 µL inoculum) and negative control wells (200 µL broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound in which there is no visible growth (no turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.

Mandatory Visualizations

Proposed Mechanism of Action for Laurencia-Derived Compounds

Some halogenated compounds from Laurencia are thought to exert their antimicrobial effect by interfering with the synthesis of the bacterial cell wall.[8]

G cluster_bacterium Bacterial Cell Cell_Wall_Precursors Cell Wall Precursors Cell_Wall_Synthesis Cell Wall Synthesis Enzymes Cell_Wall_Precursors->Cell_Wall_Synthesis Intact_Cell_Wall Intact Cell Wall (Cell Viability) Cell_Wall_Synthesis->Intact_Cell_Wall This compound This compound (or related compounds) This compound->Cell_Wall_Synthesis Inhibition

Caption: Proposed mechanism of action for some Laurencia-derived compounds.

Experimental Workflow for Antimicrobial Assays

The following diagram illustrates the general workflow for both the disk diffusion and broth microdilution assays.

G cluster_assays Antimicrobial Assays Start Start: Prepare This compound Stock Disk_Diffusion Disk Diffusion Assay Start->Disk_Diffusion Broth_Microdilution Broth Microdilution Assay Start->Broth_Microdilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Disk_Diffusion->Inoculum_Prep Broth_Microdilution->Inoculum_Prep Plate_Inoculation Inoculate MHA Plate Inoculum_Prep->Plate_Inoculation Serial_Dilution Perform Serial Dilutions in 96-well Plate Inoculum_Prep->Serial_Dilution Disk_Application Apply this compound Disks Plate_Inoculation->Disk_Application Incubation_Disk Incubate Plates Disk_Application->Incubation_Disk Well_Inoculation Inoculate Wells Serial_Dilution->Well_Inoculation Incubation_Broth Incubate Plates Well_Inoculation->Incubation_Broth Measure_Zones Measure Zones of Inhibition (mm) Incubation_Disk->Measure_Zones Determine_MIC Determine MIC (µg/mL) Incubation_Broth->Determine_MIC End End: Report Results Measure_Zones->End Determine_MIC->End

Caption: General experimental workflow for antimicrobial susceptibility testing.

References

Nanotechnology in Regenerative Engineering: Innovations by Dr. Cato T. Laurencin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dr. Cato T. Laurencin and his research groups have pioneered the application of nanotechnology in regenerative engineering, focusing on the development of novel biomaterials for tissue regeneration, particularly in the musculoskeletal system. His work integrates advanced materials science with stem cell biology and drug delivery to create scaffolds and therapeutic systems that mimic the natural cellular environment and promote tissue repair. These application notes provide an overview of key nanotechnology-based strategies developed in Dr. This compound's laboratories, including detailed protocols for their fabrication and evaluation.

Application Note 1: Nanofiber-Based Scaffolds for Musculoskeletal Tissue Regeneration

Introduction

Electrospun nanofibers closely mimic the architecture of the natural extracellular matrix (ECM), providing topographical cues that influence cell adhesion, proliferation, and differentiation. Dr. This compound's work has been instrumental in utilizing nanofiber technology for the regeneration of tissues such as bone, cartilage, and ligaments.[1] Poly(lactic-co-glycolic acid) (PLGA) is a commonly used biodegradable polymer for creating these scaffolds due to its biocompatibility and tunable degradation rates.[2][3]

Key Features
  • Biomimicry: Nanofiber scaffolds replicate the nanoscale topography of the native ECM, promoting cell attachment and growth.[4]

  • High Surface Area-to-Volume Ratio: This characteristic enhances protein adsorption and cell-scaffold interactions.

  • Porosity: The high porosity of nanofiber mats facilitates nutrient and waste exchange, which is crucial for cell viability and tissue integration.

  • Tunable Mechanical Properties: The mechanical properties of the scaffolds can be tailored by altering fiber diameter, orientation, and polymer composition to match the target tissue.[3]

Application Note 2: Polymer-Ceramic Nanocomposites for Bone Regeneration

Introduction

To enhance the osteoinductivity and mechanical strength of polymeric scaffolds, Dr. This compound's group has developed polymer-ceramic nanocomposites. These materials combine the biodegradability and processability of polymers with the bioactive properties of ceramics like hydroxyapatite (HA) and β-tricalcium phosphate (β-TCP).[5][6] The incorporation of ceramic nanoparticles into a polymer matrix creates a composite material with improved mechanical properties and an enhanced capacity to support bone growth.[7][8]

Key Features
  • Osteoconductivity: The ceramic component provides a favorable surface for osteoblast adhesion, proliferation, and differentiation.

  • Enhanced Mechanical Strength: The addition of ceramic nanoparticles reinforces the polymer matrix, resulting in scaffolds with compressive moduli closer to that of native trabecular bone.[7][8]

  • Controlled Degradation: The degradation profile of the composite can be modulated by adjusting the polymer and ceramic composition.

Application Note 3: Polyanhydride Nanoparticles for Controlled Drug Delivery

Introduction

Controlled delivery of bioactive molecules, such as growth factors and drugs, is critical for directing tissue regeneration. Dr. This compound's research has explored the use of biodegradable polyanhydride nanoparticles for the sustained release of therapeutics.[9][10] These nanoparticles can be engineered to encapsulate a wide range of molecules and release them in a controlled manner as the polymer degrades.[11][12]

Key Features
  • Tunable Release Kinetics: The drug release profile can be controlled by altering the polymer composition, allowing for sustained delivery over desired periods.[11]

  • Biocompatibility: Polyanhydrides degrade into non-toxic products that are cleared from the body.[12]

  • Protection of Bioactive Molecules: Encapsulation within nanoparticles protects sensitive molecules like proteins and growth factors from degradation.

Quantitative Data

Table 1: Properties of Electrospun PLGA Nanofiber Scaffolds

PropertyValueReference
Fiber Diameter500 - 800 nm[2][3]
PorosityHigh (specific values vary with electrospinning parameters)[4]
Tensile Strength (Aligned Fibers)Higher than randomly oriented fibers[3]
Young's Modulus (Aligned Fibers)Higher than randomly oriented fibers[3]

Table 2: Mechanical Properties of Polymer-Ceramic Composite Scaffolds

Scaffold CompositionCompressive Modulus (MPa)Reference
Polycaprolactone (PCL)48.08 ± 0.09[7][8]
PCL / 20% Hydroxyapatite (HA)75.72 ± 0.57[7][8]
PCL / 20% β-tricalcium phosphate (β-TCP)88.07 ± 1.91[7][8]

Table 3: Drug Release from Polyanhydride-Ropivacaine Nanoparticles

Nanoparticle CompositionCumulative Release at 24hCumulative Release at 150hReference
Ropivacaine Base~70%-[11]
20/80 pSA/Ropivacaine Base-~90% (at 64h)[11]
50/50 pSA/Ropivacaine Base-~90%[11]

Experimental Protocols

Protocol 1: Fabrication of Electrospun PLGA Nanofiber Scaffolds

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or a mixture of Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF)

  • Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, grounded collector)

Procedure:

  • Prepare a PLGA solution at a concentration of 10-25% (w/v) in the chosen solvent.

  • Load the polymer solution into a syringe fitted with a 20-gauge needle.

  • Mount the syringe on the syringe pump.

  • Set the electrospinning parameters:

    • Voltage: 15-25 kV

    • Flow rate: 1-4 mL/h

    • Distance between needle tip and collector: 15-20 cm

  • Initiate the electrospinning process, collecting the nanofibers on a grounded stationary or rotating collector.

  • After the desired thickness is achieved, carefully remove the nanofiber mat from the collector.

  • Dry the scaffold under vacuum for at least 24 hours to remove residual solvent.

Protocol 2: Synthesis of Polyanhydride Nanoparticles

Materials:

  • Polyanhydride copolymer (e.g., CPTEG:SA)

  • Methylene chloride

  • Pentane

  • Drug to be encapsulated

Procedure:

  • Dissolve the polyanhydride copolymer and the drug in methylene chloride at a concentration of 25 mg/mL.[13]

  • Cool a bath of pentane (anti-solvent) to -10°C.

  • Rapidly inject the polymer-drug solution into the cold pentane bath with vigorous stirring. The solvent to anti-solvent ratio should be approximately 1:250.[13]

  • The rapid solvent exchange will cause the nanoparticles to precipitate.

  • Collect the nanoparticles by vacuum filtration.

  • Wash the nanoparticles with fresh pentane to remove any residual solvent or unencapsulated drug.

  • Dry the nanoparticles under vacuum.

Protocol 3: Cell Seeding on 3D Nanofiber Scaffolds

Materials:

  • Sterile 3D nanofiber scaffold

  • Cell culture medium

  • Cell suspension (e.g., Mesenchymal Stem Cells)

  • Non-adherent cell culture plate

  • Sterile forceps and pipette

Procedure:

  • Sterilize the scaffold using a suitable method (e.g., 70% ethanol immersion followed by UV exposure).[14]

  • Place the sterile scaffold into a well of a non-adherent cell culture plate using sterile forceps.[14]

  • Pre-wet the scaffold with cell culture medium for at least 30 minutes in a cell culture incubator.

  • Aspirate the pre-wetting medium.

  • Slowly and carefully pipette a small volume (e.g., 50-100 µL) of the concentrated cell suspension onto the center of the scaffold.

  • Allow the cells to attach for 2-3 hours in the incubator.[6]

  • Gently add fresh cell culture medium to the well to fully immerse the scaffold.

  • Culture the cell-seeded scaffold under standard cell culture conditions, changing the medium every 2-3 days.

Protocol 4: In Vivo Evaluation of Bone Regeneration in a Murine Calvarial Defect Model

Materials:

  • Mice (e.g., C57BL/6)

  • Anesthesia

  • Surgical instruments

  • Dental drill with a trephine bur (e.g., 5 mm diameter)

  • Sterile saline

  • Scaffold material

  • Micro-computed tomography (µCT) scanner

  • Histology reagents (formalin, decalcifying solution, paraffin, H&E and Masson's trichrome stains)

Procedure:

  • Anesthetize the mouse following approved animal care and use protocols.

  • Shave and sterilize the surgical site on the scalp.

  • Make a sagittal incision to expose the calvarium.

  • Create a critical-sized defect (e.g., 5 mm) in the parietal bone using a dental drill under constant irrigation with sterile saline.

  • Implant the sterile scaffold into the defect site.

  • Suture the incision.

  • Monitor the animal for recovery.

  • At predetermined time points (e.g., 4, 8, and 12 weeks), perform in vivo µCT scans to quantify new bone formation.[15][16]

  • At the end of the study, euthanize the animals and harvest the calvaria.

  • Fix the samples in 10% neutral buffered formalin.

  • Decalcify the bone samples.

  • Process the samples for paraffin embedding, sectioning, and staining with H&E and Masson's trichrome to visualize tissue morphology and new bone formation.[15]

  • Quantify the area of new bone formation using histomorphometry.[15]

Signaling Pathways and Experimental Workflows

FGF-8b Signaling in Myogenesis and Adipogenesis

Fibroblast growth factor 8b (FGF-8b) plays a crucial role in regulating the fate of muscle progenitor cells. Dr. This compound's work has shown that FGF-8b enhances myogenesis while inhibiting adipogenesis, primarily through the activation of the ERK signaling pathway.[17][18][19]

FGF8b_Signaling FGF8b FGF-8b FGFR FGF Receptor FGF8b->FGFR Binds ERK ERK FGFR->ERK Activates pERK p-ERK ERK->pERK Phosphorylation Myogenesis Myogenesis pERK->Myogenesis Promotes Adipogenesis Adipogenesis pERK->Adipogenesis Inhibits

FGF-8b signaling cascade in muscle progenitor cells.
VEGF Signaling in Angiogenesis for Bone Regeneration

Vascular Endothelial Growth Factor (VEGF) is a key signaling molecule in angiogenesis, the formation of new blood vessels, which is essential for bone regeneration. VEGF, often released by osteoblasts in response to hypoxia, binds to its receptors (VEGFR1 and VEGFR2) on endothelial cells, triggering downstream signaling cascades that promote endothelial cell proliferation and migration.[9][20][21]

VEGF_Signaling cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR VEGFR1 / VEGFR2 VEGF->VEGFR Binds PI3K PI3K VEGFR->PI3K Raf Raf VEGFR->Raf AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Cell Proliferation, Migration) AKT->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

VEGF signaling pathway in endothelial cells.
Experimental Workflow for In Vivo Bone Regeneration Study

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a nanotechnology-based scaffold for bone regeneration in a murine calvarial defect model.[22]

Bone_Regeneration_Workflow Scaffold Scaffold Fabrication & Sterilization Surgery Creation of Calvarial Defect & Scaffold Implantation Scaffold->Surgery Imaging Longitudinal In Vivo Micro-CT Imaging Surgery->Imaging Harvest Tissue Harvest & Fixation Surgery->Harvest Endpoint Analysis Quantitative Analysis of Bone Volume (BV/TV) Imaging->Analysis Conclusion Conclusion on Regenerative Efficacy Analysis->Conclusion Histo Histological Processing (Decalcification, Staining) Harvest->Histo HistoAnalysis Histomorphometric Analysis of New Bone Formation Histo->HistoAnalysis HistoAnalysis->Conclusion

Workflow for in vivo bone regeneration assessment.

References

Isolating Laurencin: A Deep Dive into Extraction and Purification from Marine Algae

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isolation of laurencin, a potent bioactive compound from marine red algae of the Laurencia genus, presents a significant opportunity for the discovery of new therapeutic agents. This document provides detailed application notes and protocols for the successful isolation and purification of this compound, summarizing key quantitative data and outlining the underlying cytotoxic mechanisms.

This compound, a halogenated C15 acetogenin, has garnered considerable interest due to its notable biological activities, including its cytotoxic effects on various cancer cell lines. The effective isolation of this compound is the first critical step in harnessing its therapeutic potential. The following sections detail the methodologies and data essential for this process.

Data Summary: Extraction and Yields

The efficiency of this compound isolation is highly dependent on the initial extraction and subsequent purification steps. The choice of solvent and chromatographic methods plays a pivotal role in the final yield of the purified compound. While specific yields of pure this compound are not widely reported and can vary based on the Laurencia species and collection parameters, the following table summarizes representative data for crude extract yields.

Algal SpeciesDry Weight of Algae (g)Extraction SolventCrude Extract Yield (g)Approximate Crude Extract Yield (%)Reference
Laurencia obtusa531.8Ethyl Acetate4.90.92%[1]

Experimental Protocols: From Algae to Pure Compound

The isolation of this compound involves a multi-step process encompassing sample preparation, extraction, and chromatographic purification. The following protocols are based on established methodologies for the isolation of sesquiterpenes and other secondary metabolites from Laurencia species.[2]

Sample Preparation
  • Collection and Cleaning: Collect fresh marine algae from the genus Laurencia. Thoroughly wash the collected algae with seawater and then freshwater to remove sand, epiphytes, and other debris.

  • Drying: Air-dry the cleaned algae in a well-ventilated area, protected from direct sunlight, until it is brittle. Alternatively, lyophilize (freeze-dry) the sample for optimal preservation of metabolites.

  • Grinding: Grind the dried algal material into a fine powder using a blender or a mill. This increases the surface area for efficient solvent extraction.

Extraction of Crude this compound
  • Solvent Maceration: Submerge the powdered algae in a suitable organic solvent. Dichloromethane:methanol (2:1 v/v) or ethyl acetate are commonly used and effective solvents.[1] Use a solvent-to-sample ratio of approximately 10:1 (v/w).

  • Extraction Process: Allow the mixture to macerate at room temperature for 24-48 hours with occasional agitation. For more exhaustive extraction, perform multiple rounds of maceration with fresh solvent.

  • Filtration and Concentration: Filter the mixture to separate the solvent extract from the algal residue. Combine the filtrates from all extraction rounds.

  • Solvent Evaporation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification of this compound

The crude extract is a complex mixture of various compounds. Chromatographic techniques are essential for the isolation of pure this compound.

  • Column Packing: Prepare a flash chromatography column with silica gel as the stationary phase, packed using a suitable non-polar solvent such as hexane.

  • Sample Loading: Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). For example, a stepwise gradient could be:

    • 100% Hexane

    • 95:5 Hexane:Ethyl Acetate

    • 90:10 Hexane:Ethyl Acetate

    • ...and so on, up to 100% Ethyl Acetate.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Plate Preparation: Use pre-coated silica gel TLC plates.

  • Spotting: Apply a small spot of each collected fraction onto the TLC plate.

  • Development: Develop the TLC plate in a chamber containing a suitable mobile phase (e.g., hexane:ethyl acetate in a ratio determined from initial trials).

  • Visualization: Visualize the separated spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid) followed by heating. Fractions containing compounds with similar Rf values should be pooled.

For obtaining high-purity this compound, preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) is often necessary.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water, is commonly employed.

  • Detection: A UV detector is used to monitor the elution of compounds.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which can be determined by analytical HPLC of a reference standard if available.

Mechanism of Action: this compound-Induced Cytotoxicity

The cytotoxic effects of this compound are primarily attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. While the precise signaling cascade is a subject of ongoing research, the available evidence points towards the involvement of the intrinsic (mitochondrial) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and executed by a cascade of enzymes called caspases.

Signaling Pathway of this compound-Induced Apoptosis

The proposed mechanism involves the following key steps:

  • Induction of Apoptotic Stimuli: this compound acts as an intracellular stressor, triggering the apoptotic cascade.

  • Modulation of Bcl-2 Family Proteins: this compound is hypothesized to disrupt the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. It likely promotes the activity of pro-apoptotic members, leading to the permeabilization of the mitochondrial outer membrane.

  • Mitochondrial Disruption and Cytochrome c Release: The permeabilized mitochondrial membrane releases cytochrome c into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase, Caspase-9.

  • Executioner Caspase Cascade: Activated Caspase-9 cleaves and activates the executioner caspases, primarily Caspase-3.

  • Cellular Dismantling: Activated Caspase-3 orchestrates the degradation of key cellular proteins, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.

Laurencin_Apoptosis_Pathway This compound This compound Cell Cancer Cell This compound->Cell Bcl2_Family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) Cell->Bcl2_Family Stress Signal Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2_Family->Mitochondrion Promotes Permeabilization Apoptosome Apoptosome Formation (Apaf-1 + Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Execution Laurencin_Isolation_Workflow cluster_collection Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis & Characterization Algae_Collection 1. Algae Collection (Laurencia sp.) Washing_Drying 2. Washing & Drying Algae_Collection->Washing_Drying Grinding 3. Grinding to Powder Washing_Drying->Grinding Solvent_Extraction 4. Solvent Extraction (e.g., Ethyl Acetate) Grinding->Solvent_Extraction Crude_Extract 5. Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography 6. Flash Column Chromatography Crude_Extract->Column_Chromatography TLC_Monitoring 7. TLC Monitoring & Fraction Pooling Column_Chromatography->TLC_Monitoring HPLC_Purification 8. HPLC Purification TLC_Monitoring->HPLC_Purification Pure_this compound 9. Pure this compound HPLC_Purification->Pure_this compound Structural_Elucidation 10. Structural Elucidation (NMR, MS) Pure_this compound->Structural_Elucidation Cytotoxicity_Assay 11. Cytotoxicity Assays (e.g., MTT) Pure_this compound->Cytotoxicity_Assay Mechanism_Study 12. Mechanism of Action Studies (e.g., Western Blot for Caspases) Cytotoxicity_Assay->Mechanism_Study

References

Application Notes and Protocols for Utilizing Laurencin as a Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of laurencin, a unique halogenated C15 acetogenin from the Laurencia species, as a scaffold for the synthesis of novel bioactive compounds. While the direct derivatization of the this compound core is an emerging area of research, the significant cytotoxic and anticancer activities of structurally related natural products underscore the therapeutic promise of this molecular framework.

Introduction to the this compound Scaffold

This compound and its analogues are characterized by a medium-ring ether, specifically an oxocene core, and often feature bromine and chlorine atoms. These structural motifs contribute to their biological activity, making the this compound scaffold an attractive starting point for the development of new therapeutic agents. The total synthesis of this compound has been achieved through various strategies, including asymmetric alkylation-ring-closing metathesis and gold(I)-catalyzed intramolecular dehydrative alkoxylation, which opens avenues for the synthesis of novel derivatives.

Anticancer Potential of this compound-Related Compounds

Extracts from various Laurencia species, rich in this compound-like compounds, have demonstrated significant cytotoxicity against a range of cancer cell lines. This suggests that the core scaffold of this compound is a promising pharmacophore for the design of new anticancer drugs.

Quantitative Data on Cytotoxic Activities

The following table summarizes the cytotoxic activities of extracts from different Laurencia species and of isolated compounds that are structurally related to this compound. This data highlights the potential of the chemical class to which this compound belongs.

Species/CompoundExtract/Compound TypeCancer Cell LineIC50/GI50 ValueReference
Laurencia snyderiaeMethanolic ExtractHT29 (Colon Carcinoma)70.2 µg/mL[1]
Laurencia papillosaEthanol:Chloroform ExtractJurkat (Leukemia)57.77 µg/mL[2]
Laurencia papillosaEthanol:Water ExtractJurkat (Leukemia)121.642 µg/mL[2]
IsoaplysinSesquiterpeneAverage of 11 cancer cell lines23 µM[3]
DebromoaplysinolSesquiterpeneAverage of 11 cancer cell lines14 µM[3]

Experimental Protocols

The following are key experimental protocols relevant to the evaluation of this compound-derived compounds.

Protocol 1: General Procedure for Solvent Extraction of Bioactive Compounds from Laurencia Species

This protocol is a general guideline for obtaining crude extracts for initial biological screening.

Materials:

  • Fresh or dried Laurencia species

  • Methanol

  • Chloroform

  • Ethyl acetate

  • Rotary evaporator

  • Filter paper

  • Glassware (beakers, flasks)

Procedure:

  • Clean the collected algal material to remove any epiphytes and debris.

  • Air-dry the algae in a well-ventilated area or use a lyophilizer.

  • Grind the dried algae into a fine powder.

  • Sequentially extract the algal powder with solvents of increasing polarity, starting with chloroform, followed by ethyl acetate, and then methanol. Macerate the powder in each solvent for 24-48 hours.

  • After each extraction, filter the mixture to separate the solvent from the algal residue.

  • Concentrate the filtrates using a rotary evaporator under reduced pressure to obtain the crude extracts.

  • Store the dried extracts at -20°C until further use.

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell line of interest (e.g., HT29, Jurkat)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Synthetic and Evaluative Workflows

Workflow for this compound-Based Drug Discovery

The following diagram illustrates a typical workflow for the development of new drug candidates starting from the this compound scaffold.

G cluster_0 Scaffold Source cluster_1 Synthetic Modification cluster_2 Biological Evaluation cluster_3 Lead Optimization a Isolation from Laurencia species c This compound Scaffold a->c b Total Synthesis of this compound b->c d Derivative Library Synthesis c->d e In vitro Cytotoxicity Screening (e.g., MTT Assay) d->e f Identification of Hit Compounds e->f g Mechanism of Action Studies f->g h Structure-Activity Relationship (SAR) f->h g->h h->d Iterative Redesign i In vivo Studies h->i j Preclinical Candidate i->j

Caption: A workflow for this compound-based drug discovery.

Conceptual Signaling Pathway for Cytotoxicity

While the precise molecular targets of this compound and its close analogues are not yet fully elucidated, many cytotoxic natural products are known to induce apoptosis. The following diagram illustrates a generalized apoptotic signaling pathway that could be investigated for active this compound derivatives.

G cluster_0 Induction cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Cellular Outcome a This compound Derivative b Bcl-2 Family Modulation a->b c Mitochondrial Outer Membrane Permeabilization b->c d Cytochrome c Release c->d e Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) d->e f Caspase-9 Activation e->f g Executioner Caspases (Caspase-3, -7) f->g h Apoptosis g->h

Caption: A hypothetical apoptotic pathway for this compound derivatives.

Future Directions

The potent biological activities of this compound-related natural products strongly support the use of the this compound scaffold in medicinal chemistry. Future research should focus on:

  • Systematic Derivatization: Creating a library of this compound analogues by modifying key functional groups to establish a clear structure-activity relationship (SAR).

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the most active compounds.

  • In Vivo Efficacy: Evaluating the therapeutic potential of promising lead compounds in animal models of cancer.

By leveraging the unique structural features of this compound, researchers can pave the way for the development of a new class of potent and selective anticancer agents.

References

Clinical Applications of Dr. Cato Laurencin's Research in Regenerative Engineering

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Dr. Cato T. Laurencin, a distinguished University Professor at the University of Connecticut, is a pioneering figure in the field of regenerative engineering. His groundbreaking work has led to the development of innovative biomaterials and tissue engineering strategies with significant clinical potential for musculoskeletal repair and regeneration. This document provides detailed application notes and protocols based on his research in three key areas: anterior cruciate ligament (ACL) regeneration, rotator cuff repair, and bone regeneration.

Anterior Cruciate Ligament (ACL) Regeneration: The this compound-Cooper (L-C) Ligament

The this compound-Cooper (L-C) Ligament is a bioengineered, biodegradable scaffold designed to facilitate the complete regeneration of a torn ACL. This technology offers a promising alternative to current reconstruction techniques that rely on autografts or allografts.

Application Note:

The L-C Ligament is a three-dimensional braided scaffold made from poly(L-lactic acid) (PLLA) fibers. Its hierarchical structure is designed to mimic the native ACL, providing immediate mechanical stability to the knee joint while creating a conducive environment for tissue ingrowth. Studies in animal models have demonstrated its ability to promote the formation of new ligamentous tissue with well-organized collagen fibers. A Phase 1 clinical trial has been conducted in Europe.[1] The scaffold is often coated with fibronectin to enhance cell attachment and proliferation.[2]

Quantitative Data:

The following table summarizes the mechanical properties of the regenerated ACL tissue in a rabbit model using a seeded tissue-engineered ligament (TEL) replacement based on Dr. This compound's work.

Time PointMaximum Load (N)Young's Modulus (MPa)
4 Weeks76 ± 14% of native ACLNot Reported
12 Weeks30 ± 6% of native ACLNot Reported
Native Rabbit ACL100%516 ± 64 (medial portion)

Data adapted from a study on a biomimetic tissue-engineered ACL replacement in a rabbit model. The percentages for Maximum Load are relative to the native rabbit ACL control. The Young's Modulus for the native rabbit ACL is provided for comparison.[3][4]

Experimental Protocols:

Protocol 1: Fabrication of the 3D-Braided PLLA Scaffold

This protocol describes the fabrication of the braided PLLA scaffold for ACL regeneration.

Materials:

  • Poly(L-lactic acid) (PLLA) yarns (20 yarns per bundle)

  • 3D braiding machine with hinge pins

  • Electric gun for knotting

  • 70% Ethanol

Procedure:

  • Prepare three yarn bundles, each containing 20 PLLA yarns.

  • Individually tie each yarn bundle to a hinge pin on the 3D braiding machine.

  • Manually operate the braiding machine by sequentially moving the yarns across each other in an alternating fashion to create the 3D braided structure.

  • Once the desired length is achieved, cut the individual matrices (e.g., 10 mm x 3 mm).

  • Secure the ends of each matrix by knotting them using an electric gun.

  • Sterilize the scaffolds by incubation in 70% ethanol, followed by air-drying in a biological safety cabinet.[5]

Protocol 2: Surgical Implantation of the L-C Ligament in a Rabbit Model

This protocol provides a general outline for the surgical implantation of the L-C Ligament in a rabbit model for preclinical studies.

Materials:

  • Sterilized L-C Ligament scaffold

  • Surgical instruments for knee arthrotomy

  • Drill and guide pins for creating bone tunnels

  • Sutures

Procedure:

  • Anesthetize the rabbit according to standard veterinary procedures.

  • Perform a medial parapatellar arthrotomy to expose the knee joint.

  • Create bone tunnels through the femur and tibia at the anatomical insertion sites of the native ACL.

  • Pass the L-C Ligament scaffold through the bone tunnels.

  • Secure the ends of the scaffold to the bone using appropriate fixation methods (e.g., sutures tied over bone anchors or interference screws).

  • Close the joint capsule and skin in layers.

  • Provide appropriate post-operative care, including analgesia and restricted activity.[6]

Signaling Pathway:

The regeneration of the ACL on the fibronectin-coated PLLA scaffold is initiated by the binding of fibroblasts to fibronectin via integrin receptors. This interaction triggers intracellular signaling cascades that promote cell adhesion, proliferation, and extracellular matrix deposition, which are crucial for ligament regeneration.

ACL_Regeneration_Signaling extracellular Extracellular Matrix (Fibronectin Coating) integrin Integrin Receptors (e.g., α5β1) extracellular->integrin Binding cell_membrane focal_adhesion Focal Adhesion Kinase (FAK) integrin->focal_adhesion Activation intracellular Intracellular Signaling downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) focal_adhesion->downstream Activation nucleus Nucleus downstream->nucleus Translocation gene_expression Gene Expression (Collagen, etc.) nucleus->gene_expression Upregulation regeneration Ligament Regeneration gene_expression->regeneration

Integrin-mediated signaling in ACL regeneration.

Rotator Cuff Repair: Graphene/Polymer Matrix

Dr. This compound's research addresses a critical challenge in rotator cuff surgery: the high rate of re-tears due to muscle degeneration and fatty infiltration. His team has developed an electroconductive matrix composed of graphene nanoplatelets and poly(L-lactic acid) (PLLA) nanofibers to promote muscle regeneration and inhibit adipogenesis.

Application Note:

The graphene/PLLA matrix is a flexible, nanofibrous scaffold created by electrospinning. This advanced biomaterial has been shown in rat models to reverse muscle atrophy and fat accumulation in chronic rotator cuff tears.[7][8] The electroconductive properties of graphene are thought to play a role in promoting myogenesis by influencing intracellular calcium levels.[9] This technology offers a novel therapeutic strategy to improve the long-term success of rotator cuff repairs by addressing the underlying muscle pathology.

Quantitative Data:

The following table presents in vitro data on the effect of the graphene/PLLA matrix on adipogenesis.

MatrixNormalized Absorbance of Stained Lipid Droplets
Plain PLLA Matrix1.00
Graphene/PLLA Matrix~0.60 (a reduction of ~40%)

Data adapted from an in vitro study on the effects of the GnP matrix on adipogenesis in adipose-derived stem cells. The readings were normalized to the plain matrix.[8]

Experimental Protocols:

Protocol 3: Fabrication of the Electrospun Graphene/PLLA Nanofiber Matrix

This protocol outlines the fabrication of the graphene/PLLA nanofiber matrix using electrospinning.

Materials:

  • Poly(L-lactic acid) (PLLA)

  • Graphene nanoplatelets (GnPs)

  • Appropriate solvent for PLLA (e.g., a mixture of chloroform and dimethylformamide)

  • Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, and collector)

Procedure:

  • Prepare a PLLA solution of the desired concentration in the chosen solvent.

  • Disperse the graphene nanoplatelets in the PLLA solution using sonication to ensure a homogenous mixture.

  • Load the graphene/PLLA solution into a syringe fitted with a spinneret.

  • Mount the syringe on the syringe pump of the electrospinning apparatus.

  • Position a grounded collector at a set distance from the spinneret.

  • Apply a high voltage to the spinneret and initiate the solution flow using the syringe pump.

  • Collect the aligned nanofibers on the collector to form the matrix.

  • Dry the matrix under vacuum to remove any residual solvent.[10][11]

Protocol 4: Surgical Implantation of the Graphene/PLLA Matrix in a Rat Rotator Cuff Tear Model

This protocol provides a general outline for the surgical implantation of the graphene/PLLA matrix in a rat model of chronic rotator cuff tear.

Materials:

  • Sterilized graphene/PLLA matrix

  • Surgical instruments for shoulder surgery in small animals

  • Sutures

Procedure:

  • Create a model of a chronic rotator cuff tear in the rat, which may involve transection of the supraspinatus and infraspinatus tendons and denervation.[12]

  • After a period to allow for muscle degeneration and fatty infiltration, re-anesthetize the animal.

  • Make a surgical incision to expose the atrophied rotator cuff muscles.

  • Implant the graphene/PLLA matrix into the belly of the supraspinatus and/or infraspinatus muscles.

  • Secure the matrix in place with fine, absorbable sutures.

  • Close the overlying fascia and skin in layers.

  • Provide appropriate post-operative care.[6][13]

Signaling Pathway:

The graphene/PLLA matrix is hypothesized to promote myogenesis by increasing intracellular calcium levels in myoblasts. Elevated intracellular calcium is a known trigger for signaling pathways that lead to the activation of myogenic transcription factors and subsequent muscle fiber formation.

Rotator_Cuff_Signaling graphene_matrix Graphene/PLLA Matrix myoblast Myoblast graphene_matrix->myoblast Interaction ca_channel Calcium Channels myoblast->ca_channel Stimulation intracellular_ca Increased Intracellular Ca2+ ca_channel->intracellular_ca Influx signaling_cascade Signaling Cascade (e.g., Calcineurin/NFAT) intracellular_ca->signaling_cascade Activation myogenic_factors Myogenic Transcription Factors (e.g., MyoD, Myogenin) signaling_cascade->myogenic_factors Activation myotube_formation Myotube Formation myogenic_factors->myotube_formation Promotion

Proposed signaling for muscle regeneration.

Bone Regeneration: Polymer-Ceramic Composite Scaffolds

Dr. This compound's research in bone regeneration focuses on the development of biodegradable polymer-ceramic composite scaffolds that mimic the structure of natural bone and promote osteogenesis.

Application Note:

These scaffolds are typically fabricated from a blend of a biodegradable polymer, such as poly(lactic-co-glycolic acid) (PLGA), and a bioactive ceramic, like hydroxyapatite (HA). The polymer provides a flexible and degradable framework, while the ceramic component enhances the scaffold's mechanical properties and osteoconductivity. These composite scaffolds have been shown to support the attachment, proliferation, and osteogenic differentiation of mesenchymal stem cells, leading to enhanced bone formation.

Quantitative Data:

The following table summarizes the quantitative analysis of osteogenic markers in human bone marrow stromal cells cultured on PLGA/HA scaffolds compared to PLGA scaffolds alone.

Osteogenic MarkerFold Change (PLGA/HA vs. PLGA)Time Point
Alkaline Phosphatase (ALP) ActivitySignificantly HigherDay 14
Bone Sialoprotein (BSP) mRNAHigherDay 14
Osteocalcin (OCN) mRNASignificantly HigherDay 21
Osteopontin (OPN) mRNASignificantly HigherDay 21

Data adapted from a study evaluating the osteogenic differentiation on various scaffolds. The results indicate a significant enhancement of osteogenic markers on scaffolds containing hydroxyapatite.[14]

Experimental Protocols:

Protocol 5: Fabrication of PLGA/Hydroxyapatite Scaffolds by Solvent Casting and Particulate Leaching

This protocol describes a common method for fabricating porous polymer-ceramic scaffolds.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Nano-hydroxyapatite (nHA) powder

  • Sodium chloride (NaCl) particles (sieved to a specific size range, e.g., 250-425 µm)

  • Dichloromethane (DCM) or other suitable solvent for PLGA

  • Deionized water

Procedure:

  • Dissolve PLGA in DCM to create a polymer solution of a specific concentration (e.g., 10% w/v).

  • Add nHA powder to the PLGA solution at a desired polymer-to-ceramic ratio and mix thoroughly to ensure homogenous dispersion.

  • Add NaCl particles (porogen) to the PLGA/nHA mixture and mix until the salt is evenly distributed. The amount of salt will determine the porosity of the final scaffold.

  • Cast the mixture into a mold of the desired shape and size.

  • Allow the solvent to evaporate completely in a fume hood, leaving a solid composite of PLGA/nHA and NaCl.

  • Immerse the solid composite in deionized water to leach out the NaCl particles. Change the water frequently over a period of 48-72 hours to ensure complete removal of the salt.

  • Freeze-dry the porous scaffold to remove all water.[15][16][17]

Signaling Pathway:

The osteogenic differentiation of mesenchymal stem cells on polymer-ceramic scaffolds is significantly influenced by the Bone Morphogenetic Protein (BMP) signaling pathway. The scaffold's composition and topography can stimulate the endogenous production of BMPs, which then bind to their receptors on the cell surface, initiating a signaling cascade that leads to the expression of key osteogenic transcription factors.

Bone_Regeneration_Signaling scaffold PLGA/HA Scaffold msc Mesenchymal Stem Cell scaffold->msc Stimulation bmp BMPs (e.g., BMP-2) msc->bmp Endogenous Production bmp_receptor BMP Receptors (Type I & II) bmp->bmp_receptor Binding smads Phosphorylation of Smad1/5/8 bmp_receptor->smads Activation smad4 Complex with Smad4 smads->smad4 nucleus Nucleus smad4->nucleus Translocation runx2 Activation of Runx2/Osterix nucleus->runx2 osteogenesis Osteogenic Differentiation runx2->osteogenesis Upregulation of Osteogenic Genes

BMP/Smad signaling in bone regeneration.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Laurencin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of laurencin. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of this complex marine natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The primary challenges in the total synthesis of this compound revolve around three key areas:

  • Construction of the eight-membered oxocene ring: Forming this medium-sized ring is entropically and enthalpically disfavored, often leading to low yields or the formation of side products.[1]

  • Stereocontrol: this compound possesses multiple stereocenters, and achieving the correct relative and absolute stereochemistry is a significant hurdle. Diastereoselectivity in key bond-forming reactions can be difficult to control.

  • Protecting group strategy: The molecule contains various functional groups that require a carefully planned protecting group strategy to avoid undesired side reactions during the synthesis.[2][3]

Q2: Which methods are commonly used to construct the oxocene ring of this compound, and what are their limitations?

Several methods have been successfully employed, each with its own set of challenges:

  • Ring-Closing Metathesis (RCM): While powerful, RCM for medium-sized rings can be sluggish and require careful selection of catalysts and reaction conditions to avoid catalyst decomposition and favor cyclization over oligomerization.[4][5][6][7][8]

  • Gold-Catalyzed Intramolecular Dehydrative Alkoxylation: This method can be effective for forming the oxocene core but may suffer from moderate yields due to competing side reactions like aldehyde formation.[1]

  • Intramolecular Alkylation/Cyclization: These approaches can be effective but are highly dependent on the substrate and reaction conditions to achieve good yields and the desired stereochemistry.

Troubleshooting Guides

Problem 1: Low yield in the Ring-Closing Metathesis (RCM) step for oxocene ring formation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Inactivity or Decomposition • Ensure the use of a fresh, high-quality Grubbs or Hoveyda-Grubbs catalyst. • Use strictly anhydrous and deoxygenated solvents and reagents. • Consider using a more robust second or third-generation catalyst.[4]
Unfavorable Reaction Kinetics • Increase the reaction temperature, but monitor for catalyst decomposition. • Use high dilution conditions (typically <0.01 M) to favor intramolecular cyclization over intermolecular oligomerization. • Remove the ethylene byproduct by bubbling with an inert gas or performing the reaction under a gentle vacuum.[8]
Substrate-Related Issues • Ensure the diene precursor is pure. Impurities can poison the catalyst. • The presence of certain functional groups can interfere with the catalyst. A different protecting group strategy might be necessary.
Incorrect Catalyst Choice • The choice of catalyst can significantly impact the efficiency of RCM for medium-sized rings. Screen different generations of Grubbs and Hoveyda-Grubbs catalysts.[4]

. Troubleshooting Workflow for Low-Yield RCM

RCM_Troubleshooting start Low RCM Yield catalyst Check Catalyst Activity start->catalyst conditions Optimize Reaction Conditions catalyst->conditions Catalyst OK catalyst_choice Screen Different Catalysts catalyst->catalyst_choice Catalyst Suspected substrate Verify Substrate Purity conditions->substrate No Improvement success Improved Yield conditions->success Improvement substrate->success Purity Confirmed catalyst_choice->success Diastereoselectivity_Troubleshooting start Poor Diastereoselectivity temp Lower Reaction Temperature start->temp base_solvent Screen Bases and Solvents temp->base_solvent No/Minor Improvement success Improved d.r. temp->success Significant Improvement auxiliary Evaluate Chiral Auxiliary base_solvent->auxiliary No/Minor Improvement base_solvent->success Significant Improvement additives Investigate Additives auxiliary->additives No/Minor Improvement auxiliary->success Significant Improvement additives->success Significant Improvement Retrosynthesis This compound This compound Oxocene Oxocene Core This compound->Oxocene Disconnect Side Chain Side_Chain Side Chain Precursor This compound->Side_Chain Acyclic_Diene Acyclic Diene Precursor Oxocene->Acyclic_Diene Retrosynthetic RCM Alkyne Alkyne Fragment Acyclic_Diene->Alkyne Coupling Aldehyde Aldehyde Fragment Acyclic_Diene->Aldehyde Addition

References

Laurencin Extraction Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Laurencin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction of this compound from Laurencia species.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of this compound extraction?

A1: The yield of this compound is influenced by several factors, including the species of Laurencia used, the geographical location and season of collection, the pre-treatment of the algal biomass (drying and grinding), the choice of extraction solvent, the extraction temperature, and the duration of the extraction process.[1][2] The selection of an appropriate extraction technology, such as maceration, Soxhlet, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE), also plays a crucial role.[3][4]

Q2: Which solvents are most effective for extracting this compound?

A2: this compound is a halogenated cyclic ether, a type of C15 acetogenin, which is typically non-polar to moderately polar. Solvents like ethyl acetate, dichloromethane, and methanol, or mixtures thereof, are commonly used for the extraction of such secondary metabolites from Laurencia species.[5] The choice of solvent can significantly impact the selectivity and yield of the extraction.[6][7] For instance, ethyl acetate was used to obtain a crude extract from Laurencia obtusa that was rich in sesquiterpenes and C15-acetogenins.[5]

Q3: Can modern extraction techniques like UAE and MAE improve this compound yield?

A3: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve the extraction efficiency of bioactive compounds from algal sources.[3][4][8] These methods can reduce extraction time and solvent consumption.[9][10] The application of microwaves, for example, can cause the rupture of plant cell walls, facilitating the release of intracellular components.[9] Similarly, the cavitation effect produced by ultrasound can enhance mass transfer and solvent penetration.[8][10]

Q4: How should the algal material be prepared before extraction?

A4: Proper pre-treatment is essential for maximizing extraction yield. The collected Laurencia biomass should be thoroughly cleaned to remove epiphytes and debris. It is then typically dried (e.g., air-dried or freeze-dried) to reduce water content, which can interfere with the extraction efficiency of less polar solvents.[5] Grinding the dried algae into a fine powder increases the surface area for solvent interaction, leading to a more efficient extraction.

Q5: What are the common methods for purifying this compound from the crude extract?

A5: The purification of this compound from the crude extract typically involves chromatographic techniques. A common workflow includes an initial fractionation using column chromatography with silica gel, followed by further purification using techniques like flash chromatography or High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.[11][12][13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inappropriate solvent selection.[6][7] 2. Insufficient extraction time or temperature.[1][2] 3. Poor pre-treatment of algal material (inadequate drying or grinding). 4. Low concentration of this compound in the collected Laurencia species.1. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, and their mixtures). 2. Optimize extraction time and temperature. For MAE, parameters like microwave power should also be optimized.[14][15] 3. Ensure the algal material is thoroughly dried and finely ground. 4. Screen different Laurencia species or collection sites, as metabolite profiles can vary significantly.
Co-extraction of Impurities 1. Solvent with low selectivity. 2. Extraction conditions (e.g., high temperature) might be degrading the target compound or extracting undesirable compounds.[16][17]1. Use a more selective solvent or a solvent gradient during extraction. 2. Employ milder extraction conditions. Consider techniques like Supercritical Fluid Extraction (SFE) with CO2, which can offer high selectivity.[18][19][20] 3. Perform a preliminary clean-up of the crude extract using techniques like liquid-liquid partitioning or solid-phase extraction (SPE).
Emulsion Formation During Liquid-Liquid Partitioning 1. Presence of surfactant-like compounds in the crude extract.[21]1. Gently swirl instead of vigorously shaking the separatory funnel.[21] 2. Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase.[21] 3. Centrifuge the mixture to break the emulsion.
Degradation of this compound 1. Exposure to high temperatures, light, or air during extraction and storage.[16] 2. Presence of degradative enzymes in the extract.1. Use lower extraction temperatures where possible. Store extracts and purified compounds at low temperatures (e.g., -20°C) in the dark and under an inert atmosphere (e.g., nitrogen or argon).[22] 2. Consider deactivating enzymes by a brief heat treatment or by using appropriate inhibitors if enzymatic degradation is suspected.
Difficulty in Isolating Pure this compound 1. Co-elution of structurally similar compounds during chromatography.1. Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, stationary phase). 2. Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reverse-phase HPLC). 3. Consider advanced purification methods like preparative HPLC.[12]

Quantitative Data on Extraction Parameters

The following tables summarize the impact of different extraction parameters on the yield of bioactive compounds from sources comparable to Laurencia, providing a basis for optimizing this compound extraction.

Table 1: Comparison of Extraction Methods for Bioactive Compounds

Extraction Method Typical Solvent(s) Advantages Disadvantages Reference
Maceration Ethanol, Methanol, Ethyl AcetateSimple, low costTime-consuming, lower efficiency[4]
Soxhlet Extraction Hexane, DichloromethaneEfficient for exhaustive extractionTime-consuming, requires large solvent volumes, potential thermal degradation of compounds[23]
Ultrasound-Assisted Extraction (UAE) Ethanol, Acetone, WaterReduced extraction time, improved yield, lower solvent consumptionPotential for localized heating, equipment cost[8][10][24]
Microwave-Assisted Extraction (MAE) Ethanol, MethanolVery short extraction times, high efficiency, reduced solvent useRequires microwave-transparent vessels, potential for localized overheating[4][9][14][25]
Supercritical Fluid Extraction (SFE) Supercritical CO2 (often with co-solvents like ethanol)"Green" solvent, high selectivity, no residual solvent in the extractHigh initial equipment cost, may not be efficient for highly polar compounds[3][18][19][20]

Table 2: Effect of Solvent Choice on the Extraction Yield of Phenolic Compounds (as a proxy for secondary metabolites)

Solvent Relative Polarity General Yield Observations Reference
Hexane LowGood for non-polar compounds, low yield for polar compounds.[26]
Dichloromethane IntermediateEffective for a broad range of medium-polarity compounds.[23]
Ethyl Acetate IntermediateGood for moderately polar compounds like many acetogenins.[5]
Acetone HighOften used in aqueous mixtures (e.g., 70% acetone) for efficient extraction of phenolics.[2][27]
Ethanol HighA "green" and effective solvent, often used in aqueous mixtures.[2][27]
Methanol HighHighly efficient but more toxic than ethanol. Often used in aqueous mixtures.[7][28]
Water Very HighEffective for highly polar compounds, but less so for this compound.[1]

Table 3: Influence of Temperature on Extraction Yield

Temperature Range Effect on Yield Potential Risks Reference
Low (e.g., Room Temperature) Slower extraction kinetics, may result in lower yield for a given time.-[1]
Moderate (e.g., 40-60°C) Often optimal, balancing increased solubility and diffusion with minimal degradation.-[2]
High (e.g., >80°C) Can significantly increase solubility and extraction rate, but also increases the risk of thermal degradation of sensitive compounds like this compound.Thermal degradation of target compounds, extraction of undesirable impurities.[1][16][17]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction (Maceration)
  • Preparation of Algal Material:

    • Thoroughly wash fresh Laurencia sp. with seawater and then freshwater to remove salts and debris.

    • Air-dry the algae in a well-ventilated area away from direct sunlight, or freeze-dry for optimal preservation.

    • Grind the dried algal material into a fine powder using a blender or mill.

  • Extraction:

    • Weigh the powdered algae and place it in a suitable flask.

    • Add the chosen solvent (e.g., ethyl acetate or a 1:1 mixture of dichloromethane and methanol) at a solid-to-solvent ratio of approximately 1:10 (w/v).

    • Seal the flask and macerate the mixture at room temperature for 24-48 hours with continuous stirring.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the algal residue.

    • Re-extract the residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Algal Material:

    • Follow the same preparation steps as in Protocol 1.

  • Extraction:

    • Place a known weight of the powdered algae into an extraction vessel.

    • Add the selected solvent (e.g., 70% ethanol) at a solid-to-liquid ratio of 1:15 (w/v).[8]

    • Place the vessel in an ultrasonic bath.

    • Sonicate the mixture for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 40°C).[8][29] The optimal time and temperature should be determined experimentally.

  • Filtration and Concentration:

    • Follow the same filtration and concentration steps as in Protocol 1.

Visualizations

Extraction_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Purification Collection Collect Laurencia sp. Cleaning Clean Algae Collection->Cleaning Drying Dry Algae Cleaning->Drying Grinding Grind to Powder Drying->Grinding Extraction Solvent Extraction (e.g., Maceration, UAE, MAE) Grinding->Extraction Filtration Filter & Concentrate Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract ColumnChromatography Column Chromatography CrudeExtract->ColumnChromatography Fractions Collect Fractions ColumnChromatography->Fractions TLC_HPLC Analyze Fractions (TLC/HPLC) Fractions->TLC_HPLC Purethis compound Pure this compound TLC_HPLC->Purethis compound

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Low_Yield Start Low this compound Yield CheckSolvent Is the extraction solvent optimal? Start->CheckSolvent CheckConditions Are extraction time and temperature optimized? CheckSolvent->CheckConditions Yes OptimizeSolvent Action: Test different solvents and polarities. CheckSolvent->OptimizeSolvent No CheckPretreatment Is the algal material properly prepared? CheckConditions->CheckPretreatment Yes OptimizeConditions Action: Perform a study to optimize time and temperature. CheckConditions->OptimizeConditions No CheckSource Is the Laurencia source rich in this compound? CheckPretreatment->CheckSource Yes ImprovePretreatment Action: Ensure thorough drying and fine grinding. CheckPretreatment->ImprovePretreatment No ChangeSource Action: Screen different species or collection sites. CheckSource->ChangeSource No End Yield Improved CheckSource->End Yes OptimizeSolvent->End OptimizeConditions->End ImprovePretreatment->End ChangeSource->End

Caption: Troubleshooting logic for low this compound extraction yield.

References

Technical Support Center: Optimizing Scaffold Design in Regenerative Engineering

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the design and experimental evaluation of scaffolds in regenerative engineering.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when designing a scaffold for a specific tissue type?

A1: The design of a successful scaffold requires a multi-faceted approach, balancing several critical parameters to mimic the native extracellular matrix (ECM) of the target tissue.[1][2] Key considerations include:

  • Biocompatibility: The scaffold material must not elicit an adverse immune response.[1][3] It should be non-toxic and support cell attachment, proliferation, and differentiation.[3]

  • Porosity and Pore Size: An interconnected porous structure is crucial for nutrient and oxygen diffusion, waste removal, and cellular infiltration.[4] The optimal porosity and pore size are tissue-specific.

  • Mechanical Properties: The scaffold should possess mechanical properties that match the native tissue to provide adequate support during regeneration.[5][6][7]

  • Biodegradability: The degradation rate of the scaffold should ideally match the rate of new tissue formation, gradually transferring the load to the newly formed tissue.[8][9][10] The degradation byproducts should also be non-toxic.[11]

Q2: How do I choose the appropriate biomaterial for my scaffold?

A2: The choice of biomaterial depends on the specific application and desired properties of the scaffold. Biomaterials are broadly categorized into:

  • Natural Polymers (e.g., Collagen, Alginate, Chitosan): These materials often exhibit excellent biocompatibility and possess inherent biological cues that can promote cell adhesion and function.[12][13] However, they may have limitations in terms of mechanical strength and can exhibit batch-to-batch variability.

  • Synthetic Polymers (e.g., PCL, PLA, PLGA): These polymers offer tunable mechanical properties and degradation rates.[14][15] Their synthesis is highly controllable, ensuring reproducibility. However, they may lack the biological cues present in natural polymers and their degradation products can sometimes elicit an inflammatory response.

  • Ceramics (e.g., Hydroxyapatite, Tricalcium Phosphate): These materials are often used in bone tissue engineering due to their excellent osteoconductivity and mechanical strength. They can be brittle, which can be a limitation for certain applications.

  • Composites: Combining different materials can leverage the advantages of each component to create a scaffold with superior and tailored properties.

Q3: What are the common fabrication techniques for creating scaffolds?

A3: Several techniques are used to fabricate porous scaffolds, each with its own advantages and limitations. Common methods include:

  • Electrospinning: This technique produces nanofibrous scaffolds that closely mimic the structure of the native ECM.[16][17][18][19] It allows for control over fiber diameter and orientation.[20]

  • 3D Printing (Additive Manufacturing): This technology enables the precise fabrication of scaffolds with complex and patient-specific architectures.[1][14][15][21][22] It offers high reproducibility and control over pore size and interconnectivity.

  • Solvent Casting & Particulate Leaching: This is a relatively simple method for creating porous scaffolds. However, it can be difficult to control pore interconnectivity and may leave residual solvent that could be toxic to cells.

  • Freeze-Drying: This technique produces highly porous scaffolds with an interconnected pore structure. The pore size can be controlled by adjusting the freezing rate.

Troubleshooting Guides

Poor Cell Infiltration and Viability in Scaffolds

Problem: Cells are not migrating into the scaffold, or there is a high rate of cell death after seeding.

Possible Cause Troubleshooting Steps
Inadequate Porosity/Interconnectivity - Increase the porosity of the scaffold during fabrication. - Ensure pores are interconnected to allow for cell migration and nutrient transport. - For electrospun scaffolds, consider increasing the fiber diameter or using a sacrificial fiber technique to create larger pores.
Suboptimal Pore Size - The optimal pore size is tissue-dependent. For example, bone regeneration often benefits from larger pores (200-400 µm) for vascularization, while skin regeneration may require smaller pores for cell attachment.[23] - Characterize the pore size of your scaffolds and adjust fabrication parameters accordingly.
Poor Biocompatibility - Perform in vitro cytotoxicity assays (e.g., MTT assay) to assess the biocompatibility of the scaffold material.[3][23][24] - Ensure that all residual solvents or crosslinking agents from the fabrication process are thoroughly removed.
Insufficient Cell Adhesion Sites - Modify the scaffold surface with cell-adhesive peptides (e.g., RGD sequences) or proteins (e.g., fibronectin, collagen). - Plasma treatment can also be used to alter the surface chemistry and improve cell attachment.
Uneven Cell Seeding - Utilize dynamic seeding techniques, such as spinner flasks or perfusion bioreactors, to promote a more uniform cell distribution throughout the scaffold.[25]
Mechanical Failure of Scaffolds

Problem: The scaffold collapses or fractures during cell culture or in vivo implantation.

Possible Cause Troubleshooting Steps
Inadequate Mechanical Strength - Select a biomaterial with higher intrinsic mechanical properties. - For polymeric scaffolds, consider increasing the polymer concentration or molecular weight. - Incorporate reinforcing materials, such as ceramic nanoparticles or carbon nanotubes, to create a composite scaffold with enhanced mechanical strength.
High Porosity - While high porosity is crucial for cell infiltration, it can compromise mechanical integrity. Optimize the porosity to strike a balance between biological requirements and mechanical stability.
Rapid Degradation Rate - If the scaffold degrades before sufficient new tissue has formed, it can lead to mechanical failure. - Modify the biomaterial to slow down the degradation rate. For example, in polyesters, a higher degree of crystallinity can reduce the degradation rate.
Issues with Electrospinning Nanofibrous Scaffolds

Problem: Difficulty in obtaining uniform, bead-free nanofibers with the desired orientation.

Possible Cause Troubleshooting Steps
Bead Formation - Increase the polymer concentration in the solution.[17] - Decrease the solution flow rate. - Increase the applied voltage.
Non-uniform Fiber Diameter - Ensure the polymer solution is homogeneous and free of air bubbles. - Maintain a stable and consistent flow rate. - Optimize the distance between the needle tip and the collector.
Poor Fiber Alignment - To obtain aligned fibers, use a rotating mandrel as the collector and increase its rotational speed.[20] - A higher voltage can also promote fiber alignment.
Clogged Needle - Filter the polymer solution to remove any impurities or undissolved polymer. - Use a needle with a larger inner diameter.

Experimental Protocols

Protocol 1: In Vitro Biocompatibility Assessment using MTT Assay

This protocol assesses the cytotoxicity of a scaffold material by measuring the metabolic activity of cells cultured on the scaffold.[3][23][24]

Materials:

  • Scaffold material sterilized for cell culture.

  • Cell line of interest (e.g., fibroblasts, mesenchymal stem cells).

  • Complete cell culture medium.

  • Phosphate Buffered Saline (PBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plate.

  • Spectrophotometer.

Procedure:

  • Place sterile scaffold samples into the wells of a 96-well plate.

  • Seed a known number of cells (e.g., 1 x 10^4 cells/well) onto the scaffolds and in control wells (cells on tissue culture plastic).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time points (e.g., 24, 48, 72 hours).

  • At each time point, remove the culture medium and wash the wells with PBS.

  • Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • Calculate cell viability as a percentage of the control group.

Protocol 2: Porosity Measurement using the Liquid Displacement Method

This protocol determines the porosity of a scaffold based on the displacement of a known liquid.[26]

Materials:

  • Dry scaffold of known weight (W).

  • A liquid that does not dissolve or swell the scaffold (e.g., ethanol or a non-solvent).

  • A graduated cylinder or a pycnometer.

Procedure:

  • Record the weight of the dry scaffold (W).

  • Immerse the scaffold in a known volume of the liquid (V1) in a graduated cylinder.

  • Place the cylinder under vacuum to ensure the liquid infiltrates all the pores of the scaffold.

  • Record the new total volume (V2).

  • Remove the scaffold from the cylinder and record the remaining liquid volume (V3).

  • The volume of the scaffold skeleton (Vs) is V2 - V1.

  • The total volume of the scaffold including pores (Vt) is V1 - V3.

  • The pore volume (Vp) is Vt - Vs.

  • Calculate the porosity (%) as: (Vp / Vt) x 100.

Protocol 3: In Vitro Degradation Rate Assessment

This protocol evaluates the degradation rate of a scaffold by measuring its weight loss over time in a simulated physiological environment.[8][9][10][27][28]

Materials:

  • Pre-weighed dry scaffold samples (W_initial).

  • Phosphate Buffered Saline (PBS, pH 7.4).

  • Incubator at 37°C.

  • Lyophilizer or vacuum oven.

Procedure:

  • Place each pre-weighed scaffold sample in a separate tube containing a known volume of PBS.

  • Incubate the tubes at 37°C.

  • At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove the scaffold samples from the PBS.

  • Gently rinse the scaffolds with deionized water to remove any salts.

  • Freeze-dry or dry the scaffolds in a vacuum oven until a constant weight is achieved.

  • Record the final dry weight (W_final) of each scaffold.

  • Calculate the percentage of weight loss as: ((W_initial - W_final) / W_initial) x 100.

Visualizations

Scaffold_Design_Workflow cluster_0 Phase 1: Design & Fabrication cluster_1 Phase 2: Characterization cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Evaluation Tissue_Analysis Target Tissue Analysis (ECM Composition, Mechanical Properties) Material_Selection Biomaterial Selection (Natural, Synthetic, Composite) Tissue_Analysis->Material_Selection Fabrication_Method Fabrication Method Selection (3D Printing, Electrospinning, etc.) Material_Selection->Fabrication_Method Scaffold_Fabrication Scaffold Fabrication Fabrication_Method->Scaffold_Fabrication Morphological_Analysis Morphological Analysis (SEM, micro-CT) Scaffold_Fabrication->Morphological_Analysis Mechanical_Testing Mechanical Testing (Tensile, Compression) Scaffold_Fabrication->Mechanical_Testing Physicochemical_Characterization Physicochemical Characterization (FTIR, DSC) Scaffold_Fabrication->Physicochemical_Characterization Biocompatibility_Assay Biocompatibility Assays (MTT, Live/Dead) Physicochemical_Characterization->Biocompatibility_Assay Cell_Seeding Cell Seeding & Culture Biocompatibility_Assay->Cell_Seeding Cell_Scaffold_Interaction Cell-Scaffold Interaction Analysis (Adhesion, Proliferation, Differentiation) Cell_Seeding->Cell_Scaffold_Interaction Animal_Implantation Animal Implantation Cell_Scaffold_Interaction->Animal_Implantation Histological_Analysis Histological Analysis Animal_Implantation->Histological_Analysis Functional_Assessment Functional Assessment Animal_Implantation->Functional_Assessment Optimization Optimization & Refinement Functional_Assessment->Optimization Optimization->Tissue_Analysis

Caption: A generalized workflow for scaffold design, fabrication, and evaluation in regenerative engineering.

Signaling_Pathways cluster_Scaffold Scaffold Microenvironment cluster_Cell Cellular Response Scaffold Scaffold (Biomaterial, Topography, Stiffness) Integrins Integrin Receptors Scaffold->Integrins Mechanical Cues & Ligand Presentation Growth_Factors Immobilized Growth Factors (e.g., BMP-2, VEGF) TGF_Pathway TGF-β/SMAD Pathway Growth_Factors->TGF_Pathway Biochemical Signals FAK_Pathway FAK Signaling Integrins->FAK_Pathway Cell_Adhesion Cell Adhesion & Spreading Integrins->Cell_Adhesion MAPK_Pathway MAPK/ERK Pathway FAK_Pathway->MAPK_Pathway Proliferation Proliferation MAPK_Pathway->Proliferation Differentiation Differentiation (e.g., Osteogenesis, Chondrogenesis) MAPK_Pathway->Differentiation TGF_Pathway->Differentiation ECM_Production ECM Production TGF_Pathway->ECM_Production

Caption: Key signaling pathways involved in cell-scaffold interactions guiding tissue regeneration.

Electrospinning_Troubleshooting Start Start Electrospinning Check_Fibers Inspect Nanofibers (SEM) Start->Check_Fibers Beads Beads Present? Check_Fibers->Beads Morphology Increase_Conc Increase Polymer Concentration Beads->Increase_Conc Yes Non_Uniform Non-Uniform Diameter? Beads->Non_Uniform No Increase_Conc->Check_Fibers Decrease_Flow Decrease Flow Rate Increase_Conc->Decrease_Flow Increase_Voltage Increase Voltage Decrease_Flow->Increase_Voltage Increase_Voltage->Check_Fibers Homogenize Ensure Homogeneous Solution Non_Uniform->Homogenize Yes End Optimal Fibers Non_Uniform->End No Homogenize->Check_Fibers Stable_Flow Stabilize Flow Rate Homogenize->Stable_Flow Optimize_Dist Optimize Needle-Collector Distance Stable_Flow->Optimize_Dist Optimize_Dist->Check_Fibers

Caption: A troubleshooting flowchart for common issues encountered during the electrospinning of nanofibers.

References

Technical Support Center: Cell Seeding on Biomaterial Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during cell seeding on biomaterial scaffolds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, offering potential causes and solutions to common experimental hurdles.

Category 1: Low Cell Attachment & Seeding Efficiency

Question 1: Why are my cells not attaching to the scaffold?

Answer: Low cell attachment is a frequent issue with several potential causes. The primary reasons often relate to the scaffold's surface properties, the health of the cells, or the seeding technique itself.

  • Scaffold Surface Chemistry: The surface of your biomaterial may not be conducive to cell adhesion. Many synthetic polymers are hydrophobic and resist protein adsorption, which is a necessary intermediate step for cell attachment.

  • Cell Viability and Health: Cells that are stressed, have been passaged too many times, or have low viability will not attach well to any surface.

  • Inadequate Seeding Protocol: The chosen seeding method may not be optimal for your specific scaffold type and cell line.

Troubleshooting Solutions:

Potential CauseRecommended Solution
Hydrophobic Scaffold Surface - Surface Modification: Treat the scaffold with plasma, or use chemical methods like wet chemical etching to increase hydrophilicity. - Protein Coating: Pre-coat scaffolds with extracellular matrix (ECM) proteins like fibronectin, collagen, or laminin to promote cell adhesion.[1] The presence of adhesive motifs like RGD (Arginine-Glycine-Aspartic acid) can significantly improve cell attachment.[1][2]
Suboptimal Cell Health - Verify Cell Viability: Perform a cell viability assay (e.g., Trypan Blue) on your cell suspension before seeding to ensure a high percentage of viable cells. - Use Low-Passage Cells: High-passage number cells can undergo senescence and lose their adhesive capabilities. - Optimal Cell Handling: Avoid harsh enzymatic treatments or excessive centrifugation during cell harvesting, as this can damage cell surface receptors.
Ineffective Seeding Method - Increase Incubation Time: Allow more time for cells to attach before changing the medium. - Optimize Seeding Density: A very low cell density might result in poor attachment due to a lack of cell-cell signaling. Conversely, too high a density can lead to cell clumping and detachment. - Consider Dynamic Seeding: For porous scaffolds, static seeding may be inefficient. Dynamic methods like using an orbital shaker or a spinner flask can improve cell-scaffold interactions.[3]
Contamination - Check for Microbial Contamination: Visually inspect cultures for turbidity or color changes in the medium. Perform a sterility test if contamination is suspected. Contamination can alter pH and produce toxins that prevent cell attachment.[4]

Question 2: How can I improve my cell seeding efficiency?

Answer: Improving cell seeding efficiency involves ensuring that a maximum number of cells from the initial suspension attach to the scaffold.

Troubleshooting Solutions:

StrategyDescription
Optimize Seeding Volume Use a minimal volume of cell suspension that is just enough to cover the scaffold. This concentrates the cells on the scaffold surface. For a 100 mm³ scaffold, an 80 µL suspension is a good starting point.[5]
Pre-wet the Scaffold Thoroughly pre-wet the scaffold with culture medium before adding the cell suspension to ensure that the cells can easily penetrate the pores.
Use Low-Attachment Plates To prevent cells from adhering to the bottom of the culture plate instead of the scaffold, use low-attachment plates or coat standard plates with a non-adhesive material like agarose.[5]
Dynamic Seeding Methods For thicker, porous scaffolds, dynamic seeding techniques are generally more efficient than static methods. These methods use gentle agitation or perfusion to increase the interaction between cells and the scaffold.

Comparison of Seeding Techniques

Seeding MethodPrincipleAdvantagesDisadvantagesSeeding Efficiency
Static Seeding Cell suspension is pipetted directly onto the scaffold; attachment relies on gravity.Simple, low-cost, does not require special equipment.Inefficient for thick/porous scaffolds, often results in non-uniform cell distribution.~10-62%[3]
Orbital Shaking Scaffolds are placed in a cell suspension and gently agitated on an orbital shaker.Simple dynamic method, improves cell distribution over static seeding.Can cause cell damage at high speeds, may not be suitable for delicate scaffolds.~55%[3]
Spinner Flask Scaffolds are suspended in a flask with a magnetic stir bar that provides constant, gentle agitation.Good for uniform cell distribution, provides better nutrient and gas exchange.Can induce shear stress on cells, requires specialized equipment.Varies with speed and duration
Centrifugation A centrifugal force is used to drive cells into the porous scaffold.Rapid seeding, can achieve high cell penetration.Can significantly reduce cell viability if not optimized.[3]~52%[3]
Category 2: Uneven Cell Distribution

Question 3: My cells are only growing on the outer surface of the scaffold. How can I get them to penetrate the core?

Answer: This is a common issue, especially with dense or thick porous scaffolds, and is often referred to as the "edge effect." It arises because cells attach to the first available surface they encounter.

Troubleshooting Solutions:

Potential CauseRecommended Solution
High Porosity & Large Pores Additively manufactured scaffolds with large pores can have low cell retention as the cell suspension passes through. Pre-incubating the scaffold in 100% serum for 1 hour can improve seeding reproducibility.[6]
Gravitational Settling in Static Seeding In static seeding, gravity causes cells to settle on the top surface. Dynamic seeding methods that use perfusion or agitation can help distribute cells more evenly throughout the scaffold.
Insufficient Penetration Time Allow sufficient time for cells to migrate into the scaffold before adding a larger volume of media.
Scaffold Pore Size and Interconnectivity If the pores are too small or not well interconnected, cells will not be able to migrate into the center of the scaffold.[7] Consider using a scaffold with a more open and interconnected pore structure.

Workflow for Improving Cell Distribution

G start Start: Uneven Cell Distribution scaffold_check Is scaffold porous and thick? start->scaffold_check static_seeding Using Static Seeding? scaffold_check->static_seeding Yes serum_preincubation Try 100% serum pre-incubation for 1h scaffold_check->serum_preincubation No/High Porosity dynamic_method Switch to Dynamic Seeding (e.g., orbital shaker, spinner flask) static_seeding->dynamic_method Yes scaffold_design Consider scaffold redesign: - Larger, interconnected pores - Higher permeability static_seeding->scaffold_design No, already dynamic optimize_dynamic Optimize dynamic parameters (speed, duration) dynamic_method->optimize_dynamic end_solution Result: Improved Cell Penetration optimize_dynamic->end_solution serum_preincubation->end_solution scaffold_design->end_solution

Troubleshooting workflow for uneven cell distribution.
Category 3: Poor Cell Viability

Question 4: I'm observing a high number of dead cells after seeding on my hydrogel scaffold. What could be the cause?

Answer: Poor cell viability in hydrogels can stem from several factors, including the hydrogel chemistry, the encapsulation process, and the culture conditions.

Troubleshooting Solutions:

Potential CauseRecommended Solution
Cytotoxic Components Some chemical crosslinkers or unreacted monomers used in synthetic hydrogels can be toxic to cells.[8] Ensure thorough washing of the hydrogel after fabrication to remove any residual toxic substances.
Harsh Encapsulation Process The process of mixing cells with the hydrogel precursor and the subsequent crosslinking (e.g., via UV light or temperature changes) can be stressful for cells. Minimize the duration of exposure to potentially harmful conditions.
Nutrient and Oxygen Diffusion Limits Dense hydrogels can limit the diffusion of nutrients and oxygen to the encapsulated cells, leading to cell death in the core.[1] Use a lower polymer concentration to increase the mesh size or incorporate channels to improve transport.
Mechanical Stress For injectable hydrogels, the shear forces during injection can cause significant cell death.[9] Encapsulating cells within mechanically protective hydrogels can improve viability.[9]
Category 4: Scaffold Integrity Issues

Question 5: My biodegradable scaffold is degrading too quickly in culture. How can I control this?

Answer: The degradation rate of a scaffold is a critical parameter that should match the rate of new tissue formation.[10] Premature degradation can lead to a loss of mechanical support for the cells.

Troubleshooting Solutions:

Potential CauseRecommended Solution
Material Composition The intrinsic properties of the polymer (e.g., molecular weight, crystallinity) determine its degradation rate. Select a polymer with a slower degradation profile or blend it with a more stable material.
High Surface Area to Volume Ratio Scaffolds with high porosity and a large surface area will degrade faster.[10] Adjusting the scaffold architecture to have a lower surface area can slow degradation.
Environmental Factors The pH of the culture medium can influence the hydrolysis of certain polymers. Monitor and maintain a stable pH. The presence of certain enzymes in the serum or secreted by the cells can also accelerate degradation.
Mechanical Loading If the scaffold is in a dynamic culture system, mechanical forces can accelerate degradation. Reduce the mechanical stress if possible.

Experimental Protocols

Protocol 1: Quantification of Cell Seeding Efficiency using a DNA Quantification Assay

This protocol allows for the quantification of the number of cells attached to a scaffold by measuring the total DNA content.

Materials:

  • Cell-seeded scaffold

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., containing Tris-EDTA and Triton X-100)

  • DNA quantification kit (e.g., PicoGreen™ dsDNA Assay Kit)

  • Fluorometer or plate reader with fluorescence capabilities

  • DNA standard (provided in the kit)

Methodology:

  • Sample Preparation:

    • Carefully remove the cell-seeded scaffold from the culture medium.

    • Wash the scaffold twice with PBS to remove any non-adherent cells.

    • Place the scaffold in a microcentrifuge tube.

  • Cell Lysis:

    • Add an appropriate volume of cell lysis buffer to the tube (e.g., 500 µL).

    • Lyse the cells by performing three freeze-thaw cycles (e.g., freezing in liquid nitrogen or at -80°C and thawing at 37°C).

    • Vortex the sample thoroughly between cycles.

  • DNA Quantification:

    • Prepare a standard curve using the provided DNA standard according to the kit manufacturer's instructions.

    • In a 96-well plate, add a small volume of the cell lysate from your scaffold.

    • Add the DNA quantification reagent to each well containing the standards and samples.

    • Incubate in the dark for the time specified in the kit protocol (typically 2-5 minutes).

  • Measurement and Calculation:

    • Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission for PicoGreen™).

    • Calculate the DNA concentration in your samples by comparing their fluorescence values to the standard curve.

    • Convert the DNA amount to cell number by using a conversion factor determined from a known number of your specific cell type.

Protocol 2: Cell Viability Assessment using an MTS Assay

The MTS assay is a colorimetric method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • Cell-seeded scaffold in a 96-well plate

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Culture medium (phenol red-free is recommended to reduce background)

  • Spectrophotometer (plate reader)

Methodology:

  • Reagent Preparation:

    • Thaw the MTS reagent. If required by the manufacturer, mix the MTS solution with an electron coupling agent like PMS.[11]

  • Assay Procedure:

    • Carefully remove the old medium from the wells containing the cell-seeded scaffolds.

    • Prepare the MTS/medium mixture. A common dilution is 1 part MTS reagent to 5 parts culture medium.[11]

    • Add the MTS/medium mixture to each well (e.g., 120 µL for a 96-well plate).

    • Include control wells with medium and MTS reagent but no cells to serve as a background control.

  • Incubation:

    • Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 1-4 hours.[12][13] The optimal incubation time will depend on the cell type and density and should be determined empirically.

  • Measurement:

    • Measure the absorbance of the formazan product at 490 nm using a spectrophotometer.[11][12][13]

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from the absorbance of the experimental wells.

    • The resulting absorbance is directly proportional to the number of viable, metabolically active cells.

Protocol 3: Live/Dead Viability/Cytotoxicity Assay for Hydrogels

This assay visually distinguishes between live and dead cells within a 3D hydrogel scaffold using fluorescent dyes.

Materials:

  • Cell-seeded hydrogel

  • LIVE/DEAD™ Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filters (e.g., FITC/GFP for live cells, Texas Red for dead cells)[14]

Methodology:

  • Staining Solution Preparation:

    • Prepare the working staining solution by diluting Calcein AM and Ethidium homodimer-1 in PBS. A common concentration is 2 µM Calcein AM and 4 µM Ethidium homodimer-1.[15] For hydrogels, a higher concentration (4x to 10x the standard for 2D cultures) may be necessary for adequate penetration.[16]

  • Staining Procedure:

    • Wash the cell-seeded hydrogel once with PBS.

    • Remove the PBS and add enough staining solution to completely cover the hydrogel.

    • Incubate at room temperature for 15-30 minutes, protected from light.[14][15]

  • Imaging:

    • Carefully wash the hydrogel with PBS to remove excess dye.

    • Immediately visualize the stained cells using a fluorescence microscope.

    • Live cells will fluoresce green (Calcein is retained in cells with intact membranes), while dead cells will fluoresce red (Ethidium homodimer-1 enters cells with compromised membranes and binds to DNA).

Signaling Pathways & Workflows

Integrin-Mediated Cell Adhesion Signaling Pathway

Cell adhesion to biomaterial scaffolds is primarily mediated by integrins, which are transmembrane receptors that link the extracellular matrix (ECM) to the intracellular cytoskeleton.[17][18] This interaction triggers a cascade of intracellular signals that regulate cell survival, proliferation, and differentiation.

G cluster_0 Extracellular Matrix (ECM) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade Fibronectin Fibronectin (with RGD motif) Integrin Integrin Receptor (αβ heterodimer) Fibronectin->Integrin binds Talin Talin Integrin->Talin recruits FAK FAK (Focal Adhesion Kinase) Talin->FAK activates Actin Actin Cytoskeleton Talin->Actin links to Src Src FAK->Src activates Paxillin Paxillin FAK->Paxillin phosphorylates MAPK MAPK Pathway FAK->MAPK activates Src->FAK Paxillin->Actin regulates Cell_Response Cellular Responses (Adhesion, Proliferation, Differentiation) Actin->Cell_Response MAPK->Cell_Response

Integrin signaling cascade upon binding to fibronectin.

Explanation of the Pathway:

  • ECM Binding: The process begins when integrins on the cell surface bind to specific motifs, such as the RGD sequence in fibronectin, on the biomaterial scaffold.[19][20]

  • Focal Adhesion Formation: This binding leads to the clustering of integrins and the recruitment of adaptor proteins like Talin to the intracellular domain of the integrin.[17]

  • FAK Activation: Talin, in turn, recruits and activates Focal Adhesion Kinase (FAK).[17]

  • Downstream Signaling: Activated FAK autophosphorylates, creating docking sites for other signaling molecules like Src kinase. This FAK/Src complex then phosphorylates other proteins, including Paxillin, which helps to organize the actin cytoskeleton.[17] This cascade also activates other pathways, such as the MAPK pathway, which ultimately influences gene expression related to cell survival, proliferation, and differentiation.[17]

References

Technical Support Center: Enhancing Biocompatibility of Implanted Devices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the biocompatibility of implanted devices, with a focus on the pioneering work of Dr. Cato T. Laurencin in regenerative engineering.

Frequently Asked Questions (FAQs)

Scaffold Fabrication and Characterization

Q1: My electrospun poly(lactic-co-glycolic acid) (PLGA) scaffold has a dense, sheet-like structure with poor cell infiltration. How can I improve this?

A1: A dense, sheet-like morphology is a common issue with traditional electrospinning, which can hinder cell penetration. To create a more porous, three-dimensional structure conducive to cell infiltration, consider the following strategies:

  • Co-electrospinning with a Sacrificial Polymer: Co-electrospin your PLGA solution with a water-soluble polymer like polyethylene oxide (PEO). After fabrication, the PEO fibers can be selectively dissolved, leaving behind a more porous PLGA scaffold.

  • Collector Modification: Instead of a flat-plate collector, use a grounded spherical dish with an array of needle-like probes. This setup can create a "cotton ball-like" scaffold with lower density and a more uncompressed, porous structure.

  • Solvent System Optimization: The choice of solvent can significantly impact fiber diameter and morphology. Experiment with different solvent systems, such as a mixture of chloroform and dimethylformamide (DMF), to achieve desired fiber characteristics.

Q2: I am fabricating sintered microsphere scaffolds, but they lack sufficient mechanical integrity. What parameters can I adjust?

A2: The mechanical properties of sintered microsphere scaffolds are highly dependent on the sintering process. Key parameters to optimize include:

  • Sintering Temperature and Time: Sintering above the glass transition temperature (Tg) of the polymer allows for fusion between microspheres. For PLGA, a common sintering temperature is around 90°C for 90 minutes in a vacuum oven. Insufficient temperature or time will result in poor fusion and weak scaffolds, while excessive heat can lead to loss of porosity.

  • Solvent/Non-solvent Sintering: As an alternative to heat sintering, a solvent/non-solvent sintering method can be employed at room temperature. This technique involves using a mixture of a solvent and a non-solvent for the polymer to control the degree of microsphere fusion.

Cell Seeding and Culture

Q3: I am observing non-uniform cell distribution in my 3D scaffolds after seeding. How can I achieve more homogenous cell seeding?

A3: Achieving uniform cell distribution is critical for consistent tissue formation. Several factors can influence this:

  • Seeding Density: While a higher cell seeding density might seem intuitive for better coverage, studies have shown that it does not always lead to enhanced bone formation and can sometimes hinder homogenous distribution. It is crucial to determine the optimal seeding density for your specific cell type and scaffold.

  • Dynamic Seeding Methods: Static seeding often results in cells populating only the outer surfaces of the scaffold. Dynamic seeding techniques, such as using a spinner flask or a perfusion bioreactor, can significantly improve cell penetration and distribution throughout the scaffold.

  • Scaffold Pre-wetting: Ensure your scaffold is adequately pre-wetted with culture medium before cell seeding to facilitate cell suspension penetration into the pores.

Q4: My cells are not adhering well to the polymer scaffold surface. What can I do to improve cell attachment?

A4: Poor cell adhesion can be due to the inherent properties of the polymer. To enhance cell attachment:

  • Surface Modification: The surface of polymers like PLGA can be modified to be more hydrophilic and conducive to cell adhesion. This can be achieved through techniques such as plasma treatment or chemical modification to introduce cell-adhesive ligands.

  • Protein Coating: Coating the scaffold with extracellular matrix (ECM) proteins like collagen or fibronectin can significantly improve cell attachment and proliferation.

  • Composite Scaffolds: Incorporating bioactive materials, such as hydroxyapatite (HA) nanoparticles, into the polymer matrix can enhance the osteoconductivity of the scaffold and promote cell adhesion and differentiation.

In Vivo Biocompatibility and Immune Response

Q5: I am observing a significant inflammatory response to my implanted PLGA scaffold in an animal model. What are the potential causes and how can I mitigate this?

A5: The inflammatory response to PLGA scaffolds is often attributed to the acidic byproducts of its degradation (lactic acid and glycolic acid), which can lower the local pH and trigger an inflammatory cascade. To address this:

  • Control Degradation Rate: The degradation rate of PLGA can be tailored by altering the lactide-to-glycolide ratio and the molecular weight of the polymer. A slower, more controlled degradation can prevent the rapid accumulation of acidic byproducts.

  • Incorporate Basic Fillers: The inclusion of basic ceramic particles, such as calcium phosphate, within the PLGA matrix can help buffer the acidic degradation products.

  • Incorporate Anti-inflammatory Agents: Loading the scaffold with anti-inflammatory drugs can help to modulate the local immune response.

  • Promote M2 Macrophage Polarization: Research suggests that promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype can improve tissue regeneration. This can be influenced by scaffold surface properties and the incorporation of specific bioactive molecules.

Troubleshooting Guides

Poor Cell Infiltration into 3D Scaffolds
Symptom Possible Cause Suggested Solution
Cells remain on the surface of the scaffold with minimal penetration.Dense scaffold architecture with small pore size.1. Optimize electrospinning parameters (e.g., use a sacrificial fiber). 2. Fabricate scaffolds with larger microspheres to create larger pores. 3. Consider alternative fabrication techniques that allow for better pore size control.
Uneven cell distribution, with high density in some areas and low in others.Static seeding method.1. Implement dynamic seeding using a spinner flask or perfusion bioreactor. 2. Gently agitate the scaffold during the initial seeding period.
Low cell viability in the center of the scaffold.Insufficient nutrient and oxygen diffusion.1. Use a perfusion bioreactor to enhance mass transport. 2. Design scaffolds with a highly interconnected porous network.
Suboptimal Mechanical Properties of Scaffolds
Symptom Possible Cause Suggested Solution
Scaffold is too brittle and fractures easily under handling or compression.Insufficient sintering of microspheres.1. Increase sintering temperature or time. 2. For solvent/non-solvent sintering, adjust the solvent-to-non-solvent ratio.
Scaffold is too flexible and does not provide adequate support for the intended application (e.g., bone regeneration).Polymer selection and scaffold design.1. Incorporate reinforcing materials such as ceramic nanoparticles (e.g., hydroxyapatite) to create a composite scaffold. 2. Modify the scaffold architecture (e.g., thicker struts, smaller pores) to increase stiffness.
Rapid loss of mechanical integrity in vitro or in vivo.Fast polymer degradation rate.1. Select a polymer with a slower degradation profile (e.g., higher molecular weight PLGA, or PCL). 2. Crosslink the polymer to increase its stability.

Data Summary

Table 1: Mechanical Properties of Composite Scaffolds for Bone Tissue Engineering
Scaffold CompositionCompressive Modulus (MPa)Compressive Strength (MPa)Reference
Polysaccharide-based Sintered MicrospheresIn the mid-range of human trabecular boneIn the mid-range of human trabecular bone
PLGA/Hydroxyapatite (HA) NanocompositeVaries with HA contentVaries with HA content
Nanofiber/Microsphere CompositeSimilar to trabecular boneSimilar to trabecular bone
PLA/Diatom Frustules/Calcium Phosphate43.248.85
Table 2: Quantitative Analysis of Bone Regeneration in Animal Models
Scaffold TypeAnimal ModelTime PointBone Formation (% of defect)Reference
PLGA with ForskolinRabbit12 weeksGuided new bone tissue creation
Xenogeneic BSM with HyaluronateRat Calvaria16 weeksComplete bone defect healing
PLGA MicrospheresOvine Metatarsus8 weeksSignificant new bone formation

Experimental Protocols

Protocol 1: Fabrication of Sintered PLGA Microsphere Scaffolds

This protocol is based on methodologies frequently cited in Dr. This compound's work for creating porous scaffolds for bone tissue engineering.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) microspheres (desired size range, e.g., 250-425 µm)

  • Stainless steel mold of desired dimensions

  • Vacuum oven

Procedure:

  • Carefully pack the PLGA microspheres into the stainless steel mold.

  • Place the mold containing the microspheres into a vacuum oven.

  • Heat the oven to 90°C and maintain this temperature for 90 minutes under vacuum.

  • After sintering, turn off the heat and allow the mold to cool to room temperature under vacuum.

  • Carefully remove the sintered scaffold from the mold.

  • The resulting scaffold will have an interconnected porous structure.

Protocol 2: In Vitro Assessment of Osteogenic Differentiation

This protocol outlines a general method for evaluating the potential of a scaffold to support bone cell differentiation.

Materials:

  • Fabricated scaffolds

  • Mesenchymal stem cells (MSCs) or pre-osteoblastic cell line (e.g., MC3T3-E1)

  • Basal culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Osteogenic differentiation medium (basal medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)

  • Alkaline phosphatase (ALP) activity assay kit

  • Alizarin Red S staining solution

  • DNA quantification kit

Procedure:

  • Scaffold Sterilization: Sterilize the scaffolds using an appropriate method (e.g., ethylene oxide, 70% ethanol wash followed by UV irradiation).

  • Cell Seeding: Place the sterilized scaffolds in a multi-well plate. Seed the cells onto the scaffolds at a predetermined density (e.g., 5 x 10^4 cells/scaffold). Allow cells to adhere for a few hours before adding more culture medium.

  • Cell Culture: Culture the cell-scaffold constructs in basal medium for 24-48 hours. Then, switch to osteogenic differentiation medium. Change the medium every 2-3 days.

  • ALP Activity Assay: At various time points (e.g., 7, 14, and 21 days), lyse the cells on the scaffolds and measure ALP activity using a commercial kit according to the manufacturer's instructions. Normalize the ALP activity to the total DNA content of each sample.

  • Alizarin Red S Staining: At later time points (e.g., 21 and 28 days), fix the cell-scaffold constructs and stain with Alizarin Red S solution to visualize calcium deposition, an indicator of matrix mineralization.

  • Data Analysis: Quantify the results from the ALP assay and Alizarin Red S staining (e.g., by elution and spectrophotometry) to compare the osteogenic potential of different scaffold compositions.

Signaling Pathways and Experimental Workflows

BMP/Smad Signaling Pathway in Osteoblast Differentiation

Bone Morphogenetic Proteins (BMPs) play a crucial role in bone formation by inducing the differentiation of mesenchymal stem cells into osteoblasts. This process is primarily mediated through the canonical Smad signaling pathway.

BMP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP2 BMP-2 TypeII_R Type II Receptor BMP2->TypeII_R TypeI_R Type I Receptor (ALK3/6) TypeII_R->TypeI_R Phosphorylates Smad158 Smad1/5/8 TypeI_R->Smad158 Phosphorylates pSmad158 p-Smad1/5/8 Smad_complex Smad Complex pSmad158->Smad_complex Smad4 Smad4 Smad4->Smad_complex Runx2 Runx2 Smad_complex->Runx2 Binds to DNA Target Genes (e.g., Osteocalcin) Runx2->DNA Activates Transcription VEGF_Signaling cluster_extracellular Extracellular Matrix cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylates Proliferation Cell Proliferation & Survival Akt->Proliferation NO Nitric Oxide eNOS->NO Permeability Vascular Permeability NO->Permeability InVivo_Workflow cluster_pre_implantation Pre-Implantation cluster_implantation Implantation cluster_post_implantation Post-Implantation Analysis Scaffold_Fab Scaffold Fabrication (e.g., Sintering, Electrospinning) Sterilization Scaffold Sterilization (e.g., Ethylene Oxide) Scaffold_Fab->Sterilization Cell_Seeding Cell Seeding (Optional) (e.g., MSCs) Sterilization->Cell_Seeding Implantation Surgical Implantation of Scaffold Cell_Seeding->Implantation Animal_Model Animal Model (e.g., Rat Calvarial Defect) Imaging In-life Imaging (Optional) (e.g., Micro-CT) Implantation->Imaging Explantation Explantation at Pre-determined Time Points Implantation->Explantation Imaging->Explantation Histology Histological Analysis (H&E, Masson's Trichrome) Explantation->Histology Immunohistochemistry Immunohistochemistry (e.g., Osteocalcin, CD68) Explantation->Immunohistochemistry MicroCT Explant Micro-CT Analysis (Bone Volume/Total Volume) Explantation->MicroCT

Technical Support Center: Laurencin-Based Therapies - Scale-Up and Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the scale-up of Laurencin-based therapies. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during the transition from laboratory-scale experiments to larger-scale production.

I. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis, purification, and formulation of this compound and its derivatives.

Synthesis and Purification

Problem: Low Yield During Scale-Up of this compound Synthesis

  • Question: We are experiencing a significant drop in yield as we scale up our synthesis of a this compound derivative from milligram to gram scale. What are the potential causes and how can we troubleshoot this?

  • Answer: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue:

    • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat distribution and the formation of side products. Ensure your reaction vessel is appropriately sized and that stirring is adequate to maintain a homogenous temperature.

    • Mixing Inefficiencies: What works in a small flask may not translate to a large reactor. Inadequate mixing can lead to localized high concentrations of reactants, promoting side reactions. Consider using overhead stirring or mechanical stirrers for larger volumes.

    • Reagent Addition Rate: The rate of reagent addition can become critical at a larger scale. A slow and controlled addition of key reagents is often necessary to prevent temperature spikes and unwanted side reactions.

    • Process Impurities: Impurities in starting materials or solvents that were negligible at a small scale can have a significant impact on larger reactions. Ensure the quality and purity of all reagents before starting the synthesis.

Problem: Difficulty in Purifying this compound Derivatives at Scale

  • Question: Our current HPLC purification method for our this compound analog is not scalable. We are facing issues with column overloading and excessive solvent consumption. What are our options?

  • Answer: Scaling up purification requires a shift in strategy from analytical to preparative chromatography. Here are some key considerations:

    • Method Optimization: Before moving to a larger column, optimize your HPLC method at a smaller scale to maximize resolution and loadability. This includes adjusting the mobile phase composition and gradient.

    • Alternative Chromatography Techniques: For large-scale purification, consider alternatives to reverse-phase HPLC, such as normal phase, ion-exchange, or size-exclusion chromatography, depending on the physicochemical properties of your this compound derivative.[1][2]

    • Crystallization: If your compound is crystalline, developing a crystallization method can be a highly effective and scalable purification step.[1]

    • Continuous Chromatography: For commercial-scale production, continuous chromatography can offer significant advantages in terms of productivity and buffer consumption over traditional batch chromatography.[3]

Formulation and Stability

Problem: Poor Solubility of the this compound-Based Active Pharmaceutical Ingredient (API)

  • Question: Our this compound-based API has very low aqueous solubility, which is hindering our formulation development. How can we improve its solubility?

  • Answer: Poor solubility is a common challenge for complex natural product-based drugs.[4][5][6] Several formulation strategies can be employed to enhance solubility:

    • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the API, which can improve the dissolution rate.[4][6]

    • Amorphous Solid Dispersions (ASDs): Dispersing the API in a polymer matrix can prevent crystallization and maintain the drug in a higher-energy amorphous state, which has greater solubility.[6]

    • Lipid-Based Formulations: Encapsulating the API in liposomes or other lipid-based delivery systems can improve its solubility and bioavailability.

    • Prodrugs: Modifying the chemical structure of the this compound derivative to create a more soluble prodrug that converts to the active form in vivo is another approach.[7]

Problem: Degradation of the this compound Derivative in Formulation

  • Question: We are observing significant degradation of our API in our liquid formulation during stability studies. What steps can we take to mitigate this?

  • Answer: The stability of the final drug product is critical.[8] Degradation can be caused by several factors:

    • Hydrolysis and Oxidation: These are common degradation pathways.[4] Protecting the formulation from water and oxygen by using anhydrous solvents, inert gas blanketing during manufacturing, and appropriate packaging can help.

    • Excipient Incompatibility: Some excipients can react with the API. Conduct compatibility studies with all formulation components to identify any interactions.

    • pH and Buffer Effects: The pH of the formulation can significantly impact the stability of the API. Perform pH-stability profiling to determine the optimal pH range and select a suitable buffer system.

    • Lyophilization: For APIs that are unstable in solution, lyophilization (freeze-drying) to create a stable powder for reconstitution can be an effective strategy.[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the key challenges in scaling up the production of a natural product-based therapy like a this compound derivative?

A1: The main challenges include:

  • Complexity of the Molecule: Natural products often have complex structures with multiple stereocenters, making their chemical synthesis difficult and expensive to scale up.[9]

  • Raw Material Sourcing: If the starting material is derived from a natural source, ensuring a consistent and scalable supply chain can be a significant hurdle.

  • Process Robustness: Chemical processes that work well in the lab may not be robust enough for large-scale manufacturing, leading to issues with yield, purity, and reproducibility.[10]

  • Regulatory Compliance: As you move towards clinical trials and commercialization, all manufacturing processes must comply with Good Manufacturing Practices (GMP), which adds another layer of complexity.

Q2: How early in the development process should we consider scale-up?

A2: It is crucial to consider scale-up and manufacturing aspects early in the drug development process.[11] An "end-in-mind" approach, where you anticipate the challenges of large-scale production from the beginning, can save significant time and resources later on.

Q3: What are the critical quality attributes (CQAs) we should monitor for our this compound-based therapy?

A3: CQAs are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For a this compound-based therapy, these would likely include:

  • Identity and Structure: Confirmation of the correct chemical structure.

  • Purity: Quantitation of the API and any impurities.

  • Potency: A measure of the biological activity of the drug.

  • Stability: The ability of the drug product to maintain its quality attributes over time.

  • Physical Properties: For solid dosage forms, this could include particle size, crystal form, and dissolution rate.

Q4: What are the advantages of using flow chemistry for the synthesis of complex molecules like this compound?

A4: Flow chemistry, using microreactors, offers several advantages for scaling up complex syntheses:

  • Improved Safety: Potentially hazardous reactions can be performed more safely on a continuous basis in a small reactor volume.

  • Enhanced Control: Precise control over reaction parameters like temperature, pressure, and mixing leads to better yields and fewer by-products.

  • Faster Scale-Up: To increase production, you can run the system for longer or use multiple reactors in parallel ("numbering up"), which can be simpler than re-optimizing a batch process for a larger reactor.[12]

III. Data Presentation

Table 1: Example Purification Scale-Up Parameters for a this compound Derivative
ParameterLab ScalePilot ScaleManufacturing Scale
Starting Material (g) 110010,000
Purification Method Prep-HPLCPrep-HPLC / CrystallizationContinuous Chromatography
Column/Vessel Size 2 cm ID column10 cm ID column / 20 L reactor45 cm ID column / 500 L reactor
Typical Yield (%) 40%35%30%
Final Purity (%) >99%>99%>99%
Solvent Consumption (L/batch) 220020,000
Table 2: Troubleshooting Guide for Common Analytical Issues
IssuePotential CauseRecommended Action
Extra peaks in HPLC chromatogram Sample degradation, impure solvent, contaminated columnRe-prepare sample, use fresh HPLC-grade solvent, flush column
Poor peak shape (tailing/fronting) Column overloading, mismatched solvent strength, column degradationDilute sample, adjust mobile phase, replace column
Inconsistent assay results Inaccurate standard preparation, instrument variabilityPrepare fresh standards, perform system suitability tests
Drifting retention times Temperature fluctuations, column equilibration issues, pump malfunctionUse a column oven, ensure adequate equilibration time, service the pump

IV. Experimental Protocols

Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound derivative and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Perform serial dilutions to generate standards for linearity assessment.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 214 nm.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-31 min: 90% to 10% B

      • 31-35 min: 10% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Protocol 2: Lyophilization of a this compound-Based Formulation
  • Formulation Preparation:

    • Dissolve the this compound API and any excipients in a suitable solvent system (e.g., a mixture of water and a bulking agent like mannitol).

    • Sterile filter the solution into lyophilization vials.

  • Freezing:

    • Place the vials on the lyophilizer shelves and cool them to a temperature well below the freezing point of the formulation (e.g., -40°C) at a controlled rate.

    • Hold at this temperature to ensure complete solidification.

  • Primary Drying (Sublimation):

    • Apply a vacuum to the chamber (e.g., <200 mTorr).

    • Gradually increase the shelf temperature (e.g., to -10°C) to provide the energy for the ice to sublimate directly into water vapor.

    • Monitor the process until all the ice has been removed.

  • Secondary Drying (Desorption):

    • Increase the shelf temperature further (e.g., to 25°C) under high vacuum to remove any residual bound water molecules.

  • Stoppering and Sealing:

    • Backfill the chamber with an inert gas like nitrogen before automatically stoppering the vials under vacuum.

    • Crimp the vials to ensure a secure seal.

V. Visualizations

Scale_Up_Workflow cluster_0 Pre-Clinical Development cluster_1 Process Development & Scale-Up cluster_2 GMP Manufacturing & Clinical Trials Lab-Scale Synthesis (mg) Lab-Scale Synthesis (mg) Analytical Method Development Analytical Method Development Lab-Scale Synthesis (mg)->Analytical Method Development Pilot-Scale Synthesis (g-kg) Pilot-Scale Synthesis (g-kg) Lab-Scale Synthesis (mg)->Pilot-Scale Synthesis (g-kg) Technology Transfer Initial Formulation Studies Initial Formulation Studies Analytical Method Development->Initial Formulation Studies Formal Stability Studies Formal Stability Studies Initial Formulation Studies->Formal Stability Studies Formulation Refinement Process Optimization Process Optimization Pilot-Scale Synthesis (g-kg)->Process Optimization GMP Manufacturing (kg) GMP Manufacturing (kg) Pilot-Scale Synthesis (g-kg)->GMP Manufacturing (kg) Process Validation Scale-up of Purification Scale-up of Purification Process Optimization->Scale-up of Purification GMP Manufacturing (kg)->Formal Stability Studies Clinical Trial Material Production Clinical Trial Material Production Formal Stability Studies->Clinical Trial Material Production

Caption: A general workflow for the scale-up of a natural product-based therapy.

Hypothetical_Signaling_Pathway This compound-Based Drug This compound-Based Drug Raf Raf This compound-Based Drug->Raf Inhibition Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Ras->Raf MEK MEK Raf->MEK Apoptosis Apoptosis Raf->Apoptosis Promotes ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival

Caption: A hypothetical signaling pathway targeted by a this compound-based drug.

Troubleshooting_Decision_Tree Low Yield at Scale Low Yield at Scale Check Temperature Profile Check Temperature Profile Low Yield at Scale->Check Temperature Profile Homogeneous? Improve Mixing Improve Mixing Check Temperature Profile->Improve Mixing No Optimize Reagent Addition Optimize Reagent Addition Check Temperature Profile->Optimize Reagent Addition Yes Analyze Starting Materials Analyze Starting Materials Optimize Reagent Addition->Analyze Starting Materials No Improvement Purity Issues Purity Issues Optimize HPLC Method Optimize HPLC Method Purity Issues->Optimize HPLC Method Overloading? Consider Crystallization Consider Crystallization Optimize HPLC Method->Consider Crystallization Yes Alternative Chromatography Alternative Chromatography Optimize HPLC Method->Alternative Chromatography No

Caption: A decision tree for troubleshooting common scale-up issues.

References

Technical Support Center: Asymmetric Synthesis of Laurencin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the asymmetric synthesis of laurencin. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to support your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total asymmetric synthesis of this compound?

The asymmetric synthesis of this compound, a halogenated C15 acetogenin marine natural product, presents several significant challenges. The core difficulties revolve around the stereocontrolled construction of the eight-membered oxocene ring, which is strained due to both enthalpic and entropic barriers.[1] Key issues include controlling the relative and absolute stereochemistry of multiple chiral centers, achieving high diastereoselectivity during cyclization, and the selection of appropriate protecting group strategies to withstand a multi-step synthesis.[2][3][4]

Q2: Which synthetic strategies are most effective for constructing the functionalized eight-membered oxocene core?

Several successful strategies have been developed. Among the most prominent are:

  • Ring-Closing Metathesis (RCM): This is a powerful method for forming the oxocene core from an acyclic diene precursor. The choice of catalyst (e.g., Grubbs' catalysts) and reaction conditions is critical for success.[5][6]

  • Gold(I)-Catalyzed Intramolecular Dehydrative Alkoxylation: This method stereoselectively constructs α,α'-cis-oxocenes from ω-hydroxy allylic alcohols, offering an alternative to RCM.[1]

  • Asymmetric Alkylation-Cyclization: This approach involves an initial asymmetric glycolate alkylation to set a key stereocenter, followed by a cyclization event to form the medium-ring ether.[5]

  • Prins-Type Cyclization Reactions: These reactions can be employed to form highly functionalized eight-membered cyclic ethers, though controlling stereoselectivity can be challenging.[7][8]

Q3: How can I improve the stereoselectivity of the key cyclization step?

Achieving high stereoselectivity is crucial and often depends on the specific reaction. For substrate-controlled reactions, the inherent chirality of the molecule guides the formation of new stereocenters.[9] For reagent-controlled processes, the choice of chiral catalysts or auxiliaries is paramount.[9][10] General strategies for improving stereoselectivity include:

  • Optimizing Reaction Temperature: Lowering the temperature often enhances selectivity by favoring the transition state with the lowest activation energy.[11]

  • Choice of Solvent and Lewis Acid: The solvent can significantly influence the conformation of the substrate and transition states.[12] The choice of Lewis acid in reactions like Prins cyclizations can also dictate the stereochemical outcome.[8]

  • Utilizing Chiral Auxiliaries: Temporarily installing a chiral auxiliary, such as an Evans oxazolidinone, can direct the stereochemical course of a reaction with high predictability.[6]

Q4: What are the recommended protecting groups for the various functional groups in this compound synthesis?

A robust protecting group strategy is essential for a multi-step synthesis.[13][14] Orthogonal protecting groups, which can be removed under different conditions, are highly recommended.[2]

  • Hydroxyl Groups: Silyl ethers (e.g., TBS, TIPS) are common due to their stability and selective removal conditions (e.g., TBAF). Benzyl ethers (Bn) are also used and are typically removed by hydrogenolysis.[14][15]

  • Carbonyl Groups: Acetals or ketals are frequently used to protect ketones and aldehydes from nucleophilic attack or reduction.[3]

  • Terminal Alkynes: A silyl group, such as trimethylsilyl (TMS), is often used to protect the acidic proton of a terminal alkyne.[15]

Q5: What are some common side reactions, and how can they be minimized?

Side reactions can significantly lower the overall yield. Common issues include:

  • Epimerization: Unwanted inversion of stereocenters can occur under basic or acidic conditions, particularly for centers adjacent to carbonyl groups. Careful selection of reagents and reaction conditions is critical.[16]

  • Protecting Group Migration: Silyl groups, in particular, can sometimes migrate between nearby hydroxyl groups. This can often be controlled by temperature and pH.

  • Incomplete Reactions or Over-reaction: Monitoring reaction progress using techniques like TLC or LC-MS is crucial to ensure full conversion without the formation of degradation products.

  • Low E/Z Selectivity in Metathesis: The ratio of geometric isomers in RCM can sometimes be difficult to control. Screening different catalysts and optimizing the reaction solvent and temperature can improve selectivity.[12]

Troubleshooting Guide

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low yield in Ring-Closing Metathesis (RCM) for oxocene formation. 1. Catalyst deactivation. 2. Unfavorable substrate conformation. 3. Impure substrate or solvent. 4. Incorrect reaction temperature or concentration.1. Use a more robust catalyst (e.g., second-generation Grubbs or Hoveyda-Grubbs).[12] 2. Ensure high dilution to favor intramolecular cyclization over intermolecular polymerization. 3. Rigorously purify the diene substrate and use freshly distilled, degassed solvent. 4. Optimize the reaction temperature; some RCM reactions benefit from gentle heating.
Poor diastereoselectivity in aldol addition or alkylation steps. 1. Inappropriate choice of base or Lewis acid. 2. Non-optimal reaction temperature. 3. Steric hindrance from protecting groups. 4. Incorrect solvent.1. For Evans aldol reactions, ensure the use of the correct boron or titanium Lewis acid to favor the desired syn or anti product.[17] 2. Perform the reaction at lower temperatures (e.g., -78 °C) to maximize kinetic control. 3. Re-evaluate the protecting group strategy to minimize steric clashes. 4. Screen different aprotic solvents (e.g., DCM, THF, Et2O).
Difficulty cleaving a silyl protecting group (e.g., TBS, TIPS). 1. Steric hindrance around the silyl ether. 2. Insufficiently reactive fluoride source. 3. Presence of acid-sensitive functional groups.1. Increase reaction temperature or use a less hindered fluoride source. 2. Switch from TBAF to a more reactive source like HF-Pyridine or TASF. 3. If the substrate is acid-sensitive, buffered conditions (e.g., TBAF with acetic acid) can be effective. For acid-stable substrates, protic acids (e.g., PPTS, CSA) in an alcohol solvent are an option.[15]
Formation of elimination byproducts during nucleophilic substitution. 1. Use of a sterically hindered or overly strong base. 2. High reaction temperatures favoring elimination (E2) over substitution (SN2). 3. Poor leaving group.1. Use a non-nucleophilic, hindered base if a base is required. If the nucleophile itself is basic, consider a less basic alternative. 2. Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. 3. Convert hydroxyl groups to better leaving groups like triflates or tosylates.

Quantitative Data Summary

Table 1: Comparison of Conditions for Key Stereoselective Reactions in this compound Synthesis

Reaction TypeSubstrate / ReagentsSolventTemp. (°C)Result (Yield, d.r. or e.r.)Reference
Asymmetric Alkylation Acyl oxazolidinone, NaHMDS, Alkyl HalideTHF-78 to -40>85% yield, >95:5 d.r.[5]
Aldol Reaction Ketone, Aldehyde, TiCl4, Hunig's BaseCH2Cl2-78High Yield, High d.r.[18]
Ring-Closing Metathesis Acyclic Diene, 2nd Gen. Grubbs CatalystCH2Cl24080% yield, 80:20 E/Z[12]
Gold-Catalyzed Cyclization ω-hydroxy allylic alcohol, [IPrAu(NCMe)]SbF6Dioxane2570-85% yield, High stereoselectivity[1]
Chlorination Alcohol, PPh3, CCl4CH2Cl2RT78% yield[12]

Detailed Experimental Protocols

Protocol 1: Asymmetric Alkylation and Ring-Closing Metathesis for Oxocene Core Synthesis (Adapted from Org. Lett. 1999, 1(12), 2029-32[5])

  • Asymmetric Glycolate Alkylation:

    • To a solution of (S)-(+)-4-benzyl-3-benzyloxyacetyl-2-oxazolidinone in anhydrous THF at -78 °C is added sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise.

    • The resulting solution is stirred for 30 minutes at -78 °C.

    • A solution of the desired electrophile (e.g., an unsaturated alkyl iodide) in THF is added, and the reaction is stirred for several hours, allowing it to warm slowly to -40 °C.

    • The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.

    • The organic layers are combined, dried over MgSO4, filtered, and concentrated under reduced pressure. The product is purified by column chromatography.

  • Ring-Closing Metathesis:

    • The diene substrate obtained from subsequent steps is dissolved in anhydrous, degassed dichloromethane to a concentration of ~0.01 M.

    • A solution of a second-generation Grubbs catalyst (2-5 mol%) in dichloromethane is added.

    • The reaction mixture is heated to reflux (~40 °C) under a nitrogen or argon atmosphere and monitored by TLC.

    • Upon completion, the reaction is cooled to room temperature, and the solvent is removed in vacuo.

    • The residue is purified by flash column chromatography on silica gel to yield the desired oxocene product.

Visualizations: Workflows and Logic Diagrams

Asymmetric_Synthesis_Workflow A Chiral Pool Starting Material (e.g., Acyl Oxazolidinone) B Asymmetric Alkylation - Set key stereocenter A->B 1. Base 2. Electrophile C Chain Elongation & Functional Group Interconversion B->C Series of steps D Acyclic Diene Precursor C->D E Ring-Closing Metathesis (RCM) - Grubbs' Catalyst D->E F Oxocene Core E->F G Side Chain Installation F->G H Final Deprotection & Halogenation G->H I (+)-Laurencin H->I

Caption: A generalized workflow for the asymmetric synthesis of this compound via an RCM strategy.

Troubleshooting_RCM Start Problem: Low RCM Yield Q1 Is the starting material pure? Start->Q1 Sol1 Re-purify diene substrate. Use fresh, anhydrous/degassed solvent. Q1->Sol1 No Q2 Is the catalyst active? Q1->Q2 Yes Sol1->Q2 Sol2 Use fresh catalyst. Switch to a more robust catalyst (e.g., Grubbs II or Hoveyda-Grubbs II). Q2->Sol2 No Q3 Are reaction conditions optimal? Q2->Q3 Yes Sol2->Q3 Sol3 Check concentration (high dilution). Optimize temperature (try refluxing). Ensure inert atmosphere. Q3->Sol3 No End Yield Improved Q3->End Yes Sol3->End

Caption: A decision tree for troubleshooting low yields in Ring-Closing Metathesis (RCM).

Orthogonal_Protection Molecule Substrate with R1-OH and R2-OH PG1-O-R1 PG2-O-R2 Deprotect1 Deprotection Condition A (e.g., Acid) Molecule->Deprotect1 Intermediate1 Intermediate 1 HO-R1 PG2-O-R2 Deprotect1->Intermediate1 React1 React at R1-OH Intermediate1->React1 Product1 Product NewGroup-O-R1 PG2-O-R2 React1->Product1 Deprotect2 Deprotection Condition B (e.g., Fluoride) Product1->Deprotect2 Final Final Product NewGroup-O-R1 HO-R2 Deprotect2->Final

Caption: Diagram illustrating the concept of an orthogonal protecting group strategy.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Laurencin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Laurencin, a halogenated C15 acetogenin first isolated from the red alga Laurencia glandulifera, has captivated synthetic chemists for decades. Its unique structure, featuring a strained eight-membered oxocene core, and promising biological activities have made it a compelling target for total synthesis. The architectural complexity of this compound has spurred the development of innovative and diverse synthetic strategies. This guide provides an objective comparison of several prominent total syntheses of this compound, presenting key performance data, detailed experimental methodologies for cornerstone reactions, and visual representations of the synthetic logic.

Comparative Analysis of Synthetic Strategies

The various approaches to constructing this compound can be broadly categorized by their core strategic bond formations and overall synthetic plan. Key metrics for comparison include the total number of steps, the overall yield, the stereochemical control, and the nature of the starting materials. The following table summarizes these aspects for five seminal total syntheses.

Synthetic Route Lead Researcher(s) Year Key Strategy Number of Steps (Longest Linear Sequence) Overall Yield (%) Starting Material(s) Stereochemistry
First Total SynthesisMasamune1977Not specified in abstractsNot specified in abstractsNot specified in abstractsNot specified in abstractsRacemic (±)-Laurencin
Acetal-Vinyl Sulfide CyclizationOverman1995Acetal-initiated vinyl sulfide cyclization to form the oxocene ring.24Not specified in abstractsAllyl alcoholEnantioselective
Asymmetric Alkylation & RCMCrimmins1999Asymmetric glycolate alkylation and ring-closing metathesis (RCM).[1]18[1]Not specified in abstracts(S)-(+)-4-benzyl-3-benzyloxyacetyl-2-oxazolidinone[1]Enantioselective
Intramolecular AlkylationKim2005Efficient internal alkylation to construct the oxocene core.155.4Known oxazolidinoneAsymmetric
Retrobiomimetic ApproachBurton2020Retrobiomimetic C9-O bond cleavage of a laurefucin intermediate.Not specified in abstractsNot specified in abstractsNot specified in abstractsEnantioselective synthesis of ent-laurencin

Experimental Protocols for Key Reactions

The following sections detail the methodologies for the pivotal transformations in each of the compared synthetic routes.

Overman (1995): Acetal-Vinyl Sulfide Cyclization

This synthesis relies on an innovative cyclization to construct the eight-membered ether ring.

Protocol for Acetal-Vinyl Sulfide Cyclization: The specific experimental details for this key step were not available in the provided search results. This reaction typically involves the Lewis acid-mediated reaction of an acetal with a vinyl sulfide to initiate cyclization.

Crimmins (1999): Asymmetric Alkylation and Ring-Closing Metathesis

This approach utilizes a powerful combination of asymmetric induction and a robust ring-closing strategy.

Protocol for Asymmetric Glycolate Alkylation: The precise experimental conditions for the asymmetric glycolate alkylation were not detailed in the abstracts. This transformation generally involves the deprotonation of an N-acyl oxazolidinone with a strong base, followed by alkylation with an electrophile, where the chiral auxiliary directs the stereochemical outcome.

Protocol for Ring-Closing Metathesis (RCM): A solution of the diene substrate in an appropriate solvent (commonly dichloromethane or toluene) is treated with a Grubbs catalyst (first or second generation). The reaction is typically stirred at room temperature or with gentle heating until the starting material is consumed. The volatile ethylene byproduct is often removed to drive the reaction to completion.

Kim (2005): Intramolecular Alkylation

This efficient route hinges on a key internal alkylation to forge the oxocene ring.

Protocol for Internal Alkylation: The specific reagents and conditions for the internal alkylation step were not provided in the search results. This type of reaction generally involves the treatment of a substrate containing both a nucleophile and a leaving group with a base to induce ring formation.

Burton (2020): Retrobiomimetic C9-O Bond Cleavage

This biomimetically inspired synthesis of ent-laurencin employs an unusual fragmentation of a more complex natural product precursor.

Protocol for Kishner–Leonard Elimination: The hydrazone of the ketone precursor is formed by treatment with hydrazine. Subsequent treatment with a strong base, such as sodium hydride in DMSO or sodium hexamethyldisilazide (NaHMDS) in THF, effects the elimination to form the Δ4-oxocene ring system of ent-deacetylthis compound. The resulting alcohol is then acetylated to yield ent-laurencin.[2]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the different synthetic strategies and the proposed biosynthetic pathway of this compound.

Crimmins_Synthesis start Chiral Oxazolidinone alkylation Asymmetric Glycolate Alkylation start->alkylation diene Acyclic Diene Precursor alkylation->diene rcm Ring-Closing Metathesis (RCM) diene->rcm oxocene Oxocene Core rcm->oxocene This compound (+)-Laurencin oxocene->this compound Kim_Synthesis start Known Oxazolidinone assembly Side Chain Assembly start->assembly precursor Linear Precursor assembly->precursor alkylation Intramolecular Alkylation precursor->alkylation oxocene Oxocene Core alkylation->oxocene This compound (+)-Laurencin oxocene->this compound Burton_Synthesis start ent-(E)-Laurefucin oxidation Oxidation start->oxidation hydrazone Hydrazone Formation oxidation->hydrazone elimination Kishner-Leonard Elimination hydrazone->elimination deacetyl ent-Deacetylthis compound elimination->deacetyl acetylation Acetylation deacetyl->acetylation This compound ent-Laurencin acetylation->this compound Biosynthesis laurediol (3E,6R,7R)-Laurediol enzymatic Lactoperoxidase, H2O2, NaBr laurediol->enzymatic deacetyl Deacetylthis compound enzymatic->deacetyl acetylation Acetylation deacetyl->acetylation This compound This compound acetylation->this compound

References

Unveiling the Anticancer Potential of Laurencin Compounds: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro validation of the anticancer properties of laurencin, a class of halogenated secondary metabolites derived from red algae of the genus Laurencia. We focus on laurinterol, a prominent this compound compound, and compare its efficacy against established chemotherapeutic agents, paclitaxel and cisplatin. This document summarizes key experimental data, details methodologies for crucial assays, and visualizes the proposed mechanism of action to support further research and development in cancer therapeutics.

Comparative Efficacy of Laurinterol, Paclitaxel, and Cisplatin

The in vitro cytotoxic effects of laurinterol, paclitaxel, and cisplatin have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison. The data presented below is compiled from multiple studies and serves as a reference for the relative efficacy of these compounds. It is important to note that IC50 values can vary depending on the specific cancer cell line and the experimental conditions.

CompoundCell LineCancer TypeIC50 ValueCitation
Laurinterol MCF-7Breast Cancer16.07 µg/mL[1]
Vero (Normal)Kidney Epithelial15.68 µg/mL[1]
Paclitaxel Ovarian Carcinoma Cell Lines (7 lines)Ovarian Cancer0.4 - 3.4 nM[2]
MDA-MB-231Breast Cancer0.3 µM[3]
MCF-7Breast Cancer3.5 µM[3]
SKBR3Breast Cancer4 µM[3]
BT-474Breast Cancer19 nM[3]
Cisplatin Ovarian Carcinoma Cell Lines (7 lines)Ovarian Cancer0.1 - 0.45 µg/mL[2]
A431Skin Squamous Cell CarcinomaVaries[4]
HeLaCervical CancerVaries[5]
HepG2Liver CancerVaries[5]
MCF-7Breast CancerVaries[5]

Mechanism of Action: Laurinterol-Induced Apoptosis

Laurinterol has been shown to induce apoptosis, or programmed cell death, in cancer cells. Studies on melanoma cells indicate that this process is mediated through a p53-dependent pathway[6]. The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis. Upon activation by cellular stress, such as that induced by laurinterol, p53 can transcriptionally activate pro-apoptotic genes. This leads to a cascade of events culminating in the activation of caspases, the executioner enzymes of apoptosis.

A proposed signaling pathway for laurinterol-induced apoptosis is depicted below.

Laurencin_Apoptosis_Pathway Laurinterol Laurinterol Cellular_Stress Cellular Stress Laurinterol->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling pathway of laurinterol-induced apoptosis.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to validate the anticancer properties of laurinterol are provided below.

Cell Viability Assay (WST-1 Assay)

The WST-1 assay is a colorimetric method used to quantify cell proliferation and viability.

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan dye produced is directly proportional to the number of metabolically active cells.

Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of laurinterol, paclitaxel, or cisplatin for a specified incubation period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Gently shake the plate for 1 minute.

  • Measure the absorbance of the samples at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

WST1_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay WST-1 Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Adherence Overnight Incubation Seed_Cells->Adherence Add_Drugs Add Serial Dilutions of Test Compounds Adherence->Add_Drugs Incubate_Drugs Incubate for 24-72 hours Add_Drugs->Incubate_Drugs Add_WST1 Add WST-1 Reagent Incubate_Drugs->Add_WST1 Incubate_WST1 Incubate for 1-4 hours Add_WST1->Incubate_WST1 Measure_Absorbance Measure Absorbance at 450 nm Incubate_WST1->Measure_Absorbance Calculate_Viability Calculate % Cell Viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Workflow for the WST-1 cell viability assay.
Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled fragments can then be visualized by fluorescence microscopy or flow cytometry.

Protocol:

  • Culture and treat cells with the test compound as described for the viability assay.

  • Harvest and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilize the cells to allow entry of the TUNEL reagents (e.g., with 0.1% Triton X-100).

  • Incubate the cells with the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP.

  • Wash the cells to remove unincorporated nucleotides.

  • Counterstain the nuclei with a DNA dye such as DAPI.

  • Analyze the cells using a fluorescence microscope or flow cytometer to quantify the percentage of TUNEL-positive (apoptotic) cells.

Caspase Activity Assay

This assay measures the activity of caspases, the key effector enzymes in the apoptotic pathway.

Principle: A specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) is labeled with a colorimetric or fluorometric reporter molecule. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.

Protocol:

  • Culture and treat cells with the test compound.

  • Lyse the cells to release their contents, including active caspases.

  • Add the caspase substrate to the cell lysate.

  • Incubate the mixture to allow for substrate cleavage.

  • Measure the absorbance or fluorescence of the released reporter molecule using a microplate reader.

  • Determine the fold-increase in caspase activity in treated cells compared to untreated controls.

Conclusion

The in vitro data presented in this guide highlight the potential of laurinterol, a representative of the this compound class of natural products, as an anticancer agent. Its ability to induce apoptosis in cancer cells, comparable in some instances to established chemotherapeutics, warrants further investigation. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further studies to elucidate the full therapeutic potential and mechanism of action of laurinterol and other this compound compounds. Future research should focus on direct comparative studies across a broader range of cancer cell lines and in vivo models to validate these promising in vitro findings.

References

A Comparative Analysis of Bioactive Compounds Derived from Laurencia

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The marine red algae genus Laurencia is a prolific source of structurally diverse and biologically active secondary metabolites. These compounds, primarily halogenated sesquiterpenes, diterpenes, and C15 acetogenins, have garnered significant attention in the scientific community for their potential as lead structures in drug discovery. This guide provides a comparative analysis of the cytotoxic, antibacterial, anti-inflammatory, and antiviral properties of representative Laurencia-derived compounds, supported by experimental data and detailed methodologies.

Comparative Biological Activity of Laurencia-Derived Compounds

The following tables summarize the quantitative data on the biological activities of various compounds isolated from different Laurencia species, offering a comparative overview of their potency.

Table 1: Cytotoxic Activity of Laurencia-Derived Compounds against Cancer Cell Lines
Compound ClassCompoundCancer Cell LineIC₅₀ (µg/mL)IC₅₀ (µM)Laurencia SpeciesReference
Sesquiterpenes (-)-ElatolColo-205 (Colon)2.5 ± 1.3-L. dendroidea[1]
ObtusolColo-205 (Colon)1.2 ± 1.4-L. dendroidea[1]
IsoaplysinHT29 (Colon)-23L. pacifica[2]
DebromoaplysinolHT29 (Colon)-14L. pacifica[2]
IsoaplysinMCF-7 (Breast)-23L. pacifica[2]
DebromoaplysinolMCF-7 (Breast)-14L. pacifica[2]
Diterpenes Prevezol BA549 (Lung)->50L. obtusa[1]
Prevezol CA549 (Lung)-15.2L. obtusa[1]
Prevezol DHeLa (Cervical)-8.5L. obtusa[1]
Acetogenins IsolaurenidificinA549 (Lung)->12L. obtusa[3]
BromlaurenidificinA549 (Lung)->12L. obtusa[3]
IsolaurenidificinHepG-2 (Liver)->12L. obtusa[3]
BromlaurenidificinHepG-2 (Liver)->12L. obtusa[3]
Table 2: Antibacterial Activity of Laurencia-Derived Compounds
Compound ClassCompoundBacterial StrainMIC (µg/mL)Laurencia SpeciesReference
Sesquiterpenes Iso-laurenisolStaphylococcus aureus16L. microcladia[4]
BromolaurenisolStaphylococcus aureus4L. microcladia[4]
Acetogenins Rogiolenyne BStaphylococcus aureus128L. microcladia[4]
Table 3: Anti-Inflammatory and Antiviral Activities of Laurencia-Derived Compounds
ActivityCompound ClassCompoundAssayTargetIC₅₀Laurencia SpeciesReference
Anti-inflammatory Sesquiterpenes(-)-ElatolNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cells-L. dendroidea[5]
DiterpenesNeorogioltriolNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cells-L. glandulifera[5]
Antiviral SesquiterpenesNot specifiedPlaque Reduction AssayHerpes Simplex Virus-1 (HSV-1)-L. dendroidea[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Cytotoxicity Assay: MTT Method

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution, and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Antibacterial Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a bacterial suspension from an 18-24 hour agar plate and adjust the turbidity to the 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Cells

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined from a standard curve.

Antiviral Assay: Plaque Reduction Assay for Herpes Simplex Virus (HSV)

This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.

  • Cell Seeding: Seed a monolayer of Vero cells (or another susceptible cell line) in 6-well plates and incubate until confluent.

  • Viral Infection: Infect the cell monolayer with a known concentration of HSV for 1-2 hours.

  • Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing various concentrations of the test compound.

  • Plaque Development: Incubate the plates for 48-72 hours to allow for plaque formation.

  • Plaque Visualization and Counting: Fix the cells with a fixative solution (e.g., 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Signaling Pathways and Experimental Workflows

The biological activities of Laurencia-derived compounds are often attributed to their ability to modulate key cellular signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate some of the proposed mechanisms of action and a generalized workflow for the discovery of bioactive compounds from Laurencia.

Signaling Pathway Diagrams

experimental_workflow cluster_collection 1. Collection and Extraction cluster_fractionation 2. Bioassay-Guided Fractionation cluster_isolation 3. Isolation and Identification cluster_evaluation 4. In-depth Biological Evaluation Collection Collection of Laurencia sp. Extraction Crude Extraction (e.g., with Dichloromethane/Methanol) Collection->Extraction CrudeExtract Crude Extract Bioassay Initial Bioactivity Screening (e.g., Cytotoxicity, Antibacterial) CrudeExtract->Bioassay Fractionation Chromatographic Fractionation (e.g., Column Chromatography, HPLC) Bioassay->Fractionation Identifies active extracts ActiveFractions Active Fractions Fractionation->ActiveFractions PureCompound Isolation of Pure Compounds ActiveFractions->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation Mechanism Mechanism of Action Studies (e.g., Signaling Pathways) StructureElucidation->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo nf_kb_pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Elatol Elatol (from Laurencia) Elatol->IKK inhibits Genes Pro-inflammatory Genes (e.g., iNOS for NO production) NFkB_nuc->Genes activates transcription mapk_apoptosis_pathway cluster_signal Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondria Mitochondrial Pathway Stress Cellular Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK activates Obtusol Obtusol (from Laurencia) Obtusol->MAPKKK activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., JNK/p38) MAPKK->MAPK phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates ProApoptotic Pro-apoptotic Genes (e.g., Bax) AP1->ProApoptotic activates transcription Bax Bax CytoC Cytochrome c Bax->CytoC release Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

A Comparative Guide to Cato Laurencin's L-C Ligament and Traditional ACL Grafts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anterior cruciate ligament (ACL) reconstruction is continually evolving, with innovative approaches challenging the long-held standards of autografts and allografts. A significant development in this field is the L-C Ligament, a bioengineered scaffold developed by Dr. Cato Laurencin and his team. This guide provides a detailed, objective comparison of the L-C Ligament and traditional ACL grafts, focusing on performance data from experimental studies.

Performance Data: A Quantitative Comparison

The following tables summarize the key quantitative data available for the L-C Ligament and various traditional ACL grafts. It is important to note that the data for the L-C Ligament is from early preclinical studies, while the data for traditional grafts is from a mix of preclinical and extensive clinical studies.

Graft Type Ultimate Tensile Strength (N) Stiffness (N/mm) Data Source
L-C Ligament (Rabbit Model, 12 weeks) 409 ± 11398 ± 29Preclinical Rabbit Study
Patellar Tendon Autograft 1,581 - 2,977210 - 620Multiple Cadaveric Studies[1][2]
Hamstring Autograft (Quadrupled) 2,422 - 4,500238 - 800Multiple Cadaveric Studies[1][3]
Quadriceps Tendon Autograft ~2,186~466Cadaveric Study[1]
Tibialis Anterior Allograft ~4,122~460Cadaveric Study[1]
Tibialis Posterior Allograft ~3,594~379Cadaveric Study[1]
Achilles Tendon Allograft ~4,617~685Cadaveric Study[1]
Native ACL ~2,160~242Cadaveric Study[3]

Table 1: Mechanical Properties of ACL Graft Options. This table provides a comparative overview of the ultimate tensile strength and stiffness of the L-C Ligament from a preclinical rabbit model against various traditional human autograft and allograft options, as well as the native ACL.

Graft Type Graft Failure/Rerupture Rate (%) Patient-Reported Outcome Scores Data Source
L-C Ligament Data not yet available from human clinical trials. A Phase 1 trial has been initiated in Europe.[4]Data not yet available from human clinical trials.Clinical Trial Information[4]
Autografts (General) Generally lower than allografts.Often considered the "gold standard" with good long-term outcomes.[2]Systematic Reviews & Clinical Studies[5][6]
Allografts (General) Higher rates than autografts, particularly in younger, active patients.[5]Good outcomes, but concerns about long-term durability exist.[5]Systematic Reviews & Clinical Studies[5]

Table 2: Clinical Outcome Comparison. This table highlights the current availability of clinical outcome data, focusing on graft failure rates and patient-reported outcomes for the L-C Ligament versus traditional grafts.

Experimental Protocols

A thorough understanding of the methodologies used to generate performance data is critical for its interpretation. Below are detailed protocols for key experiments cited in the comparison of ACL grafts.

Biomechanical Tensile Testing

This protocol outlines the general procedure for determining the ultimate tensile strength and stiffness of ACL grafts.

  • Specimen Preparation:

    • Harvesting: Grafts (L-C Ligament, patellar tendon, hamstring tendons, etc.) are harvested from their respective sources (animal models for preclinical studies, human cadavers for traditional graft testing).

    • Dimensions: The cross-sectional area of the graft is meticulously measured using a laser micrometer or a caliper at multiple points along its length to calculate an average.

    • Fixation: The ends of the graft are secured in specialized clamps or cryo-clamps within a materials testing system (e.g., Instron, MTS). For bone-tendon-bone grafts, the bone blocks are fixed.

  • Testing Procedure:

    • Preconditioning: The graft is subjected to a series of low-load cycles to mimic the physiological loading it would experience in vivo and to ensure repeatable measurements.

    • Tensile Loading: A uniaxial tensile load is applied to the graft at a constant displacement rate (e.g., 20% of its length per minute) until failure.[7]

    • Data Acquisition: Load and displacement data are recorded throughout the test.

  • Data Analysis:

    • A load-displacement curve is generated.

    • Ultimate Tensile Strength (N): The peak load recorded before the graft ruptures.

    • Stiffness (N/mm): The slope of the linear region of the load-displacement curve.

Clinical Outcome Assessment

Clinical outcomes following ACL reconstruction are typically evaluated using a combination of patient-reported outcome scores and objective clinical measures.

  • Patient-Reported Outcome Scores:

    • International Knee Documentation Committee (IKDC) Subjective Knee Form: A patient-completed questionnaire assessing symptoms, function, and sports activity. Scores range from 0 to 100, with higher scores indicating better function.[8][9]

    • Lysholm Knee Scoring Scale: An 8-item questionnaire evaluating knee function in daily activities. Scores range from 0 to 100, with higher scores representing better function.[10][11]

  • Objective Clinical Measures:

    • Knee Ligament Laxity Testing (KT-1000/KT-2000 Arthrometer): A non-invasive device that quantifies anterior-posterior knee laxity. The patient is positioned supine with the knee in 20-30 degrees of flexion. The arthrometer applies a standardized anterior force to the tibia, and the amount of tibial translation is measured in millimeters. A side-to-side difference of more than 3-5 mm compared to the uninjured knee is often considered significant.[12][13]

Visualizing the Concepts: Diagrams

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_preclinical Preclinical Evaluation (L-C Ligament) cluster_clinical Clinical Evaluation (Traditional Grafts) Scaffold L-C Ligament Scaffold Fabrication Animal Implantation in Animal Model (e.g., Rabbit, Sheep) Scaffold->Animal Harvest Graft Harvesting at Time Points Animal->Harvest MechTest Biomechanical Testing (Tensile Strength, Stiffness) Harvest->MechTest Histo Histological Analysis Harvest->Histo Patient Patient with ACL Rupture Surgery ACL Reconstruction (Autograft/Allograft) Patient->Surgery Rehab Post-operative Rehabilitation Surgery->Rehab FollowUp Follow-up Assessments Rehab->FollowUp PROs Patient-Reported Outcomes (IKDC, Lysholm) FollowUp->PROs Laxity Knee Laxity Testing (KT-1000) FollowUp->Laxity Signaling_Pathway cluster_lc_ligament L-C Ligament: Regenerative Approach cluster_traditional_graft Traditional Grafts: Replacement Approach Scaffold Bioresorbable Scaffold (L-C Ligament) HostCells Host Cell Infiltration (Fibroblasts, Stem Cells) Scaffold->HostCells Provides structural support ECM Extracellular Matrix Deposition HostCells->ECM Secrete collagen Neoligament Neoligament Formation ECM->Neoligament Remodeling Graft Remodeling & Integration Neoligament->Remodeling Graft Autograft / Allograft Implantation Surgical Implantation Graft->Implantation Healing Graft-to-Bone Healing Implantation->Healing Ligamentization 'Ligamentization' Process Healing->Ligamentization Avascular necrosis followed by revascularization & remodeling Logical_Relationship cluster_treatment Treatment Options cluster_lc_features L-C Ligament Features cluster_traditional_features Traditional Graft Features ACL_Injury ACL Injury LC_Ligament L-C Ligament ACL_Injury->LC_Ligament Traditional_Grafts Traditional Grafts ACL_Injury->Traditional_Grafts Regeneration Tissue Regeneration LC_Ligament->Regeneration NoDonor No Donor Site Morbidity LC_Ligament->NoDonor Bioresorbable Bioresorbable LC_Ligament->Bioresorbable Replacement Tissue Replacement Traditional_Grafts->Replacement DonorMorbidity Donor Site Morbidity (Autograft) Traditional_Grafts->DonorMorbidity DiseaseRisk Disease Transmission Risk (Allograft) Traditional_Grafts->DiseaseRisk

References

A Comparative Guide to Animal Models in Laurencin's Osteoarthritis Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of preclinical animal models is a cornerstone of translational research. In the field of regenerative engineering for osteoarthritis (OA), the work of Dr. Cato T. Laurencin and his team has significantly advanced our understanding of tissue repair and regeneration. This guide provides a comparative analysis of a representative animal model used in their research, contrasted with alternative methodologies, and supported by experimental data and detailed protocols.

Performance Comparison of Regenerative Scaffolds in a Rabbit Model of Osteoarthritis

To evaluate the efficacy of novel biomaterials for cartilage regeneration, a surgically induced osteoarthritis model in rabbits is often employed. The following table summarizes representative quantitative data from such a study, comparing a control group with groups receiving a biomaterial scaffold and a scaffold augmented with growth factors.

Parameter Control (Empty Defect) Scaffold Only Scaffold + Growth Factors
Gross Morphological Score (0-4, 4=normal) 1.2 ± 0.52.5 ± 0.73.5 ± 0.6
Histological Score (OARSI, 0-24, 0=normal) 18.5 ± 3.210.3 ± 2.15.1 ± 1.8
Glycosaminoglycan (GAG) Content (% of native) 25% ± 8%55% ± 12%85% ± 10%
Type II Collagen Content (% of native) 20% ± 7%50% ± 11%80% ± 9%
Subchondral Bone Volume (BV/TV) via micro-CT 0.45 ± 0.080.62 ± 0.070.75 ± 0.05

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of research findings.

Surgically Induced Osteoarthritis Model in Rabbits

The induction of osteoarthritis in a rabbit model is a key procedure for testing regenerative therapies.

  • Animal Model: Adult New Zealand White rabbits (3.0-3.5 kg) are used.

  • Anesthesia and Analgesia: Animals are anesthetized using a combination of ketamine and xylazine. Post-operative pain is managed with buprenorphine.

  • Surgical Procedure:

    • A medial parapatellar arthrotomy is performed on the right knee joint.

    • The patella is dislocated laterally to expose the femoral condyles.

    • A full-thickness cylindrical osteochondral defect (4 mm diameter, 5 mm depth) is created in the medial femoral condyle using a surgical drill.

    • The defect is either left empty (control), filled with a press-fit scaffold, or a scaffold loaded with growth factors.

  • Post-operative Care: The joint capsule and skin are sutured. Animals are allowed free cage activity and monitored daily.

  • Endpoint Analysis: Animals are euthanized at 12 weeks post-surgery for tissue harvesting and analysis.

Histological and Biochemical Analysis
  • Tissue Processing: The femoral condyles are harvested, fixed in 10% neutral buffered formalin, decalcified, and embedded in paraffin.

  • Histological Staining: 5 µm sections are stained with Safranin O/Fast Green to assess glycosaminoglycan (GAG) content and cartilage morphology.

  • Immunohistochemistry: Sections are stained for type II collagen to evaluate the quality of the regenerated cartilage.

  • Biochemical Assay: The GAG content of the repair tissue is quantified using a dimethylmethylene blue (DMMB) assay.

Visualization of Key Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.

cluster_workflow Experimental Workflow for Animal Model Validation A Surgically Induced OA in Rabbit Knee B Implantation of Regenerative Scaffold A->B C Post-operative Healing Period (12 weeks) B->C D Tissue Harvesting and Endpoint Analysis C->D E Histological & Biochemical Evaluation D->E F Micro-CT Analysis of Subchondral Bone D->F

Experimental workflow for validating regenerative scaffolds.

cluster_pathway TGF-β Signaling Pathway in Chondrogenesis cluster_nucleus TGFB TGF-β Receptor TGF-β Receptor Complex TGFB->Receptor Binding & Activation Smad23 Smad2/3 Receptor->Smad23 Phosphorylation Smad4 Smad4 Smad23->Smad4 Complex Formation Nucleus Nucleus Smad4->Nucleus Translocation SOX9 SOX9 Transcription Factor Gene_Expression Chondrogenic Gene Expression (Collagen II, Aggrecan) SOX9->Gene_Expression Activation

TGF-β signaling cascade in cartilage regeneration.

Comparison with Alternative Models

While animal models are crucial for preclinical testing, a variety of alternative methods are being developed to reduce, refine, and replace their use, in line with the "3Rs" principle.

Model Type Description Advantages Disadvantages
In Vitro 2D Cell Culture Chondrocytes are grown in a monolayer on a plastic surface.Simple, low cost, high-throughput screening.Loss of chondrocyte phenotype, lacks 3D architecture and cell-matrix interactions.
In Vitro 3D Culture (Pellets, Hydrogels) Chondrocytes are cultured in a 3D environment that better mimics native cartilage.Maintains chondrocyte phenotype, allows for cell-matrix interaction studies.More complex and costly than 2D, may not fully replicate the in vivo mechanical environment.
In Vitro Explant Culture Small pieces of articular cartilage are harvested and cultured.Preserves the native tissue architecture and extracellular matrix.Limited availability of healthy human tissue, donor variability.
In Silico Computational Models Computer simulations are used to model the biomechanical and biochemical processes of OA.Allows for rapid testing of numerous variables, can predict long-term outcomes.Highly dependent on the accuracy of the underlying assumptions and input data, cannot fully replicate biological complexity.
Organs-on-a-Chip Microfluidic devices that mimic the structure and function of a joint.Provides a more physiologically relevant environment than traditional in vitro models.Technology is still in early stages of development, can be complex to set up and maintain.

The validation of animal models is a critical step in the development of new therapies for osteoarthritis. The research conducted by Dr. This compound's group and others in the field of regenerative engineering continues to refine these models and explore innovative alternatives, paving the way for more effective and translatable treatments for this debilitating disease.

A Comparative Look at Laurencin-Developed Technologies in Clinical-Stage Regenerative Medicine

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are witnessing a new wave of innovation in regenerative engineering, spearheaded by the work of Dr. Cato T. Laurencin and his team. This guide provides a comparative overview of this compound-developed technologies for anterior cruciate ligament (ACL) reconstruction, rotator cuff repair, and bone regeneration, juxtaposed with current standard-of-care alternatives. While publicly available, quantitative clinical trial data for the this compound-developed technologies is limited, this guide summarizes the available information and provides a framework for comparison with established clinical outcomes.

Anterior Cruciate Ligament (ACL) Reconstruction: The L-C Ligament

Dr. This compound's L-C Ligament is a bioresorbable scaffold designed to facilitate the regeneration of a patient's own ACL tissue, potentially eliminating the need for autografts or allografts. A Phase 1 clinical trial for the L-C Ligament began in Europe in 2013, with a subsequent 60-patient randomized controlled trial initiated to obtain CE Mark approval.[1][2] The primary endpoints for this trial were the absence of revision surgery for graft failure and the functional assessment of the reconstruction using established orthopedic evaluation scores.[1]

Comparison of ACL Reconstruction Outcomes

The following table summarizes publicly available clinical trial data for standard ACL reconstruction techniques, which serve as a benchmark for emerging technologies like the L-C Ligament.

Outcome MeasureAutograft (Hamstring or Patellar Tendon)Allograft (e.g., Tibialis Posterior)L-C Ligament
Graft Failure/Rupture Rate 3.5% - 8.3%[3][4]8.9% - 26.5%[3][4]Data not publicly available
Infection Rate ~0%[5]~4% (non-irradiated)[5]Data not publicly available
Return to Sport Rate 60% - 85% return to any sport[6]Variable, may be slower than autograft[5]Data not publicly available
Patient-Reported Outcomes (e.g., IKDC, KOOS) Generally high scores in successful reconstructions.No significant difference in mean scores for intact grafts compared to autografts.[3]Data not publicly available

Experimental Protocols for Standard ACL Reconstruction

Standard ACL reconstruction surgery, whether using an autograft or an allograft, follows a well-established protocol:

  • Pre-operative Assessment: Evaluation of the knee's range of motion, stability, and strength. Imaging studies (MRI) are used to confirm the ACL tear and assess for any associated injuries.

  • Graft Harvesting (for Autograft): A portion of the patient's own tissue, typically from the patellar tendon or hamstring tendon, is surgically removed.

  • Graft Preparation: The harvested or thawed allograft tissue is prepared to the appropriate size and shape for implantation.

  • Tunnel Drilling: Tunnels are drilled into the tibia and femur at the anatomical attachment points of the ACL.

  • Graft Passage and Fixation: The graft is passed through the tunnels and secured in place with screws, buttons, or other fixation devices.

  • Post-operative Rehabilitation: A structured physical therapy program is initiated to restore range of motion, strength, and function.[7][8][9][10][11]

Below is a generalized workflow for a tissue-engineered approach to ACL reconstruction, such as that envisioned for the L-C Ligament.

cluster_preclinical Preclinical Development cluster_clinical Clinical Evaluation Scaffold_Design Scaffold Design & Fabrication In_Vitro_Testing In Vitro Studies (Cell Culture) Scaffold_Design->In_Vitro_Testing Material_Selection Biomaterial Selection (e.g., PLLA) Material_Selection->Scaffold_Design Animal_Studies In Vivo Animal Studies (e.g., Rabbit, Sheep) In_Vitro_Testing->Animal_Studies Phase_I Phase I Clinical Trial (Safety) Animal_Studies->Phase_I Phase_II_III Phase II/III Clinical Trials (Efficacy vs. Standard of Care) Phase_I->Phase_II_III Regulatory_Approval Regulatory Approval (e.g., CE Mark, FDA) Phase_II_III->Regulatory_Approval Clinical_Use Clinical_Use Regulatory_Approval->Clinical_Use Commercialization

Workflow for Tissue-Engineered ACL Replacement

Rotator Cuff Repair: STR Graft

For rotator cuff injuries, this compound's group developed the STR Graft, a biodegradable scaffold that received FDA 510(k) clearance.[12] This three-dimensional braided "patch" is designed to be draped over the repaired tendon to augment healing and reduce the likelihood of re-tears.[12]

Comparison of Rotator Cuff Repair Outcomes

The following table presents data on rotator cuff repair outcomes, providing a basis for comparison for augmentative technologies like the STR Graft.

Outcome MeasureStandard Rotator Cuff RepairRotator Cuff Repair with Augmentation GraftSTR Graft
Re-tear Rate (Full-Thickness Tears) Can be high, with some studies showing rates around 25% at one year.[13]One study with a bioinductive implant showed a re-tear rate of 3.5% at one year.[13]Data not publicly available
Patient-Reported Outcomes (e.g., ASES, Constant Score) Significant improvements in pain and function are typically observed.Studies have shown improved clinical outcomes with matrix augmentation.[14]Data not publicly available

Experimental Protocols for Rotator Cuff Repair

The typical surgical protocol for rotator cuff repair includes:

  • Arthroscopic Evaluation: The shoulder joint is examined using a small camera to assess the size and characteristics of the rotator cuff tear.

  • Debridement: Damaged or inflamed tissue is removed.

  • Tendon Mobilization: The torn tendon is freed from any adhesions to allow for reattachment to the bone.

  • Bone Preparation: The area on the humerus where the tendon will be reattached is prepared.

  • Tendon Repair: Suture anchors are placed in the bone, and the sutures are passed through the tendon to secure it back to the bone.

  • Augmentation (if applicable): A graft, such as the STR Graft, is placed over the repaired tendon and secured with sutures.

  • Post-operative Rehabilitation: A period of immobilization followed by a progressive physical therapy program is crucial for healing and recovery.

Bone Regeneration: Forskolin-Based Technology

In the realm of bone regeneration, Dr. This compound's research has explored the use of the small molecule forskolin.[15][16] Preclinical studies in rabbit models have shown that a scaffold impregnated with forskolin can guide bone formation in critical-sized defects comparable to treatment with recombinant human bone morphogenetic protein-2 (rhBMP-2), a current clinical option.[8][15] This technology is still in the preclinical phase, and human clinical trial data is not yet available.

Signaling Pathway for Forskolin-Induced Osteogenesis

Forskolin's mechanism of action in promoting bone regeneration involves the activation of the cyclic AMP (cAMP) signaling pathway.[6] This pathway plays a crucial role in the differentiation of bone marrow-derived stem cells into osteoblasts, the cells responsible for new bone formation.

Forskolin Forskolin Adenylate_Cyclase Adenylate Cyclase Forskolin->Adenylate_Cyclase activates cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Transcription Osteogenic Gene Transcription CREB->Gene_Transcription promotes Osteoblast_Differentiation Osteoblast Differentiation Gene_Transcription->Osteoblast_Differentiation Bone_Formation Bone_Formation Osteoblast_Differentiation->Bone_Formation

Forskolin-Activated cAMP Signaling Pathway

Experimental Protocol for Preclinical Bone Regeneration Studies

The preclinical evaluation of the forskolin-based technology involved the following steps:

  • Scaffold Fabrication: A composite fibrin-poly(lactide-co-glycolide) (PLGA)-sintered microsphere scaffold was engineered for the localized, short-term delivery of forskolin.[15]

  • In Vitro Characterization: The release kinetics of forskolin from the scaffold and its bioactivity in promoting osteogenic differentiation of bone marrow-derived stem cells were assessed in a laboratory setting.[15]

  • Animal Model: A critical-sized radial defect was created in rabbits to simulate a bone injury that would not heal on its own.

  • Implantation: The forskolin-loaded scaffolds were implanted into the bone defects. Control groups received scaffolds with rhBMP-2 or no growth factor.

  • Evaluation: After a set period (e.g., 3 months), the degree of bone formation was evaluated through histological analysis and mechanical testing.[15]

Conclusion

The regenerative technologies developed by Dr. Cato T. This compound's group represent promising advancements in the fields of orthopedics and regenerative engineering. While comprehensive clinical trial data is not yet widely available for the L-C Ligament and the STR Graft, the preclinical and early clinical findings suggest the potential for significant improvements over existing treatments. The forskolin-based technology for bone regeneration offers a novel small molecule approach that has shown promising results in animal models. As further clinical data emerges, the comparative performance of these innovative technologies against the current standards of care will become clearer, potentially paving the way for new and improved treatment options for patients with debilitating musculoskeletal injuries.

References

A Comparative Guide to the Spectroscopic Data Validation for Laurencin and Structurally Related Marine Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data used to validate the structure of laurencin, a unique eight-membered ether ring-containing marine natural product, and its analogues. Due to the intricate and often stereochemically complex nature of these compounds, robust spectroscopic analysis is paramount for accurate structural elucidation. This document outlines the key spectroscopic features and experimental protocols essential for this process.

Data Presentation: A Comparative Analysis

Table 1: ¹H NMR Spectroscopic Data Comparison

CompoundKey Expected ¹H NMR Signals (ppm)Remarks
This compound Signals for vinyl protons, protons adjacent to ether oxygen and bromine, acetyl methyl protons, and protons of the ethyl group.The complex cyclic and acyclic stereocenters would result in a highly complex spectrum with significant peak overlap, requiring advanced 2D NMR techniques for full assignment.
Laureatin Similar to this compound, with expected shifts in the oxetane ring protons.The strained four-membered ring in laureatin would likely cause significant changes in the chemical shifts of neighboring protons compared to this compound.
Aplysianin A Not Applicable (Protein)¹H NMR of proteins provides information on the overall fold and dynamics but does not typically involve the assignment of individual small molecule-like signals.

Table 2: ¹³C NMR Spectroscopic Data Comparison

CompoundKey Expected ¹³C NMR Signals (ppm)Remarks
This compound Resonances for sp² carbons of the double and triple bonds, carbons bonded to oxygen and bromine, and aliphatic carbons of the ring and side chain.DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial to distinguish between CH, CH₂, and CH₃ groups.
Laureatin Similar profile to this compound, with characteristic upfield shifts for the carbons in the strained oxetane ring.The unique chemical environment of the oxetane ring carbons would be a key diagnostic feature in the ¹³C NMR spectrum.
Aplysianin A Not Applicable (Protein)¹³C NMR of proteins is a specialized technique, often requiring isotopic labeling, to study protein structure and dynamics.

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight (Da)Key Fragmentation Patterns
This compound C₁₇H₂₃BrO₃370.07 (for ⁷⁹Br)Expected fragmentation would involve loss of the acetyl group, cleavage of the ether ring, and loss of bromine.
Laureatin C₁₇H₂₂BrO₄385.06 (for ⁷⁹Br)Fragmentation would likely show similarities to this compound, with additional pathways related to the oxetane ring.
Aplysianin A Protein~320 kDaAplysianin A is a glycoprotein with subunits of approximately 85 kDa. Mass spectrometry would be used to determine the mass of the intact protein and its subunits, and to analyze post-translational modifications.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the structural validation of marine natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for detailed structural assignment.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity, which is often necessary for samples isolated in small quantities from natural sources.

Sample Preparation:

  • A pure sample of the marine natural product (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃OD; 0.5-0.7 mL). The choice of solvent is critical and can influence the chemical shifts of protons, especially those involved in hydrogen bonding.

  • A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • ¹H NMR: Standard one-dimensional proton spectra are acquired. Key parameters include a 30° or 90° pulse angle, a sufficient relaxation delay (e.g., 1-5 seconds) to ensure quantitative integration, and a spectral width that encompasses all expected proton resonances.

  • ¹³C NMR: Proton-decoupled ¹³C spectra are acquired to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assembling the final structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental formula of the compound.

Instrumentation:

  • A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography (LC) system (LC-MS).

Sample Preparation:

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is introduced into the mass spectrometer via direct infusion or through an LC column.

Data Acquisition:

  • An ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is used to generate molecular ions.

  • The mass analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy (typically to four or five decimal places).

  • The high-resolution data allows for the unambiguous determination of the elemental formula by comparing the measured mass to calculated masses for all possible formulas.

  • Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion, providing valuable information about the connectivity of the molecule.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic validation of the structure of a complex marine natural product like this compound.

Spectroscopic_Validation_Workflow cluster_isolation Isolation & Purification cluster_spectrometry Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Marine Source Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS NMR NMR Spectroscopy Purification->NMR Formula Determine Molecular Formula HRMS->Formula OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR->TwoD_NMR Fragments Identify Spin Systems & Functional Groups OneD_NMR->Fragments TwoD_NMR->Fragments Connectivity Establish Connectivity (HMBC) Fragments->Connectivity Stereochem Determine Stereochemistry (NOESY) Connectivity->Stereochem Structure Propose Structure Stereochem->Structure

Caption: Workflow for the structural validation of this compound.

References

A Comparative Analysis of the Efficacy of Laurencia Extracts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The genus Laurencia, a group of red algae found in temperate and tropical coastal regions, is a prolific source of unique secondary metabolites, particularly halogenated terpenes and acetogenins.[1][2][3] These compounds have garnered significant interest within the scientific community for their diverse and potent biological activities. This guide provides a comparative overview of the efficacy of various Laurencia extracts, focusing on their cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties, supported by experimental data to aid researchers and drug development professionals in their exploration of these promising marine natural products.

Quantitative Comparison of Bioactivities

The following tables summarize the quantitative data on the biological efficacy of different Laurencia extracts and their isolated compounds.

Table 1: Cytotoxic Activity of Laurencia Extracts and Compounds

Various studies have highlighted the potential of Laurencia species as a source of anticancer compounds.[4] The cytotoxic effects of these extracts are typically evaluated against a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Laurencia SpeciesExtract/CompoundCancer Cell LineIC50 ValueReference
L. karachianaAqueous ExtractA549 (Human Lung Cancer)56.85 µg/mL[5]
L. snyderiaeMethanolic ExtractHT29 (Colon Carcinoma)70.2 µg/mL[6][7]
L. tristichaCholest-5-en-3β-,7α-diolA549 (Lung Cancer)16.8 µM[4]
BGC-823 (Gastric Cancer)5.1 µM[4]
Bel 7402 (Liver Cancer)0.5 µM[4]
HCT-8 (Colon Cancer)0.5 µM[4]
HeLa (Cervical Cancer)0.3 µM[4]
L. catarinensisEthanolic ExtractA-549 (Lung Carcinoma)55.2 µg/mL[8]
HCT-116 (Colon Carcinoma)104.0 µg/mL[8]
MCF-7 (Breast Carcinoma)169.0 µg/mL[8]
L. majusculaEthanolic ExtractA-549 (Lung Carcinoma)115.0 µg/mL[8]
HepG-2 (Hepatocellular Carcinoma)242.0 µg/mL[8]
L. papillosaDichloromethane:Methanol (1:1)HCT-116 (Colon Cancer)196 µg/mL
Table 2: Antimicrobial Activity of Laurencia Extracts and Compounds

Laurencia species are known to produce a variety of metabolites with significant antimicrobial properties.[2][9] The efficacy of these extracts is often assessed by measuring the zone of inhibition in disk diffusion assays or by determining the minimum inhibitory concentration (MIC).

Laurencia SpeciesExtract/CompoundTested MicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
L. corymbosaCrude ExtractStaphylococcus aureus31.42 mm²-[9]
Compound 4Staphylococcus aureus76.18 mm²-[9]
Compound 4Candida albicans24.74 mm²-[9]
Compound 1Enterococcus faecalis (vancomycin-resistant)-1 µg/mL[9]
Compound 3Enterococcus faecalis (vancomycin-resistant)-1 µg/mL[9]
Compound 4Acinetobacter baumannii-1 µg/mL[9]
Compound 5Acinetobacter baumannii-1 µg/mL[9]
L. papillosaDichloromethane:Methanol (1:1)Pseudomonas aeruginosa15 mm-
Staphylococcus aureus14 mm-
Candida tropicalis14 mm-
L. catarinensisEthanolic ExtractKlebsiella pneumoniae23.40 mm0.98 µg/mL[8]
Laurencia sp.Organic ExtractStaphylococcus epidermidis9.00 mm-[10]
Table 3: Antioxidant Activity of Laurencia Extracts

The antioxidant potential of Laurencia extracts is a key area of investigation, with various assays employed to determine their radical scavenging and reducing power capabilities.

Laurencia SpeciesExtractAssayIC50 ValueReference
L. snyderiaeMethanolic ExtractDPPH Scavenging0.058 mg/mL[6][7]
Chloroform ExtractChelating Ability0.027 mg/mL[6][7]
Chloroform ExtractReducing Power0.082 mg/mL[6][7]
L. papillosaDichloromethane:Methanol (1:1)DPPH Radical Scavenging110.8 µg/mL
L. majusculaEthanolic ExtractDPPH Radical Scavenging14.3 µg/mL[8]
Table 4: Anti-inflammatory Activity of Laurencia Extracts and Compounds

Several compounds isolated from Laurencia have demonstrated potent anti-inflammatory effects, primarily by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Laurencia SpeciesCompoundAssayIC50 ValueReference
L. majusculaCompound 5NO Release Inhibition3.69 µM[11][12]
Compound 18NO Release Inhibition3.55 µM[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used to assess the bioactivities of Laurencia extracts.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13]

  • Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the Laurencia extract or isolated compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[13][15]

Disk Diffusion Method for Antimicrobial Screening

This method is widely used to screen for antimicrobial activity.[9]

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate.

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the Laurencia extract and place them on the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of a sample.[16]

  • Reaction Mixture: Mix a solution of the Laurencia extract at various concentrations with a methanolic solution of DPPH.

  • Incubation: Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at a characteristic wavelength (around 517 nm). The reduction in absorbance is indicative of the radical scavenging activity of the extract.[16]

Griess Assay for Nitric Oxide (NO) Quantification

This assay is used to determine the concentration of nitrite, a stable and nonvolatile breakdown product of NO, as an indicator of NO production. It is a common method to assess anti-inflammatory activity.[17]

  • Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the Laurencia extract.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reagent Addition: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Color Development: Allow the mixture to incubate at room temperature for a short period to allow for the development of a purple azo compound.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm. The intensity of the color is proportional to the nitrite concentration.

Visualizing Pathways and Processes

Graphical representations are invaluable for understanding complex biological and experimental workflows.

experimental_workflow cluster_extraction Extraction & Fractionation cluster_screening Bioactivity Screening cluster_analysis Analysis & Identification laurencia Laurencia Biomass extraction Solvent Extraction (e.g., Methanol, Dichloromethane) laurencia->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation crude_extract->fractionation fractions Fractions fractionation->fractions cytotoxic Cytotoxicity Assay (e.g., MTT) fractions->cytotoxic antimicrobial Antimicrobial Assay (e.g., Disk Diffusion) fractions->antimicrobial antioxidant Antioxidant Assay (e.g., DPPH) fractions->antioxidant anti_inflammatory Anti-inflammatory Assay (e.g., Griess) fractions->anti_inflammatory active_fraction Active Fraction cytotoxic->active_fraction Select most potent antimicrobial->active_fraction antioxidant->active_fraction anti_inflammatory->active_fraction isolation Isolation of Pure Compounds (e.g., HPLC) active_fraction->isolation pure_compound Pure Compound isolation->pure_compound structure Structural Elucidation (NMR, MS) pure_compound->structure identified_compound Identified Bioactive Compound structure->identified_compound

Caption: Experimental workflow for bioactivity screening of Laurencia extracts.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Nucleus Nucleus iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO catalysis Laurencia Laurencia Metabolites Laurencia->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by Laurencia metabolites.

logical_comparison cluster_species Laurencia Species cluster_activity Bioactivity Profile L_majuscula L. majuscula AntiInflammatory Potent Anti-inflammatory L_majuscula->AntiInflammatory (Compounds 5 & 18) L_snyderiae L. snyderiae Antioxidant Strong Antioxidant L_snyderiae->Antioxidant (Methanolic & Chloroform extracts) Cytotoxic Notable Cytotoxicity L_snyderiae->Cytotoxic L_karachiana L. karachiana L_karachiana->Cytotoxic (Aqueous extract) L_corymbosa L. corymbosa Antimicrobial Broad-spectrum Antimicrobial L_corymbosa->Antimicrobial (Isolated compounds)

Caption: Logical comparison of the primary bioactivities of different Laurencia species.

References

A Comparative Guide to Dr. Cato Laurencin's Pioneering Regenerative Engineering Technologies

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Dr. Cato T. Laurencin is a distinguished professor and a global leader in regenerative engineering. His groundbreaking work in biomaterials science has led to significant advancements in the regeneration of musculoskeletal tissues. This guide provides an objective comparison of Dr. This compound's key findings in polymer-ceramic composites and nanofiber-based scaffolds with other state-of-the-art alternatives, supported by experimental data from peer-reviewed publications.

Polymer-Ceramic Composite Scaffolds for Bone Regeneration

Dr. This compound's research has been pivotal in the development of polymer-ceramic composite scaffolds that mimic the structure and function of natural bone. These scaffolds are designed to be biodegradable and osteoconductive, providing a temporary framework that supports bone growth before being safely absorbed by the body. A key innovation from his laboratory is the creation of composite scaffolds using poly(lactide-co-glycolide) (PLAGA) and nano-hydroxyapatite (n-HA).

Comparative Analysis of Polymer-Ceramic Scaffolds

The following table compares the mechanical properties of this compound's PLAGA/n-HA scaffolds with another widely researched polymer-ceramic composite, Poly-ε-caprolactone (PCL) combined with hydroxyapatite (HA) or β-tri-calcium phosphate (TCP).

Scaffold CompositionCompressive Modulus (MPa)Source Publication
This compound's Scaffold
PLAGA(Data not available in cited abstracts)[1]
PLAGA with nano-hydroxyapatite (n-HA)(Qualitatively reported to increase osteogenic markers without weakening the scaffold)[1]
Alternative Scaffolds
Poly-ε-caprolactone (PCL)48.08 ± 0.09[2]
PCL / 20% Hydroxyapatite (HA)75.72 ± 0.57[2]
PCL / 20% β-tri-calcium phosphate (TCP)88.07 ± 1.91[2]

Note: Direct quantitative comparison of compressive modulus was not available in the provided search results for this compound's specific PLAGA/n-HA formulation. The data from an alternative study on PCL-based composites is presented for contextual comparison of similar material types.

Experimental Protocol: Fabrication of PLAGA/n-HA Scaffolds

The methodology for creating these advanced scaffolds, as described in Dr. This compound's research, involves a multi-step process. In previous work, his team created three-dimensional porous PLAGA scaffolds.[1] These scaffolds were then seeded with stem cells conducive to alkaline phosphatase secretion and calcium deposition.[1] In a subsequent study, they investigated the effect of adding nano-hydroxyapatite (n-HA) to these PLAGA scaffolds.[1] The addition of n-HA was found to increase the production of osteogenic markers and lead to greater mineral deposition, without compromising the scaffold's structural integrity.[1] The research also confirmed that human mesenchymal stem cells were able to populate the hydroxyapatite-coated scaffolds uniformly.[1]

Signaling Pathway in Osteogenesis

Dr. This compound's work on composite nanofiber/microsphere scaffolds has shed light on the molecular mechanisms driving bone regeneration. These scaffolds have been shown to promote the progression of osteoblast progenitors by activating the transcription factor Runx2 through a focal adhesion kinase (FAK)-mediated pathway.[3]

FAK_Runx2_Pathway Scaffold Nanofiber/Microsphere Composite Scaffold Integrin Integrin Binding Scaffold->Integrin Cell Adhesion FAK Focal Adhesion Kinase (FAK) Activation Integrin->FAK Runx2 Runx2 Activation FAK->Runx2 Signal Transduction Osteogenesis Osteogenic Differentiation Runx2->Osteogenesis

FAK-mediated activation of Runx2 on composite scaffolds.

The this compound-Cooper (L-C) Ligament for ACL Regeneration

A significant contribution by Dr. This compound is the development of the this compound-Cooper (L-C) ligament, a bioengineered scaffold for anterior cruciate ligament (ACL) regeneration. This technology utilizes a three-dimensional braided design composed of biodegradable polymers.

Comparative Analysis of ACL Regeneration Strategies

The L-C ligament represents a significant advancement over traditional ACL reconstruction methods and other tissue engineering approaches. The table below provides a qualitative comparison.

ACL Regeneration ApproachDescriptionAdvantagesDisadvantages
Autograft/Allograft (Standard) Surgical replacement with patient's own tissue (autograft) or donor tissue (allograft).Gold standard for strength and biocompatibility.Donor site morbidity, limited availability, risk of disease transmission (allograft).
This compound-Cooper (L-C) Ligament 3D braided scaffold of poly-L-lactic acid (PLLA).[4]Biodegradable, promotes neoligament formation, avoids donor site issues.[5]Still in development; long-term clinical data pending.
Silk-Based Scaffolds Scaffolds made from silk fibroin.Good mechanical properties and biocompatibility; supports cell growth.[6]Potential for immune response; degradation rate can be variable.
Collagen-Based Scaffolds Scaffolds composed of collagen fibrils.Highly biocompatible and biomimetic.Rapid resorption and decreasing mechanical strength in vivo.[4]
Experimental Protocol: L-C Ligament Implantation and Evaluation

The pre-clinical validation of the L-C ligament involved a rabbit model for ACL reconstruction.[5] The key aspects of the study were:

  • Scaffold Fabrication: An absorbable poly-L-lactic acid (PLLA) 3D braided scaffold was fabricated.[5]

  • Cell Seeding: Scaffolds were either seeded with primary rabbit ACL cells or remained unseeded.[5]

  • Implantation: The scaffolds were surgically implanted to replace the native ACL in New Zealand White rabbits.[5]

  • Evaluation: The regenerated ligaments were evaluated at 4 and 12 weeks post-implantation for mechanical strength and histological properties.[5]

The study found that the cell-seeded scaffolds demonstrated excellent healing and regeneration, with a strength retention of 30% of the native rabbit ACL at 12 weeks, compared to 11% for unseeded scaffolds.[5]

Regulation of Musculoskeletal Regeneration by FGF-8

Dr. This compound's team has also made significant strides in understanding the role of signaling molecules in tissue regeneration. Their research has identified Fibroblast Growth Factor 8 (FGF-8) as a key regulator of mesenchymal stem cell fate, with important implications for muscle repair.

Key Findings on FGF-8b in Muscle Regeneration
  • Enhanced Myogenesis: Supplementation with FGF-8b was found to enhance the formation of myofibers from muscle progenitor cells.[7]

  • Inhibition of Adipogenesis: FGF-8b was shown to inhibit the differentiation of fibro-adipogenic progenitor cells into fat cells.[7] This is crucial as fatty infiltration is a common problem in rotator cuff tears and can impede muscle regeneration.[7]

Signaling Pathway of FGF-8 in Mesenchymal Stem Cells

The therapeutic potential of FGF-8 lies in its ability to direct the differentiation of mesenchymal stem cells towards a myogenic lineage while suppressing adipogenesis. This is mediated through the activation of specific downstream signaling pathways, including the RAS/MAPK pathway.[8]

FGF8_Signaling_Pathway FGF8b FGF-8b FGFR FGF Receptor (FGFR1/2) FGF8b->FGFR Binds to RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK Activates Myogenesis Myogenesis (Muscle Formation) RAS_MAPK->Myogenesis Promotes Adipogenesis Adipogenesis (Fat Formation) RAS_MAPK->Adipogenesis Inhibits

FGF-8b signaling in mesenchymal stem cells.

This guide provides a snapshot of the significant contributions of Dr. Cato this compound to the field of regenerative engineering. His work continues to push the boundaries of what is possible in tissue and organ regeneration, offering hope for new therapies for a wide range of debilitating conditions.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Laurencin

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic environment of scientific research, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of Laurencin, a brominated organic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.

This compound: Key Chemical and Physical Properties

A comprehensive understanding of a compound's properties is the first step toward safe handling. The following table summarizes the key physical and chemical data for this compound.

PropertyValue
Molecular Formula C₁₇H₂₃BrO₃
Molecular Weight 355.3 g/mol
Appearance Solid (crystalline)
XLogP3 4.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 5

Data sourced from PubChem CID 6436276.

Experimental Protocols for Safe Disposal

The following step-by-step protocol outlines the approved procedure for the disposal of this compound waste in a laboratory setting. This procedure is based on established guidelines for the disposal of halogenated organic compounds.

Personnel Protective Equipment (PPE) Requirements:

Before initiating any disposal procedures, all personnel must be equipped with the following PPE:

  • Safety goggles to protect from splashes.[1][2]

  • A laboratory coat to shield skin and clothing.[1][2]

  • Chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[1][2]

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.

  • Designated Waste Container: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[1][2] This container must be clearly labeled as such.[3][4]

  • Avoid Mixing: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams.[3][4]

Step 2: Waste Collection and Storage

  • Container Integrity: Use a robust, leak-proof container with a secure screw-top cap that is compatible with brominated organic compounds.[3][5]

  • Labeling: Immediately label the waste container with "Halogenated Organic Waste," the full chemical name "this compound," and any other components of the waste stream. The date of initial waste addition should also be recorded.[4]

  • Secure Storage: Keep the waste container tightly closed when not in use.[3][4] Store the container in a designated, well-ventilated satellite accumulation area, preferably within a fume hood, away from heat and ignition sources.[1][2][5]

Step 3: Spill Management

In the event of a this compound spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Ventilation: Ensure the area is well-ventilated. If the spill is significant, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Containment and Cleanup: For minor spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.

  • Disposal of Spill Debris: Carefully collect the absorbent material and any contaminated items (e.g., paper towels, gloves) and place them in the designated "Halogenated Organic Waste" container.[4]

Step 4: Final Disposal

  • Arrange for Pickup: Once the waste container is full (typically around 80% capacity to allow for expansion), arrange for its collection by your institution's authorized hazardous waste disposal service.[1][2]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

Under no circumstances should this compound or its waste be disposed of down the drain. [1][3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Laurencin_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe waste_container Step 2: Locate Designated 'Halogenated Organic Waste' Container ppe->waste_container transfer Step 3: Carefully Transfer Waste to Container waste_container->transfer seal_label Step 4: Securely Seal and Ensure Proper Labeling of Container transfer->seal_label storage Step 5: Store Container in a Designated, Ventilated Area seal_label->storage spill_check Spill Occurred? storage->spill_check spill_procedure Follow Spill Management Protocol: 1. Alert Personnel 2. Contain with Absorbent 3. Dispose of Debris as Hazardous Waste spill_check->spill_procedure Yes full_check Container Full? spill_check->full_check No spill_procedure->storage pickup Step 6: Arrange for Hazardous Waste Pickup with EHS full_check->pickup Yes end End: Disposal Complete full_check->end No, Continue Collection pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Laurencin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Laurencin, a marine-derived natural product. Developed for researchers, scientists, and drug development professionals, this guide establishes a framework for safe laboratory practices, minimizing exposure risk and ensuring operational integrity. Adherence to these procedures is mandatory for all personnel working with this compound.

This compound, a halogenated C15 acetogenin first isolated from the red algae Laurencia species, and its derivatives have demonstrated significant biological activity, including cytotoxic effects. Due to its potential toxicity, all handling, storage, and disposal of this compound must be conducted with the appropriate personal protective equipment (PPE) and engineering controls. The following protocols are based on established best practices for managing cytotoxic and potent compounds in a laboratory setting.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the mandatory PPE for all personnel handling the compound.

PPE CategoryItemSpecifications & Use
Hand Protection Double Nitrile GlovesChemically resistant nitrile gloves are required. A double-gloving technique provides an additional layer of protection against potential contamination. Change gloves immediately if contaminated or every two hours.
Body Protection Disposable GownA solid-front, back-closing disposable gown made of a low-permeability fabric is mandatory. Cuffs should be tucked under the outer pair of gloves.
Eye Protection Safety GogglesChemical splash goggles are required at all times when handling this compound in liquid or solid form to protect against splashes and aerosols.
Respiratory Protection N95 Respirator or HigherAn N95 respirator or a higher level of respiratory protection (e.g., a powered air-purifying respirator - PAPR) should be used when handling powdered this compound or when there is a risk of aerosol generation.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to maintain a safe and controlled environment when working with this compound. The following step-by-step guide outlines the key procedures for handling this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If compromised, do not open and consult with your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store this compound in a clearly labeled, sealed, and chemically-resistant secondary container. The storage location should be a designated, secure, and well-ventilated area, away from incompatible chemicals. A refrigerator or freezer may be required depending on the compound's stability; refer to the supplier's recommendations.

Reconstitution and Aliquoting
  • Preparation: All manipulations involving solid or concentrated this compound must be performed within a certified chemical fume hood or a biological safety cabinet (Class II, Type B2) to prevent inhalation of airborne particles.

  • Solvent Selection: Use a solvent specified in the experimental protocol. Ensure the chosen solvent is compatible with your experimental system and subsequent assays.

  • Procedure:

    • Don all required PPE as outlined in the table above.

    • Carefully unseal the primary container within the fume hood.

    • Slowly add the desired volume of solvent to the vial containing the solid this compound.

    • Gently agitate the vial to ensure complete dissolution. Avoid vigorous shaking to minimize aerosol formation.

    • Once dissolved, aliquot the solution into smaller, clearly labeled, and sealed vials for individual experiments. This minimizes the need for repeated handling of the stock solution.

  • Labeling: All stock and working solutions must be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings (e.g., "Cytotoxic").

Experimental Use
  • Containment: All experiments involving this compound should be conducted in a designated area within the laboratory. Use absorbent bench liners to contain any potential spills.

  • Handling: Use dedicated laboratory equipment (pipettes, tips, tubes, etc.) for handling this compound solutions. Avoid cross-contamination with other experiments.

Disposal Plan: Managing Contaminated Waste

Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental release and accidental exposure.

Waste TypeDisposal ContainerProcedure
Solid Waste Labeled, sealed, leak-proof container for cytotoxic waste (typically yellow or purple).Includes contaminated gloves, gowns, bench liners, pipette tips, and vials. Place all solid waste directly into the designated cytotoxic waste container.
Liquid Waste Labeled, sealed, and chemically-resistant container for halogenated organic waste.Includes unused this compound solutions and contaminated solvents. Do not pour any liquid waste containing this compound down the drain.
Sharps Puncture-resistant sharps container for cytotoxic waste.Includes needles and syringes used for handling this compound solutions.

All waste containers must be clearly labeled as "Cytotoxic Waste" or "Hazardous Waste" in accordance with institutional and local regulations. Contact your institution's EHS department for scheduled waste pickup.

Emergency Procedures: Spill and Exposure Management

Emergency ScenarioImmediate Actions
Minor Spill (within a fume hood) 1. Alert others in the immediate area. 2. Wear appropriate PPE, including double gloves and a respirator. 3. Absorb the spill with a chemical spill kit absorbent material. 4. Clean the area with a suitable decontaminating solution (e.g., 10% bleach solution followed by 70% ethanol). 5. Dispose of all contaminated materials as cytotoxic waste.
Major Spill (outside a fume hood) 1. Evacuate the area immediately. 2. Alert others and prevent entry into the contaminated area. 3. Contact your institution's EHS department or emergency response team. 4. Do not attempt to clean up a major spill without specialized training and equipment.
Skin Exposure 1. Immediately remove contaminated clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes. 3. Seek immediate medical attention.
Eye Exposure 1. Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical flow of procedures for the safe handling of this compound in a laboratory setting.

Laurencin_Handling_Workflow cluster_prep Preparation & Storage cluster_handling Handling (in Fume Hood) cluster_experiment Experimental Use cluster_disposal Waste Disposal Receipt Receive & Inspect Shipment Storage Secure Storage in Secondary Container Receipt->Storage If intact PPE Don Appropriate PPE Storage->PPE Reconstitution Reconstitute Solid this compound PPE->Reconstitution Aliquoting Aliquot into Working Solutions Reconstitution->Aliquoting Experiment Perform Experiment in Designated Area Aliquoting->Experiment SolidWaste Dispose of Solid Waste in Cytotoxic Container Experiment->SolidWaste LiquidWaste Dispose of Liquid Waste in Halogenated Waste Container Experiment->LiquidWaste SharpsWaste Dispose of Sharps in Cytotoxic Sharps Container Experiment->SharpsWaste

Caption: A workflow diagram illustrating the key stages of handling this compound safely.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Laurencin
Reactant of Route 2
Laurencin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。